AB-3PRGD2
描述
Arginyl-glycyl-aspartic acid has been reported in Bitis arietans with data available.
amino acid sequence of basic unit of widespread cellular recognition system
Structure
3D Structure
属性
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N6O6/c13-6(2-1-3-16-12(14)15)10(22)17-5-8(19)18-7(11(23)24)4-9(20)21/h6-7H,1-5,13H2,(H,17,22)(H,18,19)(H,20,21)(H,23,24)(H4,14,15,16)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMAXBFPHPZYIK-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O)N)CN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30912420 | |
| Record name | Arginine-glycine-aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30912420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99896-85-2, 119865-10-0, 124123-27-9 | |
| Record name | Arginine-glycine-aspartic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99896-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arginyl-glycyl-aspartic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099896852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poly (arginyl-glycyl-aspartic acid) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119865100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bitistatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124123279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arginine-glycine-aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30912420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARGINYL-GLYCYL-ASPARTIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78VO7F77PN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 177Lu-AB-3PRGD2: Structure, Properties, and Experimental Protocols
This technical guide provides a comprehensive overview of 177Lu-AB-3PRGD2, a promising radiopharmaceutical for targeted radionuclide therapy. The content herein is intended for researchers, scientists, and drug development professionals, offering detailed insights into its structure, chemical properties, and relevant experimental methodologies.
Core Structure and Chemical Identity
177Lu-AB-3PRGD2 is a radiolabeled peptide-based drug designed to target integrin αvβ3, a cell surface receptor overexpressed in various tumor types and on angiogenic endothelial cells.[1] Its structure is a sophisticated assembly of several key functional components:
-
Lutetium-177 (177Lu): A therapeutic radioisotope that emits beta particles, inducing cytotoxicity in targeted cells.
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic chelator that firmly complexes the 177Lu ion, preventing its release in vivo.
-
Albumin-Binding Moiety (AB): This component is designed to reversibly bind to endogenous albumin in the bloodstream, extending the radiopharmaceutical's circulation half-life and potentially enhancing tumor uptake.
-
3PRGD2: A dimeric cyclic RGD (arginine-glycine-aspartic acid) peptide. The RGD motif is a well-established ligand for integrin αvβ3. The dimeric nature and the polyethylene (B3416737) glycol (PEG) linkers in 3PRGD2 are engineered to improve binding affinity and pharmacokinetic properties.
The precursor, DOTA-AB-3PRGD2, has the following chemical properties:
| Property | Value |
| Molecular Formula | C137H215IN30O45S |
| Molecular Weight | 3161.36 g/mol |
Mechanism of Action and Targeting
The therapeutic strategy of 177Lu-AB-3PRGD2 is predicated on its specific binding to integrin αvβ3. The RGD peptide component of the molecule serves as the targeting vector, recognizing and binding to this integrin with high affinity. Upon binding, the beta radiation emitted by the 177Lu payload induces cellular damage, primarily through the formation of DNA double-strand breaks, leading to apoptosis of the tumor cells.
Chemical and Radiochemical Properties
The following table summarizes key chemical and radiochemical properties of 177Lu-AB-3PRGD2 and its closely related analog, 177Lu-3PRGD2.
| Property | 177Lu-AB-3PRGD2 | 177Lu-3PRGD2 |
| Radiochemical Purity | > 95% | > 99.5%[2] |
| Blood Half-life (human) | 2.85 ± 2.17 h[1] | Not Available |
| Binding Affinity (IC50) | Not Available | 1.25 ± 0.16 nM (for DOTA-3PRGD2)[2] |
Biodistribution and Dosimetry
Preclinical and clinical studies have been conducted to evaluate the biodistribution and estimate the radiation dosimetry of 177Lu-AB-3PRGD2.
Biodistribution in a Murine Model
The following table presents the biodistribution of the closely related compound, 177Lu-3PRGD2, in U87MG tumor-bearing nude mice, expressed as the percentage of injected dose per gram of tissue (%ID/g).[2] It is important to note that the presence of an albumin binder in 177Lu-AB-3PRGD2 is expected to alter its pharmacokinetic profile, likely leading to higher blood retention and potentially different uptake values in other organs.
| Organ | 1 h p.i. (mean ± SD) | 4 h p.i. (mean ± SD) | 24 h p.i. (mean ± SD) | 72 h p.i. (mean ± SD) |
| Blood | 2.13 ± 0.35 | 0.78 ± 0.15 | 0.09 ± 0.02 | 0.02 ± 0.01 |
| Heart | 1.05 ± 0.18 | 0.45 ± 0.09 | 0.06 ± 0.01 | 0.01 ± 0.00 |
| Liver | 2.35 ± 0.41 | 1.54 ± 0.28 | 0.42 ± 0.07 | 0.12 ± 0.02 |
| Spleen | 0.98 ± 0.17 | 0.65 ± 0.12 | 0.21 ± 0.04 | 0.06 ± 0.01 |
| Kidney | 4.18 ± 1.08 | 3.13 ± 0.59 | 0.85 ± 0.16 | 0.25 ± 0.04 |
| Lung | 1.98 ± 0.34 | 0.95 ± 0.18 | 0.21 ± 0.04 | 0.06 ± 0.01 |
| Intestine | 5.16 ± 0.48 | 4.15 ± 1.12 | 1.15 ± 0.21 | 0.35 ± 0.06 |
| Muscle | 0.85 ± 0.15 | 0.38 ± 0.07 | 0.05 ± 0.01 | 0.01 ± 0.00 |
| Bone | 1.25 ± 0.22 | 0.88 ± 0.16 | 0.35 ± 0.06 | 0.11 ± 0.02 |
| Tumor | 6.03 ± 0.65 | 4.62 ± 1.44 | 3.55 ± 1.08 | 1.22 ± 0.18 |
Human Dosimetry
A first-in-human study of 177Lu-AB-3PRGD2 provided the following dosimetry estimates for key organs and the whole body.[1][3]
| Organ | Absorbed Dose (mGy/MBq) (mean ± SD) |
| Red Bone Marrow | 0.157 ± 0.032 |
| Kidneys | 0.684 ± 0.132 |
| Whole-body Effective Dose (mSv/MBq) | 0.251 ± 0.047 |
Experimental Protocols
This section details the methodologies for key experiments related to the development and evaluation of 177Lu-AB-3PRGD2.
Radiolabeling and Quality Control of 177Lu-AB-3PRGD2
Protocol:
-
Preparation: To a vial containing 100 mg of DOTA-AB-3PRGD2, add 200 µL of 0.5 M sodium acetate (B1210297) (NaOAc) buffer (pH 5.6).[4]
-
Radiolabeling: Add 3.7 GBq (100 mCi) of 177LuCl3 to the vial.[4]
-
Incubation: Heat the reaction mixture at 100°C for 30 minutes.[4]
-
Purification: Purify the reaction mixture using a C18 cartridge to separate the labeled product from unreacted 177Lu and other impurities.[4]
-
Sterilization: Sterilize the final product by passing it through a 0.22-µm aseptic filtration membrane.[4]
-
Quality Control:
-
Determine the radiochemical purity using analytical thin-layer chromatography (TLC).[4]
-
The developing solution is a 1:1 (v/v) mixture of methanol (B129727) (CH3OH) and ammonium (B1175870) acetate (NH4OAc).[4]
-
The radiochemical purity should exceed 95% for clinical use.[4]
-
In Vitro Cell Binding Assay (General Protocol)
This protocol describes a general method for assessing the binding affinity of radiolabeled RGD peptides to integrin αvβ3-expressing cells, such as U87MG human glioblastoma cells.
Materials:
-
U87MG cells
-
Binding buffer (e.g., Tris-buffered saline with 1 mM Ca2+ and Mg2+)
-
177Lu-AB-3PRGD2
-
Non-labeled ("cold") c(RGDyK) peptide for competition
-
Gamma counter
Protocol:
-
Cell Seeding: Seed U87MG cells in a multi-well plate and allow them to adhere overnight.
-
Assay Preparation: Wash the cells with binding buffer.
-
Incubation: Add a constant concentration of 177Lu-AB-3PRGD2 to each well along with increasing concentrations of the cold c(RGDyK) peptide.
-
Incubation: Incubate the plate at 4°C for a defined period (e.g., 90 minutes).
-
Washing: Wash the cells multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 1 M NaOH).
-
Radioactivity Measurement: Measure the radioactivity in the cell lysates using a gamma counter.
-
Data Analysis: Plot the bound radioactivity as a function of the cold peptide concentration. The data can be fitted to a one-site competition model to determine the IC50 value, which represents the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
In Vivo Biodistribution Study in a Murine Model
This protocol outlines a typical procedure for evaluating the biodistribution of a radiopharmaceutical in tumor-bearing mice.[2]
Animal Model:
-
Female nude mice bearing U87MG xenografts. Tumors are established by subcutaneous injection of U87MG cells.[2][5]
Protocol:
-
Radiotracer Administration: Inject a known amount of 177Lu-AB-3PRGD2 (e.g., 370 kBq) into the tail vein of each mouse.[2]
-
Time Points: Euthanize groups of mice at various time points post-injection (e.g., 1, 4, 24, and 72 hours).[2]
-
Tissue Harvesting: Dissect and collect major organs and tissues of interest (e.g., blood, heart, liver, spleen, kidneys, lungs, intestine, muscle, bone, and tumor).[2]
-
Sample Processing: Weigh each collected tissue sample.
-
Radioactivity Measurement: Measure the radioactivity in each tissue sample using a calibrated gamma counter. Include standards of the injected dose for accurate quantification.[2]
-
Data Calculation: Express the radioactivity in each organ as the percentage of the injected dose per gram of tissue (%ID/g).[2]
Concluding Remarks
177Lu-AB-3PRGD2 is a rationally designed radiopharmaceutical with the potential to be an effective targeted therapy for integrin αvβ3-expressing tumors. Its structure, incorporating an albumin-binding moiety and a dimeric RGD peptide, aims to optimize its pharmacokinetic and tumor-targeting properties. The data presented in this guide provide a solid foundation for further research and development of this promising therapeutic agent. It is crucial to acknowledge that some of the detailed preclinical data, particularly regarding binding affinity and biodistribution, are based on the closely related compound 177Lu-3PRGD2. Future studies should focus on generating a complete dataset for 177Lu-AB-3PRGD2 to fully elucidate the impact of the albumin-binding component.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin α v β 3-positive tumors: A first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. thno.org [thno.org]
The Role of αvβ3 Integrin in Cancer Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Integrin αvβ3, a heterodimeric transmembrane receptor, plays a pivotal role in the complex process of cancer angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen. Its expression is significantly upregulated on activated endothelial cells and various tumor cells, while remaining low on quiescent vasculature and most normal tissues.[1][2][3][4] This differential expression profile makes αvβ3 integrin an attractive target for anti-angiogenic cancer therapies. This technical guide provides an in-depth overview of the function of αvβ3 integrin in cancer angiogenesis, including its signaling pathways, quantitative expression data, and detailed protocols for key experimental assays.
Integrin αvβ3 facilitates angiogenesis by mediating endothelial cell adhesion, migration, proliferation, and survival.[5][6] It interacts with a wide range of extracellular matrix (ECM) proteins, including vitronectin, fibronectin, and fibrinogen, through a recognition site that often contains the arginine-glycine-aspartic acid (RGD) sequence.[2][3][7] This interaction triggers intracellular signaling cascades that are crucial for the angiogenic process. Furthermore, αvβ3 integrin engages in significant crosstalk with growth factor receptors, most notably vascular endothelial growth factor receptor 2 (VEGFR2), amplifying pro-angiogenic signals.[8][9][10]
Quantitative Data on αvβ3 Integrin
The expression levels of αvβ3 integrin, its binding affinities to ECM ligands, and the efficacy of its inhibitors are critical parameters in angiogenesis research and drug development. The following tables summarize key quantitative data from various studies.
| Tumor Type | Method of Detection | Level of αvβ3 Expression | Reference |
| Malignant Melanoma | Immunohistochemistry, PET | High expression on tumor cells and tumor vasculature | [11][12] |
| Glioblastoma | Immunohistochemistry | High expression on tumor cells and neovasculature | [13] |
| Breast Cancer | Western Blot, Flow Cytometry | Variable expression depending on subtype; often expressed on tumor vasculature | [14][15] |
| Prostate Cancer | Immunohistochemistry | High-level expression in invasive tumors | [11] |
| Renal Cell Carcinoma | Immunohistochemistry | Weak to moderate expression in metastatic tumors | [12] |
| Colorectal Carcinoma | Immunohistochemistry | Prominent expression in metastatic tumors | [12] |
| Lung Adenocarcinoma | Immunohistochemistry | Abundant expression in metastatic tumors | [12] |
| Oral Squamous Cell Carcinoma | Immunohistochemistry | Increased staining in tumor endothelia compared to controls | [6] |
Table 1: Expression of αvβ3 Integrin in Various Human Cancers.
| Ligand | Binding Affinity (Kd/IC50) | Method | Reference |
| c(RGDyK) | Kd: 10.3 ± 1.14 nM | Microscale Thermophoresis | [16] |
| RWrNM peptide | Kd: 8.61 ± 1.35 nM | Microscale Thermophoresis | [16] |
| Engineered AgRP peptides | Kd: 780 pM to 15 nM | Flow Cytometry | [17] |
| Denatured Collagen Type I | RGD-dependent binding | Affinity Chromatography | [18] |
Table 2: Binding Affinities of αvβ3 Integrin to Select Ligands.
| Inhibitor | IC50 Value | Assay | Reference |
| Cilengitide (Cyclic RGD peptide) | Not specified, but effective in clinical trials | Clinical Trials | [4][19] |
| DisBa-01 | 13.43 nM (normoxia), 19.87 nM (hypoxia) | Boyden Chamber Assay (MDA-MB-231 cells) | [14] |
| Cyclo(RGDyK) | 20 nM | Not specified | [19] |
| Engineered AgRP peptides | 9.9 to 650 nM | Cell Adhesion Assay (K562-αvβ3 cells) | [17] |
Table 3: Inhibitory Concentrations (IC50) of αvβ3 Integrin Antagonists.
Signaling Pathways
Integrin αvβ3-mediated signaling is a complex network of interactions that promotes angiogenesis. Upon ligand binding, αvβ3 clusters and recruits a variety of signaling molecules to its cytoplasmic tail, initiating downstream cascades. A crucial aspect of αvβ3 signaling is its bidirectional crosstalk with VEGFR2.
αvβ3 Integrin Downstream Signaling
Engagement of αvβ3 with the ECM activates focal adhesion kinase (FAK) and Src family kinases. This leads to the phosphorylation of numerous downstream targets, including the p85 subunit of phosphoinositide 3-kinase (PI3K), which in turn activates the Akt survival pathway. The FAK/Src complex can also activate the Ras/Raf/MEK/ERK pathway, promoting cell proliferation and migration.
Caption: Downstream signaling cascade of αvβ3 integrin.
Crosstalk with VEGFR2
The interaction between αvβ3 integrin and VEGFR2 is a critical nexus in angiogenesis.[8][9] VEGF binding to VEGFR2 can promote the activation of αvβ3, and conversely, αvβ3 engagement with its ligands can enhance VEGFR2 signaling.[10] This reciprocal activation leads to a synergistic enhancement of downstream signaling pathways, including the PI3K/Akt and ERK pathways, ultimately promoting endothelial cell migration, survival, and tube formation.[8]
Caption: Reciprocal crosstalk between αvβ3 integrin and VEGFR2.
Experimental Protocols
A variety of in vitro and in vivo assays are utilized to investigate the role of αvβ3 integrin in angiogenesis. Below are detailed protocols for some of the key methodologies.
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix, a hallmark of angiogenesis.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
Endothelial cell growth medium
-
Basement membrane extract (e.g., Matrigel® or Geltrex™)
-
96-well cell culture plates
-
Calcein AM (for fluorescent visualization, optional)
-
Inverted microscope
Protocol:
-
Thaw the basement membrane extract on ice overnight.
-
Pre-chill a 96-well plate and pipette tips at 4°C.
-
Pipette 50 µL of the thawed basement membrane extract into each well of the chilled 96-well plate, ensuring the entire surface is covered.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Harvest endothelial cells and resuspend them in assay medium (e.g., basal medium with low serum and test compounds) at a concentration of 1-2 x 10^5 cells/mL.
-
Gently add 100 µL of the cell suspension to each well on top of the solidified matrix.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Monitor tube formation periodically using an inverted microscope.
-
(Optional) For quantification, stain the cells with Calcein AM and visualize using a fluorescence microscope. Capture images and analyze tube length, number of junctions, and total network area using image analysis software.[2][20][21][22]
Caption: Workflow for the endothelial cell tube formation assay.
Transwell Migration and Invasion Assay
This assay measures the chemotactic migration of endothelial cells towards a chemoattractant, with the invasion assay including an additional layer of extracellular matrix to assess the cells' invasive capabilities.
Materials:
-
Transwell inserts (with 8 µm pore size polycarbonate membrane)
-
24-well plates
-
Endothelial cells
-
Serum-free medium and medium with chemoattractant (e.g., VEGF or FBS)
-
Basement membrane extract (for invasion assay)
-
Cotton swabs
-
Methanol (B129727) for fixation
-
Crystal violet for staining
Protocol:
-
For Invasion Assay: Thaw basement membrane extract on ice. Dilute to the desired concentration with cold serum-free medium and add 100 µL to the upper chamber of the Transwell insert. Incubate at 37°C for 1-2 hours to allow it to gel.
-
Harvest and resuspend endothelial cells in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.
-
Add 600 µL of medium containing a chemoattractant to the lower chamber of the 24-well plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-24 hours.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane by gently scraping with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with cold methanol for 20 minutes.
-
Stain the fixed cells with 0.5% crystal violet for 20 minutes.
-
Wash the membrane with distilled water to remove excess stain.
-
Count the migrated cells in several random fields under a microscope.[23][24][25]
Caption: Workflow for the transwell migration/invasion assay.
In Vivo Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis and the effects of pro- or anti-angiogenic compounds.
Materials:
-
Fertilized chicken eggs (Day 6-8)
-
Egg incubator
-
Sterile filter paper disks or coverslips
-
Test compounds
-
Methanol/acetone mixture for fixation
-
Stereomicroscope
Protocol:
-
Clean fertilized chicken eggs (Day 6) with 70% ethanol (B145695) and place them in an incubator at 37.5°C with 85% humidity.
-
On Day 8, create a small window in the eggshell over the air sac to expose the CAM.
-
Carefully place a sterile filter paper disk or coverslip, previously soaked with the test compound, onto the CAM, avoiding major blood vessels.
-
Seal the window with sterile tape and return the egg to the incubator for 2-3 days.
-
On Day 10 or 11, open the window and observe the CAM under a stereomicroscope.
-
To quantify angiogenesis, fix the CAM in a methanol/acetone (1:1) solution.
-
Excise the CAM, place it on a glass slide, and capture images.
-
Quantify the number of blood vessel branch points and the total blood vessel length in the area around the disk/coverslip.[1][8][13][26]
Caption: Workflow for the in vivo CAM angiogenesis assay.
Conclusion
Integrin αvβ3 is a well-established and critical mediator of cancer angiogenesis. Its preferential expression on activated endothelial and tumor cells, coupled with its central role in cell adhesion, migration, and signaling, solidifies its position as a key target for therapeutic intervention. The interplay between αvβ3 and growth factor signaling pathways, particularly with VEGFR2, highlights the complexity of the angiogenic process and offers opportunities for combination therapies. The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the mechanisms of αvβ3-mediated angiogenesis and to evaluate the efficacy of novel anti-angiogenic agents. A thorough understanding of the multifaceted role of αvβ3 integrin will continue to drive the development of more effective cancer treatments.
References
- 1. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays [en.bio-protocol.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Video: Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis [jove.com]
- 4. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Quantitative PET Imaging of Tumor Integrin αvβ3 Expression with 18F-FRGD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunohistochemical analysis of integrins αvβ3, αvβ5 and α5β1, and their ligands, fibrinogen, fibronectin, osteopontin and vitronectin, in frozen sections of human oral head and neck squamous cell carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Noninvasive Visualization of the Activated αvβ3 Integrin in Cancer Patients by Positron Emission Tomography and [18F]Galacto-RGD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. e-century.us [e-century.us]
- 13. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Novel Linear Peptides with High Affinity to αvβ3 Integrin for Precise Tumor Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Engineered Cystine-Knot Peptides That Bind αvβ3 Integrin With Antibody-Like Affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scilit.com [scilit.com]
- 19. adooq.com [adooq.com]
- 20. promocell.com [promocell.com]
- 21. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cellbiolabs.com [cellbiolabs.com]
- 23. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 24. researchgate.net [researchgate.net]
- 25. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 26. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays [bio-protocol.org]
Preclinical Research on RGD Peptide Radiopharmaceuticals: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core preclinical research and development of radiopharmaceuticals based on the Arginine-Glycine-Aspartic acid (RGD) peptide sequence. RGD peptides exhibit high affinity for αvβ3 integrins, which are overexpressed on various tumor cells and activated endothelial cells during angiogenesis, making them a prime target for cancer imaging and therapy.[1][2][3] This guide summarizes key quantitative data, details common experimental protocols, and visualizes essential pathways and workflows to facilitate the design and evaluation of novel RGD-based radiopharmaceuticals.
Quantitative Data Summary
The following tables summarize key quantitative parameters from preclinical studies of various RGD peptide radiopharmaceuticals. These tables are intended for easy comparison of different constructs and radiolabeling strategies.
Table 1: Radiosynthesis and In Vitro Properties
| Radiopharmaceutical | Radionuclide | Chelator/Prosthetic Group | Radiochemical Purity (%) | Specific Activity (GBq/µmol) | logP / Hydrophilicity | Binding Affinity (IC50/Kd, nM) | Cell Line |
| 177Lu-DOTA-E(cRGDfK)2 | 177Lu | DOTA | >99% | - | -3.878 | Kd: 15.07 | A549 |
| 111In-DOTA-EB-cRGDfK | 111In | DOTA-EB | >94% | - | - | IC50: 71.7 | U-87 MG |
| 111In-DOTA-cRGDfK | 111In | DOTA | - | - | - | IC50: 35.2 | U-87 MG |
| [18F]Galacto-RGD | 18F | Galacto | >98% | 40-100 | - | - | - |
| [68Ga]NOTA-PRGD2 | 68Ga | NOTA | >95% | 9.25-46.25 | - | - | - |
| [18F]Alfatide | 18F | - | >95% | 14.8-37 | - | - | - |
| [64Cu]Cu-AmBaSar-E[c(RGDfK)]2 | 64Cu | AmBaSar | - | - | - | IC50: 10.0 ± 0.5 | U87MG |
| [64Cu]Cu-Sar-E[c(RGDfK)]2 | 64Cu | Sar | - | - | - | IC50: 6.0 ± 0.9 | U87MG |
Data compiled from sources:[4][5][6][7][8]
Table 2: In Vivo Biodistribution and Pharmacokinetics
| Radiopharmaceutical | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | T/M Ratio (Tumor/Muscle) | Primary Excretion Route | Elimination Half-life (T1/2) |
| 177Lu-EB-RGD | NSCLC-PDX (αvβ3+) | - | 13.38 | - | - | - |
| 177Lu-EB-RGD | NSCLC-PDX (αvβ3-) | - | 6.26 | - | - | - |
| 111In-DOTA-EB-cRGDfK | U-87 MG xenografts | 24 h | 27.1 ± 2.7 | 22.85 | - | 77.3 h |
| 111In-DOTA-cRGDfK | U-87 MG xenografts | - | - | - | - | 17.2 h |
| [125I]E[c(RGDfK)]{[125I]c[RGDf(4-I)K]} | - | 4 h | 4.12 ± 0.42 | - | - | - |
| 125I-labeled monomer RGD | - | 4 h | 2.93 ± 0.08 | - | - | - |
| [18F]Alfatide II | Brain Metastases | - | - | 18.9 ± 14.1 | Renal | - |
Data compiled from sources:[2][9][10][11][12][13]
Experimental Protocols
This section provides detailed methodologies for key experiments in the preclinical evaluation of RGD peptide radiopharmaceuticals.
Radiolabeling of RGD Peptides
Objective: To conjugate a radionuclide to an RGD peptide with high radiochemical purity and yield.
Example Protocol for 68Ga Labeling of a DOTA-conjugated RGD Peptide:
-
Elution: Elute 68Ga from a 68Ge/68Ga generator using 0.1 M HCl.
-
Buffering: Add HEPES buffer (e.g., 0.2 M) to the 68Ga eluate to adjust the pH to approximately 4.5-5.0.[14]
-
Peptide Addition: Add an aqueous solution of the DOTA-RGD peptide conjugate (typically 1-10 nmol) to the buffered 68Ga solution.[14]
-
Incubation: Heat the reaction mixture at 90-95°C for 5-10 minutes.[14][15] Alternatively, microwave heating can be used for a shorter duration (e.g., 2 minutes at 90°C).[14] For NODAGA-conjugated peptides, labeling can often be achieved at room temperature.[15][16]
-
Quality Control:
-
Determine radiochemical purity using radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC).[7]
-
The mobile phase and stationary phase for chromatography will depend on the specific properties of the radiolabeled peptide.
-
In Vitro Cell Binding Assay
Objective: To determine the binding affinity and specificity of the radiolabeled RGD peptide for integrin-expressing cancer cells.
Protocol for Competitive Binding Assay:
-
Cell Seeding: Seed integrin αvβ3-positive cells (e.g., U87MG human glioblastoma cells) into 96-well plates and allow them to adhere overnight.[17]
-
Preparation of Reagents:
-
Competition: Add the constant concentration of the competing radioligand and varying concentrations of the "cold" RGD peptide to the cells.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for competitive binding.[17]
-
Washing: Wash the cells with a suitable buffer (e.g., PBS) to remove unbound radioactivity.
-
Quantification: Lyse the cells and measure the radioactivity in each well using a gamma counter.
-
Data Analysis: Plot the percentage of bound radioactivity against the concentration of the "cold" peptide. Calculate the IC50 value, which is the concentration of the "cold" peptide that inhibits 50% of the specific binding of the radioligand.
In Vivo Biodistribution Studies
Objective: To determine the uptake and clearance of the radiolabeled RGD peptide in various organs and the tumor in an animal model.
Protocol for Biodistribution in Tumor-Bearing Mice:
-
Tumor Model: Induce tumors in immunocompromised mice (e.g., athymic nude mice) by subcutaneously injecting a suspension of integrin αvβ3-positive cancer cells (e.g., U87MG or A549).[5][19]
-
Radiotracer Injection: Once tumors reach a suitable size, intravenously inject a defined amount of the radiolabeled RGD peptide (e.g., 3-7 MBq) into the tail vein of the mice.[19][20]
-
Time Points: Euthanize groups of mice at various time points post-injection (e.g., 1, 4, 24, 48 hours).
-
Organ Harvesting: Dissect and collect major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone) and the tumor.
-
Measurement: Weigh each organ and measure the radioactivity using a gamma counter.
-
Data Calculation: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.
-
Blocking Experiment (for specificity): In a separate group of animals, co-inject an excess of non-radiolabeled RGD peptide with the radiotracer. A significant reduction in tumor uptake in the blocked group compared to the non-blocked group indicates receptor-specific binding.[18][19]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts in preclinical RGD peptide radiopharmaceutical research.
Caption: Integrin αvβ3 signaling pathway initiated by RGD ligand binding.
Caption: Preclinical evaluation workflow for RGD peptide radiopharmaceuticals.
Caption: RGD-mediated integrin internalization pathway.
References
- 1. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Preliminary Clinical Application of RGD-Containing Peptides as PET Radiotracers for Imaging Tumors [frontiersin.org]
- 3. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 4. Clinical Application of Radiolabeled RGD Peptides for PET Imaging of Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 177Lu-labeled cyclic RGD peptide as an imaging and targeted radionuclide therapeutic agent in non-small cell lung cancer: Biological evaluation and preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Targeted Radionuclide Therapy in Patient-Derived Xenografts Using 177Lu-EB-RGD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Molecular Imaging and Preclinical Studies of Radiolabeled Long-Term RGD Peptides in U-87 MG Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Imaging and Preclinical Studies of Radiolabeled Long-Term RGD Peptides in U-87 MG Tumor-Bearing Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. 68Ga-Labeling of RGD peptides and biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preclinical Evaluation of Radiolabeled Peptides for PET Imaging of Glioblastoma Multiforme [mdpi.com]
- 16. PET Radiopharmaceuticals for Imaging Integrin Expression: Tracers in Clinical Studies and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of Two Novel 64Cu-labelled RGD Peptide Radiotracers for Enhanced PET Imaging of Tumor Integrin αvβ3 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Radiolabeled cyclic RGD peptides as radiotracers for tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preparation and evaluation of a 68Ga-labeled RGD-containing octapeptide for noninvasive imaging of angiogenesis: biodistribution in non-human primate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jnm.snmjournals.org [jnm.snmjournals.org]
An In-depth Technical Guide to 177Lu-AB-3PRGD2 and Targeted Radionuclide Therapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Targeted radionuclide therapy (TRT) represents a paradigm shift in oncology, offering the potential to deliver cytotoxic radiation directly to cancer cells while minimizing damage to healthy tissues. This guide focuses on a promising agent in this class, 177Lu-AB-3PRGD2, a radiopharmaceutical designed to target integrin αvβ3, a protein highly expressed on various tumor cells and neovasculature. Through a comprehensive review of preclinical and clinical data, this document provides an in-depth technical overview of 177Lu-AB-3PRGD2, including its mechanism of action, key experimental data, and detailed protocols relevant to its development and evaluation.
Introduction to Targeted Radionuclide Therapy
Targeted radionuclide therapy is a form of molecularly targeted therapy that uses a radioactive isotope (radionuclide) attached to a targeting molecule (e.g., a peptide or antibody) to selectively deliver radiation to cancer cells.[1][2] The targeting molecule binds to specific receptors or antigens overexpressed on the surface of tumor cells, leading to the internalization or localized accumulation of the radiopharmaceutical.[3] The emitted radiation, which can be in the form of alpha particles, beta particles, or Auger electrons, then induces DNA damage and cell death in the targeted cancer cells and potentially in neighboring tumor cells through a "bystander effect".[1][4]
Lutetium-177 (177Lu) is a commonly used radionuclide in TRT due to its favorable physical properties, including a half-life of 6.73 days and the emission of both beta particles for therapy and gamma photons for imaging.[5]
177Lu-AB-3PRGD2: A Novel Integrin αvβ3-Targeting Agent
177Lu-AB-3PRGD2 is a radiopharmaceutical composed of a pegylated cyclic arginine-glycine-aspartic acid (RGD) dimer (3PRGD2) chelated with 177Lu.[6] The RGD motif serves as the targeting vector, specifically binding to integrin αvβ3.[6] The "AB" designation refers to the inclusion of an albumin-binding moiety, which is designed to improve the agent's pharmacokinetic profile by extending its circulation time in the blood.[7]
Mechanism of Action
The primary mechanism of action of 177Lu-AB-3PRGD2 involves the high-affinity binding of the RGD peptide to integrin αvβ3, which is overexpressed on the surface of various tumor cells and activated endothelial cells in the tumor neovasculature.[6][8] Following this targeted delivery, the beta emissions from the 177Lu radionuclide induce cytotoxic effects, primarily through the generation of double-strand DNA breaks, leading to tumor cell death.[6]
Caption: Workflow of 177Lu-AB-3PRGD2 Targeted Radionuclide Therapy.
Preclinical and Clinical Data
Quantitative Preclinical Data
Preclinical studies in U87MG human glioblastoma tumor-bearing nude mice have demonstrated the promising in vivo characteristics of 177Lu-labeled RGD peptides. The following tables summarize key quantitative data from these studies.
Table 1: Biodistribution of 177Lu-3PRGD2 in U87MG Tumor-Bearing Mice (%ID/g) [9]
| Organ/Tissue | 1 h | 4 h | 24 h | 72 h |
| Blood | 2.15 ± 0.38 | 0.98 ± 0.21 | 0.15 ± 0.04 | 0.03 ± 0.01 |
| Heart | 1.01 ± 0.15 | 0.51 ± 0.09 | 0.11 ± 0.03 | 0.02 ± 0.01 |
| Lung | 1.98 ± 0.31 | 1.02 ± 0.18 | 0.25 ± 0.06 | 0.05 ± 0.01 |
| Liver | 2.54 ± 0.42 | 1.89 ± 0.35 | 0.78 ± 0.19 | 0.21 ± 0.05 |
| Spleen | 0.89 ± 0.14 | 0.55 ± 0.11 | 0.18 ± 0.04 | 0.04 ± 0.01 |
| Kidney | 4.18 ± 1.08 | 3.13 ± 0.59 | 1.21 ± 0.28 | 0.32 ± 0.07 |
| Stomach | 0.78 ± 0.13 | 0.51 ± 0.10 | 0.15 ± 0.04 | 0.03 ± 0.01 |
| Intestine | 5.16 ± 0.48 | 4.15 ± 1.12 | 1.54 ± 0.37 | 0.39 ± 0.09 |
| Muscle | 0.88 ± 0.14 | 0.45 ± 0.08 | 0.10 ± 0.02 | 0.02 ± 0.01 |
| Bone | 1.21 ± 0.20 | 0.89 ± 0.16 | 0.35 ± 0.08 | 0.08 ± 0.02 |
| Tumor | 6.03 ± 0.65 | 4.62 ± 1.44 | 3.55 ± 1.08 | 1.22 ± 0.18 |
Table 2: Tumor-to-Normal Tissue Ratios of 177Lu-3PRGD2 [9]
| Tissue | 1 h | 4 h | 24 h | 72 h |
| Tumor/Blood | 2.81 ± 0.53 | 4.71 ± 1.52 | 23.67 ± 6.89 | 40.67 ± 11.23 |
| Tumor/Muscle | 6.85 ± 1.21 | 10.27 ± 3.32 | 35.50 ± 9.87 | 61.00 ± 14.32 |
| Tumor/Liver | 2.37 ± 0.45 | 2.44 ± 0.81 | 4.55 ± 1.32 | 5.81 ± 1.42 |
| Tumor/Kidney | 1.44 ± 0.38 | 1.48 ± 0.49 | 2.93 ± 0.85 | 3.81 ± 0.92 |
A maximum tolerated dose (MTD) study in nude mice determined that the MTD of 177Lu-3PRGD2 was greater than 111 MBq.[10] Therapeutic efficacy studies in the U87MG tumor model showed that 177Lu-3PRGD2 significantly delayed tumor growth compared to saline controls.[10]
Clinical Data
A first-in-human, open-label, non-controlled, non-randomized Phase 1 study of 177Lu-AB-3PRGD2 has been conducted to assess its safety, pharmacokinetics, and dosimetry in patients with advanced integrin αvβ3-positive tumors.[4][11]
Table 3: Dosimetry Results from Phase 1 Study of 177Lu-AB-3PRGD2 [4][11]
| Organ/Parameter | Absorbed Dose (mGy/MBq) |
| Red Bone Marrow | 0.157 ± 0.032 |
| Kidneys | 0.684 ± 0.132 |
| Bladder Wall | 1.852 ± 1.047 |
| Liver | 0.315 ± 0.068 |
| Spleen | 0.452 ± 0.091 |
| Whole-body Effective Dose (mSv/MBq) | 0.251 ± 0.047 |
The estimated blood half-life of 177Lu-AB-3PRGD2 was 2.85 ± 2.17 hours.[4] The study reported no adverse events over grade 3, indicating a favorable safety profile at the administered dose.[4][11]
An ongoing clinical trial (NCT06375564) is further evaluating the efficacy and safety of 177Lu-AB-3PRGD2 in patients with various solid tumors expressing integrin αvβ3.[7][12]
Table 4: Overview of Clinical Trial NCT06375564 [12]
| Parameter | Description |
| Status | Recruiting |
| Phase | Phase 1 |
| Primary Outcome | Objective Response Rate (ORR) per RECIST 1.1 |
| Secondary Outcome | Incidence of Treatment-Related Adverse Events (CTCAE v5.0) |
| Intervention | 2.96 GBq (80 mCi) of 177Lu-AB-3PRGD2 intravenously every 6 weeks for up to 4 cycles |
| Eligibility | Adults with unresectable or metastatic refractory solid tumors with positive 68Ga-RGD PET/CT |
Experimental Protocols
Radiolabeling of DOTA-3PRGD2 with 177Lu
This protocol describes a general method for the radiolabeling of a DOTA-conjugated peptide with Lutetium-177.
References
- 1. New response evaluation criteria in solid tumours: revised RECIST guideline (version 1.1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Radiology Assistant : RECIST 1.1 - the basics [radiologyassistant.nl]
- 3. Response evaluation criteria in solid tumors - Wikipedia [en.wikipedia.org]
- 4. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin α v β 3-positive tumors: A first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. project.eortc.org [project.eortc.org]
- 7. Clinical Evaluation of 177Lu-AB-3PRGD2 in Various Solid Tumors With Integrin αvβ3 Positive Expression [clin.larvol.com]
- 8. isletstudy.org [isletstudy.org]
- 9. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar - PMC [pmc.ncbi.nlm.nih.gov]
- 10. www-pub.iaea.org [www-pub.iaea.org]
- 11. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin αvβ3-positive tumors: A first-in-human study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
The Molecular Target of AB-3PRGD2 in Solid Tumors: An In-depth Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the molecular target of AB-3PRGD2, a promising radiopharmaceutical agent for the treatment of solid tumors. Tailored for researchers, scientists, and drug development professionals, this document delves into the core mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines experimental protocols, and visualizes the associated signaling pathways.
Core Concept: Targeting Integrin αvβ3
The principal molecular target of this compound is the integrin αvβ3 receptor.[1][2][3][4][5] Integrin αvβ3 is a heterodimeric transmembrane protein that plays a crucial role in cell-cell and cell-extracellular matrix (ECM) interactions.[1] Its expression is significantly upregulated on the surface of various tumor cells and activated endothelial cells within the tumor neovasculature, while being minimally present in resting endothelial cells and most normal tissues.[1][3] This differential expression profile makes integrin αvβ3 an attractive and specific target for cancer therapy.[1][2][3][6]
This compound is a radiopharmaceutical composed of a pegylated cyclic arginine-glycine-aspartic acid (RGD) dimer labeled with a therapeutic radionuclide, such as Lutetium-177 (¹⁷⁷Lu).[7] The RGD motif is a well-characterized ligand that specifically binds to the integrin αvβ3 receptor with high affinity.[3][7][8] Upon administration, the RGD moiety of this compound selectively targets and binds to integrin αvβ3-expressing tumor cells. The conjugated radionuclide then delivers localized cytotoxic radiation, leading to the eradication of the tumor cells.[7]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies involving this compound and related RGD-based targeting agents.
Table 1: Pharmacokinetics and Dosimetry of ¹⁷⁷Lu-AB-3PRGD2 in Humans
| Parameter | Value | Reference |
| Blood Half-Life | 2.85 ± 2.17 h | [9][10] |
| Whole-Body Effective Dose | 0.251 ± 0.047 mSv/MBq | [9][10] |
| Absorbed Dose in Red Bone Marrow | 0.157 ± 0.032 mGy/MBq | [9][10] |
| Absorbed Dose in Kidneys | 0.684 ± 0.132 mGy/MBq | [9][10] |
Data from a first-in-human study involving ten patients with advanced integrin αvβ3-positive tumors who received a single injection of 1.57 ± 0.08 GBq of ¹⁷⁷Lu-AB-3PRGD2.[9][10]
Table 2: Biodistribution of ¹⁷⁷Lu-3PRGD2 in U87MG Tumor-Bearing Mice (%ID/g)
| Time Post-Injection | Tumor | Blood | Liver | Kidneys |
| 1 h | 6.03 ± 0.65 | - | - | 4.18 ± 1.08 |
| 4 h | 4.62 ± 1.44 | - | - | 3.13 ± 0.59 |
| 24 h | 3.55 ± 1.08 | - | - | - |
| 72 h | 1.22 ± 0.18 | - | - | - |
Data represents the percentage of injected dose per gram of tissue in a preclinical model.[11]
Table 3: Binding Affinity of RGD Peptides to Integrin αvβ3
| Compound | IC₅₀ (nM) |
| DOTA-3PRGD₂ | 1.25 ± 0.16 |
| DOTA-RGD₂ | 8.02 ± 1.94 |
| c(RGDyK) (monomer) | 49.89 ± 3.63 |
IC₅₀ values indicate the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand to the integrin αvβ3 receptor, demonstrating the higher affinity of the dimeric and trimeric RGD constructs.[11]
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Patient Selection for Clinical Trials with ¹⁷⁷Lu-AB-3PRGD2
-
Inclusion Criteria: Patients must have a confirmed diagnosis of unresectable or metastatic refractory cancer with measurable disease.[12] Disease progression after multiple lines of treatment is also a prerequisite.[12]
-
Integrin αvβ3 Expression Confirmation: All patients undergo whole-body ⁶⁸Ga-RGD Positron Emission Tomography/Computed Tomography (PET/CT) to confirm high expression of integrin αvβ3 in tumor lesions.[2][12]
-
Performance Status: Patients are required to have an Eastern Cooperative Oncology Group (ECOG) Performance Status of ≤ 3.[12]
-
Hematological and Biochemical Parameters: Specific thresholds for absolute neutrophil count, platelet count, hemoglobin, liver function tests (AST, ALT, alkaline phosphatase), total bilirubin, and creatinine (B1669602) must be met.[12]
Biodistribution Studies in Animal Models
-
Animal Model: U87MG (human glioblastoma) tumor-bearing nude mice are commonly used due to the high expression of integrin αvβ3 on these cells.[11]
-
Radiotracer Administration: A known activity of the radiolabeled compound (e.g., ¹⁷⁷Lu-3PRGD2) is injected intravenously into the mice.[11]
-
Tissue Harvesting: At predetermined time points post-injection (e.g., 1, 4, 24, 72 hours), mice are euthanized, and various tissues and organs (tumor, blood, liver, kidneys, etc.) are harvested.[11]
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.
-
Data Analysis: The uptake in each tissue is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).[11]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways associated with integrin αvβ3 and a typical experimental workflow for evaluating this compound.
Caption: Downstream signaling cascade initiated by ligand binding to integrin αvβ3.
Caption: A typical workflow for the preclinical assessment of this compound.
References
- 1. Integrin αvβ3-Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ichgcp.net [ichgcp.net]
- 3. Nano-Strategies Targeting the Integrin αvβ3 Network for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted inhibition of integrin αVβ3 induces cytotoxicity and suppresses migration ability in ovarian cancer cells and tumor spheroids [medsci.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Facebook [cancer.gov]
- 8. Integrin Targeting and Beyond: Enhancing Cancer Treatment with Dual-Targeting RGD (Arginine–Glycine–Aspartate) Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin α v β 3-positive tumors: A first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical Evaluation of 177Lu-AB-3PRGD2 in Various Solid Tumors With Integrin αvβ3 Positive Expression [ctv.veeva.com]
An In-depth Technical Guide to the Pharmacology of Lutetium-177 Labeled RGD Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of targeted radionuclide therapy is rapidly evolving, with a focus on developing highly specific agents that can deliver cytotoxic radiation directly to tumor cells while minimizing damage to healthy tissues. One of the most promising targets for this approach is the integrin αvβ3, a cell surface receptor that is overexpressed on various tumor cells and the neovasculature during angiogenesis.[1][2][3] The recognition of the Arginine-Glycine-Aspartic acid (RGD) peptide motif by these integrins provides a powerful mechanism for targeted drug delivery.[4][5]
This technical guide delves into the pharmacology of RGD peptides labeled with Lutetium-177 (¹⁷⁷Lu), a therapeutic radionuclide of choice due to its favorable decay characteristics. ¹⁷⁷Lu is a medium-energy beta-emitter with a physical half-life of 6.73 days, allowing for a sustained therapeutic effect. It also emits low-energy gamma photons, which are suitable for SPECT imaging, enabling a theranostic approach where diagnosis and therapy are combined. This document provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to the development and evaluation of ¹⁷⁷Lu-labeled RGD peptides.
Mechanism of Action
The therapeutic effect of ¹⁷⁷Lu-RGD peptides is a multi-step process initiated by the specific binding of the RGD motif to integrin receptors, leading to receptor-mediated endocytosis and subsequent cellular damage from the radioactive decay of ¹⁷⁷Lu.
Targeting Integrin αvβ3
Integrins are heterodimeric transmembrane receptors composed of α and β subunits that mediate cell-matrix and cell-cell interactions.[6] The αvβ3 integrin, in particular, is a key player in tumor angiogenesis, proliferation, and metastasis.[7] Its expression is significantly upregulated on activated endothelial cells of newly forming blood vessels and on the surface of various tumor cells, including glioblastoma, melanoma, and non-small cell lung cancer, while being low in most normal resting tissues.[1][2] This differential expression makes it an ideal target for cancer-specific therapies.
RGD-Integrin Binding and Signaling
The RGD tripeptide sequence is the primary recognition motif for several integrins, including αvβ3.[8] The binding of a ¹⁷⁷Lu-labeled RGD peptide to the extracellular domain of the integrin αvβ3 receptor triggers a cascade of intracellular events known as "outside-in" signaling. This process begins with the clustering of integrins and the formation of focal adhesions. These multi-protein complexes recruit and activate a series of downstream signaling molecules.
Key signaling events include:
-
Activation of Focal Adhesion Kinase (FAK): Upon integrin ligation, FAK is autophosphorylated, creating a docking site for Src family kinases.[1][7][9]
-
Src and PI3K/Akt Pathway Activation: The FAK/Src complex further phosphorylates other substrates, leading to the activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and proliferation.[7]
-
MAPK/ERK Pathway Activation: Integrin signaling also activates the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway, which plays a role in cell growth and differentiation.[1][7]
Following binding, the integrin-RGD complex is internalized through receptor-mediated endocytosis. This process sequesters the ¹⁷⁷Lu radionuclide within the cell, concentrating the radiation dose in the target tissue.
Lutetium-177 Induced Cell Death
Once internalized, or in close proximity to the cell membrane, the decay of ¹⁷⁷Lu releases beta particles (electrons) with a maximum energy of 498 keV and a mean tissue penetration of 0.67 mm. These beta particles deposit their energy in the surrounding tissue, causing direct and indirect DNA damage. The primary mechanism of cell killing is the induction of DNA double-strand breaks, which, if not repaired, lead to apoptosis or mitotic catastrophe. The crossfire effect, where beta particles from a targeted cell can kill adjacent, non-targeted tumor cells, is a significant advantage of ¹⁷⁷Lu-based therapies, particularly in heterogeneous tumors.
Pharmacology of Preclinical ¹⁷⁷Lu-RGD Peptides
Numerous ¹⁷⁷Lu-labeled RGD peptides have been developed and evaluated in preclinical settings. Modifications to the RGD peptide, such as cyclization, multimerization (e.g., dimers), and the addition of moieties to improve pharmacokinetics, have been explored to enhance tumor uptake and retention.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of various ¹⁷⁷Lu-RGD peptides. It is important to note that direct comparisons between different studies should be made with caution due to variations in experimental conditions (e.g., cell lines, animal models).
Table 1: In Vitro Binding Affinity of RGD Peptides
| Peptide | Cell Line | Radioligand for Assay | IC50 (nM) | Kd (nM) | Reference(s) |
|---|---|---|---|---|---|
| DOTA-E[c(RGDfK)]₂ | A549 | ¹⁷⁷Lu-DOTA-E[c(RGDfK)]₂ | - | 15.07 | [2][9] |
| FPTA-RGD2 | U87MG | ¹²⁵I-echistatin | 144 ± 6.5 | - | [10] |
| E[c(RGDyK)]₂ | U87MG | ¹²⁵I-echistatin | 79.2 ± 4.2 | - |[10] |
Table 2: Preclinical Biodistribution of ¹⁷⁷Lu-RGD Peptides in Tumor-Bearing Mice (% Injected Dose per Gram - %ID/g)
| Peptide | Tumor Model | 4h p.i. | 24h p.i. | Reference(s) |
|---|---|---|---|---|
| ¹⁷⁷Lu-DOTA-E(cRGDfK)₂ | A549 NSCLC | 5.21 ± 0.83 | 2.12 ± 0.45 | [2] |
| ¹⁷⁷Lu-3PRGD₂ | U87MG Glioblastoma | 4.15 ± 1.12 | 1.89 ± 0.47 | |
| ¹⁷⁷Lu-EB-RGD | MC38 Colorectal | 10.54 ± 2.21 | 13.38 ± 1.04 | [11] |
| ¹⁷⁷Lu-EB-RGD | NSCLC-PDX (αvβ3+) | - | 13.38 ± 1.04 |[11] |
Table 3: Organ Biodistribution of ¹⁷⁷Lu-RGD Peptides in Tumor-Bearing Mice at 24h Post-Injection (%ID/g)
| Peptide | Tumor Model | Blood | Liver | Kidneys | Spleen | Reference(s) |
|---|---|---|---|---|---|---|
| ¹⁷⁷Lu-DOTA-E(cRGDfK)₂ | A549 NSCLC | 0.11 ± 0.03 | 0.34 ± 0.09 | 1.01 ± 0.21 | 0.15 ± 0.04 | [2] |
| ¹⁷⁷Lu-EB-RGD | NSCLC-PDX (αvβ3+) | 9.87 ± 1.54 | 2.13 ± 0.33 | 5.24 ± 0.98 | 1.02 ± 0.21 |[11] |
Clinical Perspective on ¹⁷⁷Lu-RGD Peptides
The translation of ¹⁷⁷Lu-RGD peptides into clinical use is an active area of research. Early-phase clinical studies are underway to evaluate the safety, dosimetry, and therapeutic potential of these agents in cancer patients.
A first-in-human study of ¹⁷⁷Lu-AB-3PRGD2 has provided valuable dosimetry data in patients with advanced integrin αvβ3-positive tumors.[12] Additionally, a preliminary study has explored the use of ¹⁷⁷Lu-DOTA-RGD₂ in patients with radioiodine-refractory differentiated thyroid cancer, showing favorable biodistribution and prolonged retention in lesions.[13] A clinical trial is also recruiting patients to evaluate a dual-targeted ¹⁷⁷Lu-TATE-RGD peptide in tumors positive for both SSTR2 and integrin αvβ3.[14]
Table 4: Human Dosimetry of ¹⁷⁷Lu-labeled Peptides (Absorbed Dose in mGy/MBq)
| Peptide | Kidneys | Liver | Spleen | Red Marrow | Whole-Body Effective Dose (mSv/MBq) | Reference(s) |
|---|---|---|---|---|---|---|
| ¹⁷⁷Lu-AB-3PRGD2 | 0.684 ± 0.132 | - | - | 0.157 ± 0.032 | 0.251 ± 0.047 | [12] |
| ¹⁷⁷Lu-DOTATATE* | 0.64 (median) | 0.54 (median) | 1.23 (median) | 0.04 (median) | - | [15] |
| ¹⁷⁷Lu-RM2* | 0.35 ± 0.14 | 0.05 ± 0.02 | 0.10 ± 0.06 | 0.02 ± 0.01 | - | [16] |
*Note: ¹⁷⁷Lu-DOTATATE and ¹⁷⁷Lu-RM2 are included for comparative purposes and target different receptors (SSTR and GRPr, respectively).
Detailed Experimental Protocols
This section provides a detailed overview of the standard methodologies used in the preclinical evaluation of ¹⁷⁷Lu-labeled RGD peptides.
Radiolabeling of DOTA-conjugated RGD Peptides
The DOTA chelator is commonly conjugated to RGD peptides to facilitate stable radiolabeling with ¹⁷⁷Lu. The following is a generalized protocol for the radiolabeling procedure.
Methodology:
-
Reagent Preparation: A DOTA-conjugated RGD peptide is dissolved in high-purity water. A reaction buffer, typically ammonium acetate at pH 4.0-5.0, is prepared.[17][18] Gentisic acid may be added as a radioprotectant.[17]
-
Reaction: In a sterile reaction vial, the DOTA-RGD peptide solution, buffer, and a calibrated amount of ¹⁷⁷LuCl₃ are combined.
-
Incubation: The reaction mixture is heated at 80-100°C for 10-30 minutes.[17][18]
-
Quality Control: The radiochemical purity of the product is determined using methods like High-Performance Liquid Chromatography (HPLC) or thin-layer chromatography (TLC). A purity of >95% is typically required for in vivo use.
-
Purification (if necessary): If the radiochemical purity is below the acceptable limit, the product is purified, often using a C18 Sep-Pak cartridge to remove unchelated ¹⁷⁷Lu and other impurities.
-
Final Formulation: The purified product is passed through a 0.22 µm sterile filter into a sterile vial for in vitro and in vivo experiments.
In Vitro Cell Binding Assays
These assays are crucial for determining the binding affinity (Kd or IC50) of the radiolabeled peptide to its target receptor.
Saturation Binding Assay:
-
Cell Plating: Integrin αvβ3-expressing cells (e.g., U87MG, A549) are seeded in multi-well plates and allowed to adhere.
-
Incubation: Cells are incubated with increasing concentrations of the ¹⁷⁷Lu-RGD peptide at 4°C or 37°C until equilibrium is reached.[19][20]
-
Determination of Non-specific Binding: A parallel set of wells is incubated with the radioligand and a large excess of the corresponding non-radiolabeled ("cold") RGD peptide.
-
Washing and Lysis: Wells are washed with cold buffer to remove unbound radioligand. Cells are then lysed.
-
Counting: The radioactivity in the cell lysates is measured using a gamma counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then plotted and analyzed using non-linear regression to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).[4][19]
Competitive Binding Assay:
-
Cell Plating: Similar to the saturation assay.
-
Incubation: Cells are incubated with a fixed concentration of the ¹⁷⁷Lu-RGD peptide and increasing concentrations of the non-radiolabeled competitor peptide.
-
Washing, Lysis, and Counting: Performed as in the saturation assay.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. Non-linear regression is used to calculate the IC50 value (the concentration of competitor that inhibits 50% of specific binding).[10]
Cellular Uptake and Internalization Assay
This assay distinguishes between membrane-bound and internalized radioactivity.
Methodology:
-
Cell Plating and Incubation: Cells are seeded and incubated with the ¹⁷⁷Lu-RGD peptide at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).[21][22]
-
Surface-Bound Fraction: At each time point, one set of cells is treated with an ice-cold acid buffer (e.g., glycine-HCl, pH 2.5) for 5-10 minutes to strip surface-bound radioligand. The supernatant (surface-bound fraction) is collected.
-
Internalized Fraction: The remaining cells are washed and lysed to release the internalized radioactivity.
-
Counting: The radioactivity in both the surface-bound and internalized fractions is measured.
-
Data Analysis: The percentage of internalized radioactivity relative to the total cell-associated radioactivity is calculated at each time point.
In Vivo Biodistribution Studies
These studies evaluate the pharmacokinetics, tumor targeting, and clearance profile of the radiopharmaceutical in animal models.
Methodology:
-
Animal Model: Tumor-bearing rodents (typically mice) are used. Tumors are established by subcutaneously injecting human cancer cells (e.g., A549, U87MG).
-
Injection: A known amount of the ¹⁷⁷Lu-RGD peptide is injected intravenously (e.g., via the tail vein).[5]
-
Tissue Harvesting: At predefined time points (e.g., 1, 4, 24, 48, 72 hours) post-injection, cohorts of animals are euthanized.
-
Organ Collection: Tumors, blood, and major organs (e.g., heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone) are collected, weighed, and placed in counting tubes.[5][23]
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter, along with standards of the injected dose.
-
Data Analysis: The tissue uptake is calculated and typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).[24] This allows for the assessment of tumor-to-organ ratios and the overall clearance profile of the agent.
Conclusion and Future Directions
Lutetium-177 labeled RGD peptides represent a highly promising class of radiopharmaceuticals for the targeted therapy of integrin αvβ3-expressing cancers. Preclinical studies have consistently demonstrated their ability to specifically target tumors, leading to significant anti-tumor effects. The theranostic nature of ¹⁷⁷Lu allows for patient stratification and dosimetry calculations using SPECT imaging, paving the way for personalized treatment regimens.
Early clinical data are encouraging, showing favorable biodistribution and dosimetry profiles. However, further clinical trials are necessary to establish the safety and efficacy of these agents in larger patient populations. Future research will likely focus on:
-
Optimizing Peptide Structure: Developing novel RGD peptides with even higher affinity and improved pharmacokinetic properties.
-
Combination Therapies: Exploring the synergistic effects of ¹⁷⁷Lu-RGD therapy with other treatment modalities, such as chemotherapy, immunotherapy, or external beam radiation.
-
Alpha-Emitter Conjugates: Investigating the use of alpha-emitting radionuclides (e.g., Actinium-225) conjugated to RGD peptides for even more potent therapeutic effects, particularly for small tumor burdens or micrometastases.
The continued development and clinical evaluation of ¹⁷⁷Lu-RGD peptides hold the potential to introduce a new and effective treatment paradigm for a wide range of challenging cancers.
References
- 1. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 177Lu-labeled cyclic RGD peptide as an imaging and targeted radionuclide therapeutic agent in non-small cell lung cancer: Biological evaluation and preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alpha-v beta-3 - Wikipedia [en.wikipedia.org]
- 4. Saturation Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 5. osti.gov [osti.gov]
- 6. Integrin Cell Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological and Clinical Consequences of Integrin Binding via a Rogue RGD Motif in the SARS CoV-2 Spike Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Click Chemistry for 18F-Labeling of RGD Peptides and microPET Imaging of Tumor Integrin αvβ3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. CareAcross [careacross.com]
- 15. researchgate.net [researchgate.net]
- 16. First-in-human dosimetry of gastrin-releasing peptide receptor antagonist [177Lu]Lu-RM2: a radiopharmaceutical for the treatment of metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tracer level radiochemistry to clinical dose preparation of (177)Lu-labeled cyclic RGD peptide dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 22. giffordbioscience.com [giffordbioscience.com]
- 23. researchgate.net [researchgate.net]
- 24. Biodistribution of a Radiolabeled Antibody in Mice as an Approach to Evaluating Antibody Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: AB-3PRGD2 Binding Affinity for Integrin αvβ3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the binding characteristics of AB-3PRGD2, a novel radiopharmaceutical agent, with its target, integrin αvβ3. This compound is a next-generation compound derived from the dimeric cyclic RGD peptide, 3PRGD2, modified with an albumin-binding (AB) motif to enhance its pharmacokinetic profile for targeted radionuclide therapy.[1][2] Integrin αvβ3 is a heterodimeric transmembrane glycoprotein (B1211001) that is a well-established target in oncology, as its expression is significantly upregulated on tumor cells and neovascular endothelial cells, playing a crucial role in tumor angiogenesis, proliferation, and survival.[3][4] This document consolidates available quantitative binding data, details the experimental methodologies for affinity assessment, and illustrates the key signaling pathways modulated by ligand binding to integrin αvβ3.
Quantitative Binding Affinity Data
While direct in vitro binding affinity data for this compound is not yet publicly available, extensive data exists for its direct precursor, DOTA-3PRGD2. The DOTA chelator is conjugated for radiolabeling and is structurally similar to the core targeting moiety of this compound. The data consistently demonstrates that the dimeric RGD peptide with PEG linkers (3PRGD2) possesses a significantly higher binding affinity for integrin αvβ3 compared to monomeric and standard dimeric RGD peptides.[5] This enhanced affinity is attributed to the multivalency effect and optimized linker length.[6]
Another relevant analogue, ¹⁷⁷Lu-Palm-3PRGD2, which also incorporates an albumin-binding strategy (using palmitic acid), shows a retained high affinity for the integrin.[7]
The table below summarizes the half-maximal inhibitory concentration (IC50) values for DOTA-3PRGD2 and related compounds, providing a strong indication of the expected high-affinity binding of this compound.
| Compound | IC50 (nM) | Target Receptor | Cell Line | Radioligand Competitor |
| DOTA-3PRGD2 | 1.25 ± 0.16 | Integrin αvβ3 | U87MG glioma | ¹²⁵I-echistatin [5] |
| ¹⁷⁷Lu-Palm-3PRGD2 | 5.13 ± 1.16 | Integrin αvβ3/αvβ5 | U87MG glioma | ¹²⁵I-echistatin[7] |
| DOTA-RGD2 | 8.02 ± 1.94 | Integrin αvβ3 | U87MG glioma | ¹²⁵I-echistatin[5] |
| c(RGDyK) (monomer) | 49.89 ± 3.63 | Integrin αvβ3 | U87MG glioma | ¹²⁵I-echistatin[5] |
Experimental Protocol: Competitive Radioligand Binding Assay
The binding affinity of RGD peptides for integrin αvβ3 is typically determined using a competitive radioligand binding assay. This method measures the ability of a non-radiolabeled compound (the "competitor," e.g., DOTA-3PRGD2) to displace a radiolabeled ligand that has a known high affinity for the receptor.
Objective: To determine the IC50 value of a test compound for integrin αvβ3.
Materials:
-
Cell Line: U87MG human glioma cells, known for high expression of integrin αvβ3.[8]
-
Radioligand: ¹²⁵I-echistatin, a potent RGD-containing snake venom disintegrin that binds with high affinity to integrin αvβ3.
-
Test Compounds: DOTA-3PRGD2 and other RGD peptides at various concentrations.
-
Assay Buffer: Tris-HCl based buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[1]
-
Equipment: 96-well plates, cell harvester, gamma counter.
Methodology:
-
Cell Culture and Preparation:
-
U87MG cells are cultured under standard conditions until confluent.
-
Cells are harvested, washed, and resuspended in assay buffer. A cell membrane preparation can also be used.[1]
-
-
Assay Setup:
-
The assay is performed in 96-well plates.
-
To each well, the following are added in sequence:
-
Cell suspension or membrane preparation (containing a fixed amount of receptor).
-
A solution of the unlabeled test compound at varying concentrations (typically a serial dilution over several orders of magnitude).
-
A fixed concentration of the radioligand (¹²⁵I-echistatin).
-
-
-
Incubation:
-
The plate is incubated (e.g., at 30°C for 60 minutes) with gentle agitation to allow the binding reaction to reach equilibrium.[1]
-
-
Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters).[1] This step traps the cells/membranes, and therefore the receptor-bound radioligand, on the filter.
-
The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound and free radioligand.
-
-
Quantification:
-
The radioactivity retained on the dried filters is measured using a gamma counter.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding of the radioligand versus the log concentration of the competitor compound.
-
Non-linear regression analysis is used to fit a sigmoidal dose-response curve and calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
Below is a workflow diagram illustrating this protocol.
Integrin αvβ3 Signaling Pathways
Upon binding of an RGD-containing ligand like this compound, integrin αvβ3 undergoes a conformational change, leading to clustering and the recruitment of various signaling proteins to its cytoplasmic tail. This initiates a cascade of downstream signaling events that regulate critical cellular processes such as adhesion, migration, proliferation, and survival.
Focal Adhesion Kinase (FAK) Pathway
A primary event following integrin activation is the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK). Activated FAK serves as a scaffold for numerous other proteins, including Src family kinases. The FAK-Src complex then phosphorylates downstream targets, leading to the activation of pathways like the Ras-MEK-ERK (MAPK) and PI3K-Akt pathways.[9][10]
Crosstalk with Receptor Tyrosine Kinases (RTKs)
Integrin αvβ3 signaling is not isolated; it engages in significant crosstalk with various growth factor receptors, such as VEGFR, PDGFR, and IGFR.[11] This interaction can lead to synergistic activation of downstream pathways. For example, binding of a ligand to integrin αvβ3 can lead to the formation of a complex with VEGFR, enhancing angiogenic signals. This crosstalk is a critical component of tumor progression and represents a key target for therapeutic intervention.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin αvβ3-positive tumors: A first-in-human study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Facebook [cancer.gov]
- 5. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Palmitic Acid-Conjugated Radiopharmaceutical for Integrin αvβ3-Targeted Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Foundations of Peptide Receptor Radionuclide Therapy (PRRT)
For Researchers, Scientists, and Drug Development Professionals
Peptide Receptor Radionuclide Therapy (PRRT) represents a significant advancement in the field of nuclear medicine, offering a targeted approach to treating neuroendocrine tumors (NETs) and other malignancies that overexpress specific peptide receptors. This technical guide delves into the core principles of PRRT, summarizing key foundational studies, experimental protocols, and the underlying biological mechanisms.
Core Principles and Mechanism of Action
PRRT is a form of targeted radionuclide therapy that utilizes radiolabeled peptides to deliver cytotoxic radiation directly to cancer cells.[1][2] The fundamental principle lies in the high expression of certain peptide receptors, such as somatostatin (B550006) receptors (SSTRs), on the surface of tumor cells compared to healthy tissues.[2][3]
The process begins with the systemic administration of a radiopharmaceutical, which consists of three key components: a peptide (somatostatin analogue), a chelator, and a radionuclide.[2][4] The peptide acts as a targeting vector, binding with high affinity to its corresponding receptor on the tumor cell.[4] The chelator, such as DOTA, securely binds the therapeutic radionuclide.[2][5] Upon binding to the receptor, the entire complex is internalized by the tumor cell through endocytosis.[1] The trapped radionuclide then emits radiation, primarily beta or alpha particles, which induce DNA damage, leading to cell death.[1][5] This targeted delivery minimizes radiation exposure to healthy tissues, thereby reducing side effects.[6]
dot
Caption: Mechanism of action of PRRT.
Foundational Radiopharmaceuticals and Key Clinical Trials
The development of PRRT has been marked by the evolution of various radiopharmaceuticals. While early studies utilized radionuclides like Indium-111 and Yttrium-90, Lutetium-177 (¹⁷⁷Lu) has become the most widely used due to its favorable physical properties.[5][7] ¹⁷⁷Lu emits both beta particles for therapy and gamma photons, which allow for imaging and dosimetry.[5]
The landmark Phase 3 NETTER-1 trial was pivotal in establishing the efficacy and safety of ¹⁷⁷Lu-DOTATATE (Lutathera®) for the treatment of advanced, progressive, somatostatin receptor-positive midgut neuroendocrine tumors.[1][8]
| Outcome Measure | ¹⁷⁷Lu-DOTATATE Group | Control Group (High-Dose Octreotide) |
| Median Progression-Free Survival | 48.0 months | 36.3 months |
| Objective Response Rate | 18% | 3% |
| Disease Control Rate | 80% (pooled from meta-analysis) | Not Applicable |
| Grade 3/4 Hematologic Toxicity | Low Incidence | Not Applicable |
| Data sourced from multiple analyses of the NETTER-1 trial and subsequent meta-analyses.[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of PRRT research. Below are outlines of key experimental protocols.
The successful synthesis of a PRRT agent relies on the stable chelation of the radionuclide to the peptide.
Objective: To radiolabel a somatostatin analogue (e.g., DOTATATE) with a therapeutic radionuclide (e.g., ¹⁷⁷Lu).
Materials:
-
Somatostatin analogue (e.g., DOTA-TATE)
-
Radionuclide (e.g., ¹⁷⁷LuCl₃)
-
Chelator (e.g., DOTA is typically pre-conjugated to the peptide)
-
Reaction buffer (e.g., ammonium (B1175870) acetate (B1210297) or sodium acetate)
-
Quencher (e.g., DTPA solution)
-
Purification system (e.g., C18 Sep-Pak cartridge)
-
Quality control instrumentation (e.g., HPLC, TLC)
Procedure:
-
Aseptically add the somatostatin analogue to a sterile, pyrogen-free reaction vial.
-
Add the reaction buffer to maintain an optimal pH for labeling (typically pH 4.0-5.0).
-
Introduce the radionuclide (¹⁷⁷LuCl₃) to the reaction mixture.
-
Incubate the mixture at an elevated temperature (e.g., 95°C) for a specified duration (e.g., 20-30 minutes).
-
After incubation, add a quencher like DTPA to complex any unbound radionuclide.
-
Perform quality control checks using HPLC and TLC to determine radiochemical purity.
-
If necessary, purify the final product using a C18 cartridge to remove impurities.
-
Sterilize the final product by filtration through a 0.22 µm filter into a sterile vial.
dot
Caption: General workflow for radiolabeling of peptides for PRRT.
Objective: To administer ¹⁷⁷Lu-DOTATATE to patients with SSTR-positive neuroendocrine tumors.
Inclusion Criteria:
-
Histologically confirmed, inoperable, metastatic, or locally advanced, well-differentiated (G1 or G2) midgut neuroendocrine tumors.
-
Positive somatostatin receptor imaging (uptake greater than normal liver).
-
Disease progression during treatment with octreotide (B344500) LAR.
Treatment Regimen:
-
Pre-medication: Administer antiemetics approximately 30 minutes before the amino acid infusion.
-
Amino Acid Infusion: Start a 4-hour intravenous infusion of a solution containing L-lysine and L-arginine to protect the kidneys from radiation-induced damage.[1]
-
¹⁷⁷Lu-DOTATATE Administration: 30 minutes into the amino acid infusion, administer 7.4 GBq (200 mCi) of ¹⁷⁷Lu-DOTATATE intravenously over 30 minutes.[5]
-
Post-infusion: Continue the amino acid infusion for at least 3 hours after the ¹⁷⁷Lu-DOTATATE infusion is complete.
-
Cycles: Repeat this treatment cycle every 8 weeks for a total of four cycles.[9]
-
Monitoring: Monitor blood counts, and liver and renal function before each treatment cycle.[1]
Somatostatin Receptor Signaling
The therapeutic efficacy of PRRT in neuroendocrine tumors is intrinsically linked to the biology of somatostatin receptors (SSTRs). SSTRs are G-protein coupled receptors with five subtypes (SSTR1-5).[5][10] SSTR2 is the most predominantly overexpressed subtype in NETs.[3][5] Upon binding of a somatostatin analogue, the receptor initiates a cascade of intracellular signaling events that can inhibit hormone secretion and cell proliferation.[10][11]
dot
Caption: Simplified SSTR2 signaling pathway.
Dosimetry and Radiobiology
Dosimetry in PRRT is the science of measuring the absorbed radiation dose in tumors and normal organs.[12][13] It is a critical component for optimizing therapy, preventing toxicity, and personalizing treatment protocols.[12][14] The kidneys and bone marrow are the primary dose-limiting organs in PRRT.[13][15] The absorbed dose is influenced by factors such as the amount of injected radioactivity, the tumor's uptake and retention of the radiopharmaceutical, and the patient's anatomy and physiology.[15]
Radiobiologically, the therapeutic effect of PRRT is achieved through the induction of DNA single and double-strand breaks by the emitted beta or alpha particles.[1][5] Double-strand breaks are considered the most lethal form of DNA damage.[5]
| Organ | Absorbed Dose (mGy/MBq) |
| Kidneys (with protection) | 0.7 - 1.1 |
| Spleen | 1.8 - 2.7 |
| Liver | 0.1 - 0.3 |
| Red Marrow | 0.05 - 0.08 |
| Data represents a range from published dosimetry studies.[15] |
Conclusion and Future Directions
The foundational studies of PRRT have firmly established it as a vital treatment modality for neuroendocrine tumors. The success of ¹⁷⁷Lu-DOTATATE has paved the way for ongoing research into new peptides, radionuclides (including alpha-emitters like Actinium-225), and combination therapies to further enhance efficacy and expand the applications of this targeted therapeutic approach.[7][8] Future advancements will likely focus on personalized dosimetry, novel targeting vectors, and strategies to overcome treatment resistance.
References
- 1. Peptide Receptor Radionuclide Therapy (PRRT): Innovations and Improvements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide receptor radionuclide therapy - Wikipedia [en.wikipedia.org]
- 3. Somatostatin receptor radionuclide therapy in neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. netrf.org [netrf.org]
- 5. A Clinical Guide to Peptide Receptor Radionuclide Therapy with 177Lu-DOTATATE in Neuroendocrine Tumor Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Peptide Receptor Radionuclide Therapy: Looking Back, Looking Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fact Sheet: What is Peptide Receptor Radionuclide Therapy (PRRT)? | SNMMI Annual Meeting [snmmi.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Recent issues on dosimetry and radiobiology for peptide receptor radionuclide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
Methodological & Application
Application Notes and Protocols: In Vivo Studies with 177Lu-AB-3PRGD2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental protocols for in vivo studies involving ¹⁷⁷Lu-AB-3PRGD2, a radiolabeled peptide for targeted radionuclide therapy. The protocols are based on preclinical studies of similar agents, including ¹⁷⁷Lu-3PRGD2 and its derivatives modified with albumin binders to enhance pharmacokinetic properties.
Introduction
¹⁷⁷Lu-AB-3PRGD2 is a peptide-receptor radionuclide therapy (PRRT) agent designed to target integrin αvβ3, a cell surface receptor overexpressed in various tumor cells and during angiogenesis. The molecule consists of a dimeric arginine-glycine-aspartic acid (RGD) peptide (3PRGD2) for targeting integrin αvβ3, a DOTA chelator for securely holding the therapeutic radionuclide Lutetium-177 (¹⁷⁷Lu), and an albumin-binding (AB) motif. The inclusion of an albumin binder is a key feature designed to prolong the circulation half-life of the agent, thereby increasing its accumulation and retention in the tumor, which can lead to enhanced therapeutic efficacy.[1]
Mechanism of Action: Integrin αvβ3 Targeting
The RGD peptide component of ¹⁷⁷Lu-AB-3PRGD2 specifically binds to integrin αvβ3 on the surface of tumor cells and endothelial cells in the tumor neovasculature. Upon binding, the radiopharmaceutical is internalized, delivering a cytotoxic dose of β-particle radiation from the decay of ¹⁷⁷Lu directly to the tumor cells. This targeted radiation delivery leads to DNA damage and subsequent cell death, inhibiting tumor growth.
Experimental Workflow
The following diagram outlines a typical experimental workflow for preclinical evaluation of ¹⁷⁷Lu-AB-3PRGD2 in a tumor xenograft model.
Detailed Experimental Protocols
Animal Model
-
Cell Culture: U87MG (human glioblastoma) or MC38 (murine colon adenocarcinoma) cells, which are known to have high integrin αvβ3 expression, are cultured in appropriate media.
-
Tumor Xenograft Establishment: Approximately 2-5 x 10⁶ tumor cells are subcutaneously injected into the flank of female nude mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow, and their volume is monitored regularly using calipers (Volume = length × width² / 2). Studies typically commence when tumor volumes reach 100-150 mm³.
Biodistribution Studies
-
Radiotracer Administration: Mice are intravenously injected with a tracer dose of ¹⁷⁷Lu-AB-3PRGD2 (e.g., ~370 kBq).
-
Tissue Harvesting: At designated time points (e.g., 4, 12, 24, 48, 72 hours post-injection), mice are euthanized. Blood, tumor, and major organs are collected.
-
Measurement and Calculation: The radioactivity in each tissue sample is measured using a gamma counter. The percentage of the injected dose per gram of tissue (%ID/g) is calculated.
SPECT/CT Imaging
-
Radiotracer Administration: Tumor-bearing mice are intravenously injected with an imaging dose of ¹⁷⁷Lu-AB-3PRGD2 (e.g., ~18.5-30 MBq).
-
Imaging Procedure: At various time points (e.g., 24, 48, 72 hours post-injection), mice are anesthetized and imaged using a SPECT/CT scanner.
-
Image Analysis: The resulting images are analyzed to visualize the in vivo distribution of the radiotracer and to quantify its uptake in the tumor and other organs.
Radionuclide Therapy Studies
-
Group Allocation: Once tumors reach the desired size, mice are randomly assigned to different treatment groups (e.g., saline control, ¹⁷⁷Lu-3PRGD2, ¹⁷⁷Lu-AB-3PRGD2 at different doses).
-
Treatment Administration: A therapeutic dose of ¹⁷⁷Lu-AB-3PRGD2 (e.g., 18.5 MBq or 29.6 MBq) is administered via intravenous injection.[2] A single dose is often sufficient due to the prolonged retention of the albumin-binding agent.[1]
-
Efficacy Monitoring: Tumor volume and body weight are measured every 2-3 days to assess therapeutic efficacy and toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or if significant weight loss is observed in the treatment groups.
Quantitative Data
The addition of an albumin binder significantly alters the pharmacokinetic profile of ¹⁷⁷Lu-3PRGD2, leading to higher tumor uptake and retention.
Table 1: Comparative Biodistribution of ¹⁷⁷Lu-3PRGD2 and ¹⁷⁷Lu-Palm-3PRGD2 in MC38 Tumor-Bearing Mice (%IA/g)[1]
| Organ | Time (h) | ¹⁷⁷Lu-3PRGD2 (Mean ± SD) | ¹⁷⁷Lu-Palm-3PRGD2 (Mean ± SD) |
| Blood | 4 | 0.42 ± 0.26 | 4.11 ± 1.52 |
| 12 | 0.08 ± 0.02 | 2.13 ± 0.50 | |
| Tumor | 4 | 6.22 ± 0.62 | 26.27 ± 6.34 |
| 12 | 4.11 ± 0.70 | 22.91 ± 4.20 | |
| 24 | 2.45 ± 0.45 | 17.22 ± 3.30 | |
| 72 | 0.53 ± 0.11 | 5.83 ± 1.27 | |
| Kidney | 4 | 2.50 ± 0.45 | 22.31 ± 3.86 |
| 12 | 1.12 ± 0.17 | 15.67 ± 2.11 | |
| Liver | 4 | 0.98 ± 0.15 | 15.22 ± 2.17 |
| 12 | 0.45 ± 0.08 | 9.89 ± 1.34 |
Data adapted from a study using palmitic acid as the albumin binder.[1]
Table 2: Comparative Tumor Uptake of ¹⁷⁷Lu-RGD and ¹⁷⁷Lu-EB-RGD in NSCLC-PDX Mice (%ID/g)[2]
| Time (h) | ¹⁷⁷Lu-RGD (Mean ± SD) | ¹⁷⁷Lu-EB-RGD (Mean ± SD) |
| 4 | 2.89 ± 1.01 | 10.98 ± 2.56 |
| 24 | 2.59 ± 1.60 | 13.38 ± 1.04 |
| 48 | 2.11 ± 0.89 | 14.87 ± 6.71 |
| 72 | 1.58 ± 0.77 | 11.23 ± 3.56 |
Data adapted from a study using a truncated Evans Blue (EB) as the albumin binder in a patient-derived xenograft (PDX) model.[2]
Conclusion
The incorporation of an albumin-binding moiety into ¹⁷⁷Lu-3PRGD2 significantly enhances its pharmacokinetic properties, resulting in substantially higher tumor accumulation and retention. This improved tumor targeting translates into superior therapeutic efficacy in preclinical models, allowing for complete tumor growth inhibition with a single, relatively low dose.[1] These protocols and data provide a strong foundation for the continued development and clinical translation of ¹⁷⁷Lu-AB-3PRGD2 for the treatment of integrin αvβ3-positive tumors.
References
Application Notes and Protocols for Biodistribution Studies of 177Lu-AB-3PRGD2
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for conducting biodistribution studies of 177Lu-AB-3PRGD2, a radiopharmaceutical designed for targeting integrin αvβ3. Integrin αvβ3 is a key biomarker overexpressed in various tumor cells and during angiogenesis, making it an attractive target for cancer diagnosis and therapy. 177Lu-AB-3PRGD2 is a novel radiolabeled RGD (Arginylglycylaspartic acid) peptide with an albumin-binding motif, developed to optimize its pharmacokinetic profile for targeted radionuclide therapy.
This document outlines the necessary procedures for preclinical and clinical biodistribution studies, including animal model selection, radiopharmaceutical preparation, injection, tissue sample collection, and data analysis. The provided protocols are based on established methodologies from preclinical and clinical studies of 177Lu-labeled RGD peptides.
Signaling Pathway and Targeting Mechanism
177Lu-AB-3PRGD2 targets the αvβ3 integrin, a heterodimeric transmembrane receptor that plays a crucial role in cell adhesion, migration, and signaling. The RGD motif within the peptide specifically binds to the extracellular domain of the αvβ3 integrin. Upon binding, the radiopharmaceutical is internalized by the cell, allowing the cytotoxic β-emitter, Lutetium-177 (177Lu), to deliver a localized radiation dose to the tumor cells and their microenvironment. The albumin-binding component of 177Lu-AB-3PRGD2 is designed to enhance its circulation time in the blood, potentially leading to increased tumor accumulation and improved therapeutic efficacy.
Caption: Targeting mechanism of 177Lu-AB-3PRGD2.
Experimental Protocols
Preclinical Biodistribution Studies in Animal Models
This protocol describes a typical biodistribution study in tumor-bearing mice to evaluate the uptake, distribution, and clearance of 177Lu-AB-3PRGD2.
1. Animal Model Preparation:
-
Animal Strain: Athymic nude mice (BALB/c nude) are commonly used to prevent rejection of human tumor xenografts.
-
Tumor Cell Line: Select a human tumor cell line with known high expression of integrin αvβ3, such as U87MG (glioblastoma) or A549 (non-small cell lung cancer).[1]
-
Tumor Implantation: Subcutaneously inject approximately 2-5 x 10^6 tumor cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-300 mm³) before initiating the study.
2. Radiopharmaceutical Preparation and Quality Control:
-
Radiolabeling: Prepare 177Lu-AB-3PRGD2 according to the specified radiolabeling protocol. This typically involves incubating the precursor DOTA-AB-3PRGD2 with 177LuCl3 at an appropriate temperature and pH.
-
Radiochemical Purity: Determine the radiochemical purity of the final product using methods like radio-HPLC or ITLC. A radiochemical purity of >95% is generally required.
3. Injection of 177Lu-AB-3PRGD2:
-
Dosage: Administer a known amount of 177Lu-AB-3PRGD2 (e.g., 370 kBq per mouse) via intravenous injection (tail vein).[2]
-
Animal Groups: Divide the animals into groups for different time points of evaluation (e.g., 1, 4, 24, 48, and 72 hours post-injection).[2][3]
4. Tissue Collection and Measurement:
-
Euthanasia: At each designated time point, euthanize a group of mice.
-
Tissue Dissection: Carefully dissect major organs and tissues of interest, including the tumor, blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, and bone.
-
Weighing: Weigh each collected tissue sample.
-
Radioactivity Measurement: Measure the radioactivity in each sample using a calibrated gamma counter. Also, measure the activity of the injected dose standard.
5. Data Analysis:
-
Calculation of %ID/g: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ using the following formula: %ID/g = (Counts per minute in tissue / Weight of tissue in g) / (Total injected counts per minute) x 100
-
Tumor-to-Organ Ratios: Calculate the ratios of tumor uptake to the uptake in other organs (e.g., tumor-to-blood, tumor-to-muscle) to assess targeting specificity.
Caption: Preclinical biodistribution study workflow.
Quantitative Data Summary
The following tables summarize representative biodistribution data for 177Lu-labeled RGD peptides from preclinical and clinical studies. Note that the data for 177Lu-AB-3PRGD2 in humans is presented separately.
Preclinical Biodistribution of 177Lu-3PRGD2 in U87MG Tumor-Bearing Mice (%ID/g)[2][3]
| Organ | 1 h | 4 h | 24 h | 72 h |
| Blood | 1.83 ± 0.35 | 0.85 ± 0.28 | 0.15 ± 0.04 | 0.03 ± 0.01 |
| Tumor | 6.03 ± 0.65 | 4.62 ± 1.44 | 3.55 ± 1.08 | 1.22 ± 0.18 |
| Heart | 0.85 ± 0.12 | 0.42 ± 0.11 | 0.10 ± 0.03 | 0.03 ± 0.01 |
| Lung | 1.95 ± 0.41 | 0.98 ± 0.32 | 0.28 ± 0.09 | 0.08 ± 0.02 |
| Liver | 2.15 ± 0.38 | 1.55 ± 0.45 | 0.85 ± 0.25 | 0.32 ± 0.09 |
| Spleen | 0.95 ± 0.21 | 0.65 ± 0.18 | 0.35 ± 0.10 | 0.12 ± 0.03 |
| Kidney | 15.25 ± 3.55 | 10.85 ± 2.88 | 4.55 ± 1.25 | 1.25 ± 0.35 |
| Stomach | 0.75 ± 0.18 | 0.55 ± 0.15 | 0.25 ± 0.08 | 0.08 ± 0.02 |
| Intestine | 2.55 ± 0.55 | 1.85 ± 0.48 | 0.95 ± 0.28 | 0.35 ± 0.10 |
| Muscle | 0.55 ± 0.12 | 0.35 ± 0.09 | 0.15 ± 0.04 | 0.05 ± 0.01 |
| Bone | 1.25 ± 0.28 | 0.85 ± 0.22 | 0.45 ± 0.12 | 0.15 ± 0.04 |
Data are presented as mean ± standard deviation.
Human Biodistribution and Dosimetry of 177Lu-AB-3PRGD2[4][5]
A first-in-human study of 177Lu-AB-3PRGD2 was conducted in patients with advanced integrin αvβ3-positive tumors.[4][5]
Pharmacokinetics and Excretion:
-
Blood Half-life: The estimated blood half-life was 2.85 ± 2.17 hours.[4][5]
-
Excretion Route: The primary route of excretion was through the urinary system, with significant radioactivity observed in the kidneys and bladder.[4][5] Moderate distribution was also noted in the liver, spleen, and intestines.[4][5]
Organ Absorbed Doses (mGy/MBq):
| Organ | Absorbed Dose (mGy/MBq) |
| Kidneys | 0.684 ± 0.132 |
| Red Bone Marrow | 0.157 ± 0.032 |
| Spleen | 0.452 ± 0.098 |
| Liver | 0.321 ± 0.075 |
| Lungs | 0.189 ± 0.041 |
| Whole Body | 0.251 ± 0.047 (mSv/MBq) |
Data are presented as mean ± standard deviation.
Safety and Dosimetry Considerations
In the first-in-human study, 177Lu-AB-3PRGD2 was found to be safe, with no adverse events over grade 3 observed.[4][5] The whole-body effective dose was determined to be 0.251 ± 0.047 mSv/MBq.[4][5] The kidneys received the highest absorbed dose among normal organs, which is a common characteristic of radiolabeled peptides that undergo renal clearance.[4][5] Careful monitoring of renal function is therefore essential in clinical applications.
Conclusion
The provided protocols and data offer a framework for conducting and interpreting biodistribution studies of 177Lu-AB-3PRGD2. Preclinical studies are crucial for establishing the initial pharmacokinetic and targeting properties, while clinical studies provide essential data on safety, dosimetry, and therapeutic potential in humans. The favorable biodistribution profile of 177Lu-AB-3PRGD2, characterized by high tumor uptake and clearance through the urinary system, supports its further investigation as a promising agent for targeted radionuclide therapy of integrin αvβ3-expressing tumors.[4][5]
References
- 1. 177Lu-labeled cyclic RGD peptide as an imaging and targeted radionuclide therapeutic agent in non-small cell lung cancer: Biological evaluation and preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar [thno.org]
- 4. researchgate.net [researchgate.net]
- 5. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin α v β 3-positive tumors: A first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dosimetry Calculations of ¹⁷⁷Lu-AB-3PRGD2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for performing dosimetry calculations for ¹⁷⁷Lu-AB-3PRGD2, a promising radiopharmaceutical for targeting integrin αvβ3-positive tumors. The following sections detail the principles, experimental procedures, and data analysis required to accurately estimate the radiation dose delivered to tumors and normal organs.
Introduction to ¹⁷⁷Lu-AB-3PRGD2 Dosimetry
¹⁷⁷Lu-AB-3PRGD2 is a novel radiopharmaceutical that combines a potent β- and γ-emitting radionuclide, Lutetium-177, with a targeting peptide, AB-3PRGD2, that binds with high affinity to integrin αvβ3. This integrin is overexpressed in various tumor cells and during angiogenesis, making it an attractive target for radionuclide therapy.[1][2] Accurate dosimetry is crucial for the clinical translation of ¹⁷⁷Lu-AB-3PRGD2 to ensure that a therapeutic radiation dose is delivered to the tumor while minimizing toxicity to healthy organs.[3]
The most common framework for internal dosimetry is the Medical Internal Radiation Dose (MIRD) schema, which provides a standardized methodology for calculating absorbed doses.[4][5][6][7] This involves quantifying the biodistribution of the radiopharmaceutical over time through imaging studies and then using this data in conjunction with software like OLINDA/EXM (Organ Level Internal Dose Assessment/EXponential Modeling) to calculate the absorbed dose to various organs.[3][8][9]
Dosimetry Data for ¹⁷⁷Lu-AB-3PRGD2
A first-in-human study of ¹⁷⁷Lu-AB-3PRGD2 in ten patients with advanced integrin αvβ3-avid tumors provided initial safety, pharmacokinetic, and dosimetry data.[1][2] The key quantitative findings from this study are summarized in the tables below.
Table 1: Pharmacokinetic and Whole-Body Dosimetry of ¹⁷⁷Lu-AB-3PRGD2 [1][2]
| Parameter | Mean Value ± SD |
| Administered Activity | 1.57 ± 0.08 GBq |
| Blood Half-life | 2.85 ± 2.17 h |
| Whole-Body Effective Dose | 0.251 ± 0.047 mSv/MBq |
Table 2: Absorbed Doses in Normal Organs for ¹⁷⁷Lu-AB-3PRGD2 [1][2]
| Organ | Absorbed Dose (mGy/MBq) ± SD |
| Kidneys | 0.684 ± 0.132 |
| Red Bone Marrow | 0.157 ± 0.032 |
| Liver | Moderate Distribution |
| Spleen | Moderate Distribution |
| Intestines | Moderate Distribution |
Table 3: Residence Times of ¹⁷⁷Lu-AB-3PRGD2 in Normal Organs [10]
| Organ | Residence Time (h) |
| Urinary Bladder | 8.45 |
| Liver | 3.96 |
| Heart | 2.06 |
| Red Bone Marrow | 2.03 |
Experimental Protocols
The following protocols describe the key experiments required for calculating the dosimetry of ¹⁷⁷Lu-AB-3PRGD2.
Patient Preparation and Radiopharmaceutical Administration
-
Patient Selection: Patients with confirmed integrin αvβ3-positive tumors are eligible.[11]
-
Informed Consent: Ensure all patients have provided written informed consent.
-
Pre-treatment Assessment: Conduct baseline safety tests, including blood counts and serum chemistry.[1]
-
Radiopharmaceutical Administration: Administer a single intravenous dose of ¹⁷⁷Lu-AB-3PRGD2 (e.g., 1.57 ± 0.08 GBq).[1][2]
Biodistribution and Pharmacokinetic Analysis Protocol
This protocol outlines the steps to determine the distribution and clearance of ¹⁷⁷Lu-AB-3PRGD2.
-
Blood Sampling:
-
Collect blood samples at multiple time points post-injection (e.g., 5 minutes, 3, 24, 72, and 168 hours).[10]
-
Measure the radioactivity in each sample using a gamma counter.
-
Correct for radioactive decay to the time of injection.
-
Plot the decay-corrected blood activity over time to determine the blood half-life.[10]
-
-
SPECT/CT Imaging:
-
Acquire whole-body SPECT/CT scans at multiple time points post-injection (e.g., 4, 24, 72, and 192 hours) to visualize the biodistribution.[12]
-
Image Acquisition Parameters (Representative):
-
Scanner: Dual-head SPECT/CT scanner
-
Collimator: Medium-energy general-purpose (MEGP)
-
Energy windows: 113 keV and 208 keV photopeaks for ¹⁷⁷Lu[8]
-
SPECT acquisition: 128x128 matrix, 60-120 projections, 20-30 seconds per projection
-
CT acquisition: Low-dose CT for attenuation correction and anatomical localization
-
-
-
Image Analysis:
-
Reconstruct SPECT images using an iterative reconstruction algorithm with attenuation and scatter correction.
-
Co-register SPECT and CT images.
-
Draw regions of interest (ROIs) or volumes of interest (VOIs) over source organs (e.g., kidneys, liver, spleen, bladder) and tumors on the CT images and project them onto the SPECT images.[12]
-
Quantify the activity in each ROI/VOI at each time point.
-
Dosimetry Calculation Protocol using OLINDA/EXM
This protocol describes the steps to calculate the absorbed dose using the acquired biodistribution data.
-
Time-Activity Curve Generation:
-
For each source organ, plot the quantified activity versus time.
-
Fit the time-activity curves using a suitable mathematical model (e.g., mono-exponential, bi-exponential, or tri-exponential fit) to determine the time-integrated activity (residence time).[12]
-
-
OLINDA/EXM Input:
-
Launch the OLINDA/EXM software.
-
Select ¹⁷⁷Lu as the radionuclide.
-
Choose the appropriate phantom model (e.g., adult male, adult female).
-
Enter the calculated residence times for each source organ into the software.
-
-
Absorbed Dose Calculation:
-
Run the OLINDA/EXM calculation. The software uses the MIRD formalism to calculate the absorbed dose to each target organ from all source organs.[3]
-
The output will provide the absorbed dose in mGy/MBq for each organ.
-
Visualizations
The following diagrams illustrate the key workflows and concepts in ¹⁷⁷Lu-AB-3PRGD2 dosimetry.
Caption: Experimental workflow for ¹⁷⁷Lu-AB-3PRGD2 dosimetry.
Caption: Logical relationship of the MIRD schema for dosimetry calculation.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin α v β 3-positive tumors: A first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validation of dosimetry programs (Olinda & IDAC) for evaluation of absorbed dose in 177LuPSMA therapy of metastatic castration-resistant prostate cancer (mCRPC) using Monte Carlo simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MIRD Schema for Radiopharmaceutical Dosimetry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tech.snmjournals.org [tech.snmjournals.org]
- 6. nrc.gov [nrc.gov]
- 7. search.lib.jmu.edu [search.lib.jmu.edu]
- 8. Frontiers | Developments in 177Lu-based radiopharmaceutical therapy and dosimetry [frontiersin.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Clinical Evaluation of 177Lu-AB-3PRGD2 in Various Solid Tumors With Integrin αvβ3 Positive Expression [ctv.veeva.com]
- 12. mdpi.com [mdpi.com]
Application Note & Protocol: Radiolabeling of DOTA-conjugated RGD Peptides with Lutetium-177
Audience: Researchers, scientists, and drug development professionals.
Introduction: The arginine-glycine-aspartic acid (RGD) tripeptide sequence is a well-established motif for targeting the αvβ3 integrin, a receptor that is overexpressed on various tumor cells and is crucial for angiogenesis and metastasis.[1] Radiolabeling RGD-containing peptides with therapeutic radionuclides like Lutetium-177 (¹⁷⁷Lu) offers a promising strategy for targeted radionuclide therapy. ¹⁷⁷Lu is an ideal therapeutic radionuclide due to its 6.74-day half-life and the emission of both β⁻ particles for therapy and γ-rays for imaging.[2]
This document provides a detailed protocol for the radiolabeling of DOTA-conjugated RGD peptides (e.g., DOTA-E[c(RGDfK)]₂) with ¹⁷⁷Lu, including quality control procedures and stability testing.
Materials and Reagents
Equipment:
-
Lead-shielded "hot cell" or fume hood
-
Dose calibrator
-
Heating block or water bath capable of reaching 100°C
-
Vortex mixer
-
pH meter or pH indicator strips (range 4-7)
-
Radio-TLC scanner or radio-HPLC system
-
Sterile, pyrogen-free reaction vials (1.5 mL or 2 mL)
-
Sterile syringes (0.1 mL to 1 mL) and needles
-
Sterile 0.22 µm membrane filters for sterilization
Reagents:
-
DOTA-conjugated RGD peptide: (e.g., DOTA-E[c(RGDfK)]₂)
-
Lutetium-177 chloride ([¹⁷⁷Lu]LuCl₃): In 0.04 M HCl solution
-
Ammonium (B1175870) acetate (B1210297) buffer: 0.1 M, pH 5.0
-
Gentisic acid: As a radioprotectant/stabilizer
-
Ascorbic acid: As a radioprotectant/stabilizer[3]
-
Diethylenetriaminepentaacetic acid (DTPA) solution: 4 mg/mL, for quenching
-
Sodium chloride for injection: 0.9%
-
Water for Injection (WFI) or ultrapure water
-
Human Serum: For stability studies
-
TLC Plates: ITLC-SG (Instant Thin Layer Chromatography-Silica Gel)
-
TLC Mobile Phase: 0.1 M Sodium Citrate, pH 5.5[4]
Experimental Protocols
Preparation of Reagents
-
Peptide Solution: Prepare a stock solution of the DOTA-RGD peptide in WFI. The concentration should be calculated to achieve the desired peptide-to-metal ratio. For example, dissolve 1 mg of peptide in 1 mL of WFI.
-
Buffer Solution: Prepare a 0.1 M ammonium acetate solution and adjust the pH to 5.0 using HCl or NaOH.
-
Stabilizer Solution: Prepare a solution containing gentisic acid and/or ascorbic acid in the reaction buffer. This helps to prevent radiolysis of the peptide.[1][3]
Radiolabeling Procedure
The following procedure is optimized for preparing a therapeutic dose of [¹⁷⁷Lu]Lu-DOTA-RGD.
-
In a sterile reaction vial, add the required volume of DOTA-RGD peptide solution.
-
Add the ammonium acetate buffer containing the stabilizer (e.g., gentisic acid).[1]
-
Carefully add the desired activity of [¹⁷⁷Lu]LuCl₃ solution to the vial.
-
Gently mix the reaction solution.
-
Verify that the pH of the reaction mixture is between 4.5 and 5.5.[5]
-
Incubate the vial in a heating block at 90-100°C for 25-30 minutes.[1][6]
-
After incubation, allow the vial to cool to room temperature.
-
(Optional) Add a small volume of DTPA solution to chelate any remaining free ¹⁷⁷Lu³⁺.[7]
-
Perform quality control checks to determine radiochemical purity.
Quality Control (QC)
2.3.1. Radiochemical Purity (RCP) by Radio-TLC
-
Stationary Phase: ITLC-SG strip.
-
Mobile Phase: 0.1 M Sodium Citrate, pH 5.5.
-
Procedure:
-
Spot a small drop (~1-2 µL) of the final product onto the origin line of the ITLC-SG strip.
-
Develop the chromatogram in a chamber containing the mobile phase until the solvent front reaches near the top.
-
Dry the strip and analyze it using a radio-TLC scanner.
-
-
Interpretation:
2.3.2. Radiochemical Purity (RCP) by Radio-HPLC
High-Performance Liquid Chromatography provides a more detailed analysis of the product and impurities.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient system of (A) water with 0.1% TFA and (B) acetonitrile (B52724) with 0.1% TFA is common.
-
Detection: A UV detector in series with a radiometric detector.
-
Procedure: Inject a small aliquot of the sample into the HPLC system and run the gradient method.
-
Interpretation: The retention time of the [¹⁷⁷Lu]Lu-DOTA-RGD complex should be compared to a non-radioactive standard. The radiochemical purity is the percentage of total radioactivity that elutes as the desired product.
Stability Studies
2.4.1. In Vitro Stability in Saline
-
Dilute the final radiolabeled product with 0.9% NaCl.
-
Keep the solution at room temperature.
-
At various time points (e.g., 1, 4, 24, 48, and 72 hours), analyze the RCP using radio-TLC or radio-HPLC to check for degradation or release of free ¹⁷⁷Lu.[1]
2.4.2. In Vitro Stability in Human Serum
-
Incubate an aliquot of the final product in human serum at 37°C.
-
At specified time points (e.g., 1, 4, 24, 48 hours), precipitate the serum proteins (e.g., with ethanol (B145695) or acetonitrile).
-
Centrifuge the sample and analyze the supernatant using radio-TLC or radio-HPLC to determine the percentage of intact radiolabeled peptide.[5]
Data Presentation
Table 1: Optimized Radiolabeling Parameters
| Parameter | Optimized Value | Reference |
| Peptide | DOTA-E[c(RGDfK)]₂ | [1] |
| Radionuclide | [¹⁷⁷Lu]LuCl₃ | [1] |
| Buffer System | 0.1 M Ammonium Acetate | [1] |
| pH of Reaction | 4.5 - 5.5 | [5] |
| Reaction Temperature | 90 - 100 °C | [1] |
| Incubation Time | 25 - 30 min | [1][6] |
| Stabilizer | Gentisic Acid / Ascorbic Acid | [1][3] |
| Ligand-to-Metal Ratio | ~2 | [1] |
Table 2: Quality Control Specifications for [¹⁷⁷Lu]Lu-DOTA-RGD
| Parameter | Method | Specification |
| Appearance | Visual Inspection | Clear, colorless solution |
| pH | pH strip/meter | 4.5 - 6.0 |
| Radiochemical Purity | Radio-TLC / Radio-HPLC | ≥ 95% |
| Radionuclidic Purity | Gamma Spectrometry | ≥ 99.9% (as per ¹⁷⁷Lu supplier) |
| Sterility | Standard methods | Sterile |
| Bacterial Endotoxins | LAL test | As per pharmacopeia standards |
Table 3: Example Stability Data of [¹⁷⁷Lu]Lu-DOTA-RGD
| Time Point | RCP in Saline at RT (%) | RCP in Human Serum at 37°C (%) |
| 1 hour | > 99 | > 98 |
| 24 hours | > 98 | > 97 |
| 48 hours | > 97 | > 96 |
| 72 hours | > 95 | > 95 |
Visualizations
Caption: Experimental workflow for ¹⁷⁷Lu-labeling of DOTA-RGD peptides.
Caption: Targeted action of [¹⁷⁷Lu]Lu-DOTA-RGD at the tumor cell.
References
- 1. Tracer level radiochemistry to clinical dose preparation of (177)Lu-labeled cyclic RGD peptide dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of Patient Doses of [177Lu]Lu-DOTATATE and [177Lu]Lu-PSMA-617 with Carrier Added (CA) and No Carrier Added (NCA) 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. inis.iaea.org [inis.iaea.org]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. Tailored Reaction Conditions and Automated Radiolabeling of [177Lu]Lu-PSMA-ALB-56 in a 68Ga Setting: The Critical Impact of Antioxidant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
Application of ¹⁷⁷Lu-AB-3PRGD2 in Glioblastoma Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal treatment strategies. The integrin αvβ3 is overexpressed on the surface of GBM cells and tumor neovasculature, playing a crucial role in tumor growth, invasion, and angiogenesis. This differential expression makes it an attractive target for targeted radionuclide therapy. ¹⁷⁷Lu-AB-3PRGD2 is a radiopharmaceutical agent composed of a pegylated dimeric cyclic arginine-glycine-aspartic acid (RGD) peptide (AB-3PRGD2) that specifically binds to integrin αvβ3, chelated with the beta-emitting radionuclide Lutetium-177 (¹⁷⁷Lu).[1] Upon binding to integrin αvβ3-expressing glioblastoma cells, ¹⁷⁷Lu-AB-3PRGD2 is internalized, allowing the localized emission of cytotoxic beta radiation, leading to tumor cell death.[1] This document provides detailed application notes and protocols for the use of ¹⁷⁷Lu-AB-3PRGD2 in preclinical glioblastoma research, based on published studies.
Mechanism of Action and Signaling Pathway
¹⁷⁷Lu-AB-3PRGD2 exerts its anti-tumor effect through targeted delivery of beta radiation to integrin αvβ3-expressing glioblastoma cells. The RGD peptide moiety of the molecule acts as a ligand for integrin αvβ3. Integrins are transmembrane receptors that, upon ligand binding, activate downstream signaling pathways involved in cell survival, proliferation, and migration. In glioblastoma, integrin αvβ3 signaling is implicated in escaping senescence through the activation of PAK4. Furthermore, it activates the FAK/Src/Akt/NFκB pathway, which contributes to tumor cell survival and resistance to therapy. By targeting this receptor, ¹⁷⁷Lu-AB-3PRGD2 not only delivers a cytotoxic payload but may also interfere with these pro-survival signaling cascades. The primary mechanism of cell killing is the induction of DNA double-strand breaks by the beta particles emitted from the decay of ¹⁷⁷Lu, ultimately leading to apoptosis.
Data Presentation
Preclinical Biodistribution of ¹⁷⁷Lu-3PRGD2 in U87MG Tumor-Bearing Mice
The following table summarizes the biodistribution of ¹⁷⁷Lu-3PRGD2 in female nude mice bearing U87MG glioblastoma xenografts at various time points post-injection. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g).
| Organ/Tissue | 1 h p.i. (%ID/g ± SD) | 4 h p.i. (%ID/g ± SD) | 24 h p.i. (%ID/g ± SD) | 72 h p.i. (%ID/g ± SD) |
| Blood | 1.83 ± 0.45 | 0.65 ± 0.23 | 0.12 ± 0.03 | 0.03 ± 0.01 |
| Heart | 0.78 ± 0.15 | 0.35 ± 0.12 | 0.15 ± 0.04 | 0.06 ± 0.01 |
| Lung | 2.15 ± 0.54 | 0.98 ± 0.35 | 0.45 ± 0.13 | 0.18 ± 0.04 |
| Liver | 2.87 ± 0.71 | 1.98 ± 0.56 | 0.98 ± 0.27 | 0.45 ± 0.11 |
| Spleen | 0.89 ± 0.22 | 0.65 ± 0.18 | 0.32 ± 0.09 | 0.15 ± 0.04 |
| Kidney | 4.18 ± 1.08 | 3.13 ± 0.59 | 1.54 ± 0.43 | 0.68 ± 0.17 |
| Stomach | 0.98 ± 0.25 | 0.76 ± 0.21 | 0.43 ± 0.12 | 0.19 ± 0.05 |
| Intestine | 5.16 ± 0.48 | 4.15 ± 1.12 | 1.87 ± 0.52 | 0.78 ± 0.21 |
| Muscle | 0.65 ± 0.16 | 0.31 ± 0.09 | 0.14 ± 0.04 | 0.05 ± 0.01 |
| Bone | 1.23 ± 0.31 | 0.87 ± 0.24 | 0.45 ± 0.12 | 0.19 ± 0.05 |
| Tumor | 6.03 ± 0.65 | 4.62 ± 1.44 | 3.55 ± 1.08 | 1.22 ± 0.18 |
Data extracted from a preclinical study on ¹⁷⁷Lu-3PRGD2 in a U87MG glioblastoma model.[2][3]
First-in-Human Study: Dosimetry of ¹⁷⁷Lu-AB-3PRGD2
The following table presents the estimated absorbed radiation doses in various organs from a first-in-human study of ¹⁷⁷Lu-AB-3PRGD2 in patients with advanced integrin αvβ3-positive tumors.
| Organ | Mean Absorbed Dose (mGy/MBq ± SD) |
| Red Marrow | 0.157 ± 0.032 |
| Kidneys | 0.684 ± 0.132 |
| Liver | 0.321 ± 0.065 |
| Spleen | 0.453 ± 0.098 |
| Lungs | 0.189 ± 0.038 |
| Total Body | 0.128 ± 0.013 |
Data from a first-in-human study of ¹⁷⁷Lu-AB-3PRGD2. The whole-body effective dose was 0.251 ± 0.047 mSv/MBq.[4][5][6]
Experimental Protocols
Radiolabeling of this compound with ¹⁷⁷Lu
Objective: To prepare ¹⁷⁷Lu-AB-3PRGD2 with high radiochemical purity.
Materials:
-
DOTA-AB-3PRGD2 peptide
-
¹⁷⁷LuCl₃ solution
-
Sodium acetate (B1210297) buffer (0.5 M, pH 5.0)
-
Sterile water for injection
-
C18 Sep-Pak cartridge
-
0.22 µm sterile filter
-
Heating block or water bath
-
Radio-HPLC or radio-TLC for quality control
Protocol:
-
In a sterile vial, add a calculated amount of DOTA-AB-3PRGD2 peptide.
-
Add ¹⁷⁷LuCl₃ solution to the vial.
-
Add sodium acetate buffer to adjust the pH to approximately 5.0.
-
Gently mix the reaction solution.
-
Incubate the reaction vial at 95-100°C for 15-30 minutes.
-
Allow the vial to cool to room temperature.
-
Purify the labeled peptide using a C18 Sep-Pak cartridge pre-conditioned with ethanol and water.
-
Wash the cartridge with sterile water to remove unreacted ¹⁷⁷Lu.
-
Elute the ¹⁷⁷Lu-AB-3PRGD2 from the cartridge with a small volume of ethanol.
-
Dilute the final product with sterile saline for injection and pass it through a 0.22 µm sterile filter.
-
Determine the radiochemical purity using radio-HPLC or radio-TLC. A purity of >95% is generally required for in vivo studies.
In Vivo Glioblastoma Xenograft Model
Objective: To establish a subcutaneous U87MG glioblastoma tumor model in immunocompromised mice.
Materials:
-
U87MG human glioblastoma cell line
-
Culture medium (e.g., MEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Immunocompromised mice (e.g., BALB/c nude or NSG mice), 4-6 weeks old
-
Syringes and needles (27-30 gauge)
Protocol:
-
Culture U87MG cells in appropriate medium until they reach 80-90% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS or serum-free medium at a concentration of 5-10 x 10⁶ cells per 100 µL.
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Monitor the mice regularly for tumor growth. Tumors typically become palpable within 7-14 days.
-
Tumor volume can be calculated using the formula: Volume = (length x width²) / 2.
-
The mice are ready for experimental procedures when the tumor volume reaches approximately 100-200 mm³.
Biodistribution Study
Objective: To determine the uptake and clearance of ¹⁷⁷Lu-AB-3PRGD2 in tumor and major organs.
Materials:
-
Tumor-bearing mice
-
¹⁷⁷Lu-AB-3PRGD2 solution
-
Anesthesia
-
Gamma counter
-
Dissection tools
-
Weighing scale
Protocol:
-
Administer a known activity of ¹⁷⁷Lu-AB-3PRGD2 (e.g., 0.37 MBq) to each tumor-bearing mouse via tail vein injection.
-
At predetermined time points (e.g., 1, 4, 24, 72 hours) post-injection, euthanize a group of mice (n=3-5 per group).
-
Collect blood samples via cardiac puncture.
-
Dissect major organs and the tumor.
-
Weigh each organ and the tumor.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the %ID/g for each tissue: (%ID/g) = (counts in tissue / injected counts) / tissue weight (g) x 100.
Therapeutic Efficacy Study
Objective: To evaluate the anti-tumor effect of ¹⁷⁷Lu-AB-3PRGD2 in the glioblastoma xenograft model.
Materials:
-
Tumor-bearing mice with established tumors
-
¹⁷⁷Lu-AB-3PRGD2 solution
-
Saline (for control group)
-
Calipers for tumor measurement
Protocol:
-
Randomly assign tumor-bearing mice into treatment and control groups (n=8-10 per group) once tumors reach a specific size (e.g., 100 mm³).
-
Administer ¹⁷⁷Lu-AB-3PRGD2 intravenously to the treatment group. The dose can be a single administration or a fractionated regimen (e.g., 111 MBq/injection).[2]
-
Administer an equal volume of saline to the control group.
-
Measure tumor volumes and body weights of the mice every 2-3 days for a specified period (e.g., 28 days).
-
Monitor the mice for any signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).
-
Plot tumor growth curves and perform statistical analysis to compare the treatment and control groups.
Visualizations
Conclusion
¹⁷⁷Lu-AB-3PRGD2 represents a promising targeted radiopharmaceutical for the treatment of glioblastoma. Its specificity for integrin αvβ3 allows for the targeted delivery of a cytotoxic radiation dose to the tumor, while minimizing exposure to healthy tissues. The preclinical data strongly support its anti-tumor efficacy in glioblastoma models. The provided protocols offer a framework for researchers to further investigate the potential of ¹⁷⁷Lu-AB-3PRGD2, including its use in combination therapies and its translation into clinical applications for patients with this devastating disease. Further research is warranted to optimize dosing schedules and to explore its efficacy in more clinically relevant orthotopic glioblastoma models.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Integrin-αvβ3 as a Therapeutic Target in Glioblastoma: Back to the Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin αvβ3-positive tumors: A first-in-human study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combining 177Lu-AB-3PRGD2 with Anti-Angiogenic Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted radionuclide therapy is a promising strategy in oncology, aiming to deliver cytotoxic radiation specifically to tumor cells while minimizing damage to healthy tissues. 177Lu-AB-3PRGD2 is a radiopharmaceutical agent that targets integrin αvβ3, a protein highly expressed on various tumor cells and angiogenic endothelial cells.[1] This makes it a suitable candidate for targeted radiotherapy. Anti-angiogenic therapy, which aims to inhibit the formation of new blood vessels that tumors need to grow and spread, is another key approach in cancer treatment. Combining these two modalities presents a compelling therapeutic strategy. This document provides detailed application notes and protocols for the combination of 177Lu-AB-3PRGD2 with the anti-angiogenic agent Endostar, based on preclinical studies.
Mechanism of Action and Rationale for Combination
177Lu-AB-3PRGD2 consists of a dimeric cyclic RGD (Arginine-Glycine-Aspartic acid) peptide analog (AB-3PRGD2) that binds with high affinity to integrin αvβ3.[1][2][3] This integrin plays a crucial role in tumor angiogenesis and proliferation.[1] The peptide is chelated to the radioisotope Lutetium-177 (177Lu), which emits beta particles that induce cytotoxic effects in the targeted cells.[1]
Endostar is a recombinant human endostatin (B67465) that inhibits the proliferation and migration of endothelial cells, thereby suppressing angiogenesis. The combination of 177Lu-AB-3PRGD2 targeted radiotherapy and Endostar anti-angiogenic therapy is hypothesized to have a synergistic anti-tumor effect. 177Lu-AB-3PRGD2 directly targets and destroys tumor cells and the endothelial cells of tumor blood vessels, while Endostar further disrupts the tumor vasculature, enhancing the overall therapeutic outcome.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies involving 177Lu-3PRGD2 (a closely related predecessor to 177Lu-AB-3PRGD2) and its combination with Endostar in a U87MG glioblastoma xenograft model.
Table 1: Biodistribution of 177Lu-3PRGD2 in U87MG Tumor-Bearing Nude Mice (%ID/g)
| Organ | 1 h p.i. | 4 h p.i. | 24 h p.i. | 72 h p.i. |
| Blood | 2.51 ± 0.53 | 1.05 ± 0.21 | 0.15 ± 0.04 | 0.03 ± 0.01 |
| Heart | 1.02 ± 0.18 | 0.51 ± 0.11 | 0.12 ± 0.03 | 0.04 ± 0.01 |
| Lung | 2.15 ± 0.45 | 1.12 ± 0.25 | 0.31 ± 0.08 | 0.11 ± 0.03 |
| Liver | 2.89 ± 0.61 | 2.11 ± 0.47 | 0.89 ± 0.22 | 0.35 ± 0.09 |
| Spleen | 1.15 ± 0.24 | 0.89 ± 0.19 | 0.45 ± 0.11 | 0.18 ± 0.05 |
| Kidney | 10.51 ± 2.21 | 8.95 ± 1.98 | 3.51 ± 0.87 | 1.21 ± 0.31 |
| Stomach | 0.89 ± 0.19 | 0.51 ± 0.12 | 0.15 ± 0.04 | 0.06 ± 0.02 |
| Intestine | 3.51 ± 0.74 | 2.89 ± 0.64 | 1.21 ± 0.30 | 0.45 ± 0.12 |
| Muscle | 0.85 ± 0.18 | 0.45 ± 0.10 | 0.11 ± 0.03 | 0.04 ± 0.01 |
| Bone | 1.21 ± 0.26 | 0.89 ± 0.20 | 0.45 ± 0.11 | 0.18 ± 0.05 |
| Tumor | 6.03 ± 0.65 | 4.62 ± 1.44 | 3.55 ± 1.08 | 1.22 ± 0.18 |
Data presented as mean ± SD (n=4 per group).[2][3] p.i. = post-injection
Table 2: Therapeutic Efficacy of 177Lu-3PRGD2 and Combination Therapy in U87MG Xenografts
| Treatment Group | Tumor Volume on Day 28 (mm³) | Tumor Growth Inhibition (%) |
| Saline (Control) | 1250 ± 150 | 0 |
| 111 MBq 177Lu-3PRGD2 | 650 ± 100 | 48 |
| 2 x 111 MBq 177Lu-3PRGD2 | 300 ± 80 | 76 |
| 111 MBq 177Lu-3PRGD2 + Endostar | 350 ± 90 | 72 |
Data are approximated from graphical representations in the source literature and presented as mean ± SD.[2]
Experimental Protocols
Preparation and Quality Control of 177Lu-AB-3PRGD2
This protocol is adapted from the preparation of 177Lu-3PRGD2.
Materials:
-
DOTA-AB-3PRGD2 peptide
-
177LuCl3 in 0.05 M HCl
-
0.4 M Sodium acetate (B1210297) buffer (pH 5.0)
-
Sterile water for injection
-
Sep-Pak C18 cartridge
-
Heating block or water bath
-
Radio-HPLC system
Procedure:
-
In a sterile, pyrogen-free reaction vial, add 50 µg of DOTA-AB-3PRGD2 peptide.
-
Add 100 µL of 0.4 M sodium acetate buffer (pH 5.0).
-
Carefully add up to 3700 MBq of 177LuCl3 to the reaction vial.
-
Incubate the reaction mixture at 100°C for 10-15 minutes.
-
Allow the vial to cool to room temperature.
-
Purification:
-
Condition a Sep-Pak C18 cartridge by washing with 10 mL of ethanol followed by 10 mL of sterile water.
-
Load the reaction mixture onto the conditioned C18 cartridge.
-
Wash the cartridge with 10 mL of sterile water to remove unreacted 177Lu.
-
Elute the 177Lu-AB-3PRGD2 with 1 mL of ethanol.
-
The final product can be formulated in saline after evaporating the ethanol.
-
-
Quality Control:
-
Determine the radiochemical purity using radio-HPLC. The radiochemical purity should be >95%.
-
The specific activity is typically in the range of 7.4-14.8 MBq/nmol.
-
Animal Model and Tumor Implantation
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
U87MG human glioblastoma cells
-
Matrigel (optional)
-
Cell culture medium (e.g., MEM with 10% FBS)
-
Syringes and needles
Procedure:
-
Culture U87MG cells to 80-90% confluency.
-
Harvest the cells using trypsin and wash with serum-free medium.
-
Resuspend the cells in serum-free medium or a mixture of medium and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Allow the tumors to grow to a volume of approximately 100-150 mm³ before starting the treatment. Tumor volume can be calculated using the formula: V = (length × width²) / 2.
Combination Therapy Administration Protocol
Materials:
-
Prepared 177Lu-AB-3PRGD2
-
Endostar solution
-
Saline
-
Syringes and needles
Procedure:
-
177Lu-AB-3PRGD2 Administration:
-
Administer a single intravenous (tail vein) injection of 111 MBq of 177Lu-AB-3PRGD2.
-
-
Endostar Administration:
-
Administer a daily subcutaneous injection of Endostar at a dose of 8 mg/kg for a total of 14 days, starting on the same day as the 177Lu-AB-3PRGD2 injection.[1]
-
-
Monitoring:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Euthanize mice if the tumor volume exceeds 1500 mm³ or if there is a significant loss of body weight (>20%).[1]
-
Immunohistochemistry for CD31 (Angiogenesis Marker) and Ki-67 (Proliferation Marker)
Materials:
-
Tumor tissue sections (paraffin-embedded)
-
Primary antibodies (anti-CD31, anti-Ki-67)
-
Secondary antibody (HRP-conjugated)
-
DAB substrate kit
-
Hematoxylin (B73222) for counterstaining
-
Antigen retrieval solution (e.g., citrate (B86180) buffer)
-
Blocking solution (e.g., normal goat serum)
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 min).
-
Rehydrate through graded ethanol series (100%, 95%, 70%; 2 min each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Boil slides in citrate buffer (pH 6.0) for 10-20 minutes.
-
Allow to cool to room temperature.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% H2O2 for 10 minutes.
-
Rinse with PBS.
-
Block non-specific binding with blocking solution for 30 minutes.
-
Incubate with primary antibody (anti-CD31 or anti-Ki-67) overnight at 4°C.
-
Rinse with PBS.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Rinse with PBS.
-
Develop with DAB substrate until the desired stain intensity is reached.
-
Rinse with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a coverslip using mounting medium.
-
-
Analysis:
-
Examine under a microscope. For CD31, quantify microvessel density (MVD). For Ki-67, determine the proliferation index by counting the percentage of Ki-67-positive cells.
-
Hematoxylin and Eosin (B541160) (H&E) Staining for Tumor Morphology
Materials:
-
Tumor tissue sections (paraffin-embedded)
-
Hematoxylin solution
-
Eosin solution
-
Acid alcohol
-
Ammonia (B1221849) water or Scott's tap water substitute
-
Graded ethanol series
-
Xylene
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: (As described in the IHC protocol).
-
Hematoxylin Staining:
-
Immerse in hematoxylin solution for 3-5 minutes.
-
Rinse in running tap water.
-
Differentiate in acid alcohol (a few quick dips).
-
Rinse in running tap water.
-
"Blue" the sections in ammonia water or Scott's tap water substitute.
-
Rinse in running tap water.
-
-
Eosin Staining:
-
Counterstain with eosin solution for 1-2 minutes.
-
Rinse in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through graded ethanol series.
-
Clear in xylene.
-
Mount with a coverslip using mounting medium.
-
-
Analysis:
-
Examine under a microscope to assess tumor morphology, necrosis, and other histological features.
-
Visualizations
Caption: Mechanism of action for combination therapy.
Caption: Preclinical experimental workflow.
Caption: Synergistic effect of combination therapy.
References
- 1. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Endostar combined with radiotherapy increases radiation sensitivity by decreasing the expression of TGF-β1, HIF-1α and bFGF - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SPECT/CT Imaging of ¹⁷⁷Lu-AB-3PRGD2
For Researchers, Scientists, and Drug Development Professionals
Introduction
¹⁷⁷Lu-AB-3PRGD2 is a novel radiopharmaceutical agent for targeted radionuclide therapy. It comprises a pegylated cyclic arginine-glycine-aspartic acid (RGD) dimer that targets integrin αvβ3, which is overexpressed in various tumor cells and during angiogenesis.[1][2] The therapeutic radionuclide, Lutetium-177 (¹⁷⁷Lu), allows for the eradication of tumor cells through beta radiation.[2] This document provides detailed protocols for SPECT/CT imaging with ¹⁷⁷Lu-AB-3PRGD2, essential for dosimetry, pharmacokinetic analysis, and monitoring treatment response.
Signaling Pathway and Mechanism of Action
¹⁷⁷Lu-AB-3PRGD2 functions by targeting integrin αvβ3, a receptor involved in cell adhesion, signaling, and angiogenesis. The RGD moiety of the drug binds to this receptor on tumor cells, leading to internalization of the radiolabeled complex. The emitted beta particles from ¹⁷⁷Lu then induce cytotoxic effects within the tumor cells.
Caption: Mechanism of action of ¹⁷⁷Lu-AB-3PRGD2.
Experimental Protocols
Synthesis and Quality Control of ¹⁷⁷Lu-AB-3PRGD2
Objective: To describe the radiolabeling of the precursor DOTA-AB-3PRGD2 with ¹⁷⁷LuCl₃ and the subsequent quality control measures.
Materials:
-
DOTA-AB-3PRGD2 precursor
-
¹⁷⁷LuCl₃ solution
-
0.5 mol/L NaOAc (pH 5.6)
-
C18 cartridge
-
0.22-µm aseptic filtration membrane
-
Analytical thin-layer chromatography (TLC) system
-
Developing solution: CH₃OH:NH₄OAc (1:1, v/v)
Procedure:
-
Add 3.7 GBq (100 mCi) of ¹⁷⁷LuCl₃ to 200 µL of 0.5 mol/L NaOAc (pH 5.6).
-
Inject the diluted ¹⁷⁷Lu solution into a vial containing 100 µg of DOTA-AB-3PRGD2.
-
Heat the reaction mixture at 100°C for 30 minutes.
-
Purify the resulting solution using a C18 cartridge.
-
Sterilize the final product by passing it through a 0.22-µm aseptic filtration membrane.
Quality Control:
-
Radiochemical Purity: Test using analytical thin-layer chromatography with a developing solution of CH₃OH:NH₄OAc (1:1, v/v). The radiochemical purity should exceed 95%.[3]
-
Sterility and Endotoxin Testing: Perform tests according to the Chinese Pharmacopoeia 2020 to ensure the product is sterile and free of bacterial endotoxins.[3]
Patient Selection and Preparation
Objective: To outline the criteria for patient selection and the necessary preparations before imaging.
Inclusion Criteria:
-
Patients with advanced integrin αvβ3-positive tumors.[1]
-
Confirmation of integrin αvβ3 expression via ⁶⁸Ga-RGD PET/CT scan.[4][5]
-
Age 18 years or older.[5]
-
Eastern Cooperative Oncology Group (ECOG) Performance Status of ≤ 3.[5]
-
Adequate organ function.
Exclusion Criteria:
-
Severe renal impairment.
-
Pregnancy or breastfeeding.
-
Known hypersensitivity to any of the components.
Patient Preparation:
-
No specific dietary restrictions are required.
-
Ensure adequate hydration.
-
Obtain written informed consent.
¹⁷⁷Lu-AB-3PRGD2 Administration and SPECT/CT Imaging Protocol
Objective: To provide a detailed workflow for the administration of ¹⁷⁷Lu-AB-3PRGD2 and subsequent SPECT/CT image acquisition.
Dosage:
-
A first-in-human study used a dosage of 1.57 ± 0.08 GBq (42.32 ± 2.11 mCi).[1]
-
A subsequent clinical trial is evaluating a fixed dose of 2.96 GBq (80 mCi) administered intravenously.[4][5]
Imaging Workflow:
Caption: SPECT/CT imaging workflow for ¹⁷⁷Lu-AB-3PRGD2.
SPECT/CT Acquisition Parameters:
-
Scanner: Dual-head SPECT/CT camera.
-
Collimator: Medium-energy all-purpose (MEAP) collimator.
-
Energy Windows: Dual photopeaks at 113 keV and 208 keV with 15% energy windows.[6] Scatter correction should be applied.
-
Acquisition Mode: Whole-body and SPECT/CT images.
-
Imaging Time Points: Serial scans are recommended to obtain dynamic distribution data. A first-in-human study acquired images at approximately 3, 24, 72, and 168 hours post-injection.
-
SPECT Parameters:
-
Matrix: 128x128 or 256x256
-
Rotation: 360°
-
Projections: 60-120 projections, 20-30 seconds per projection.
-
-
CT Parameters:
-
Low-dose CT for attenuation correction and anatomical localization.
-
Tube voltage: 120-140 kVp
-
Tube current: 30-80 mAs (using dose modulation)
-
Slice thickness: 2.5-5 mm
-
Image Reconstruction:
-
Use an iterative reconstruction algorithm such as Ordered Subset Expectation Maximization (OSEM).[7]
-
Apply corrections for attenuation, scatter, and collimator-detector response.
Data Presentation
Dosimetry and Pharmacokinetics
The following tables summarize the quantitative data from the first-in-human study of ¹⁷⁷Lu-AB-3PRGD2.[1][7]
Table 1: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Blood Half-life (h) | 2.85 ± 2.17 |
| Whole-body Effective Dose (mSv/MBq) | 0.251 ± 0.047 |
Table 2: Absorbed Doses in Organs
| Organ | Absorbed Dose (mGy/MBq) |
|---|---|
| Red Bone Marrow | 0.157 ± 0.032 |
| Kidneys | 0.684 ± 0.132 |
Biodistribution:
-
¹⁷⁷Lu-AB-3PRGD2 is primarily excreted through the urinary system.[1][7]
-
High radioactivity is observed in the kidneys and bladder.[1][7]
-
Moderate distribution is seen in the liver, spleen, and intestines.[1][7]
Safety Information
In the initial human study, no adverse events above grade 3 were observed.[1][7] Safety monitoring should include regular assessment of hematological, hepatic, and renal function.
References
- 1. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin α v β 3-positive tumors: A first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. ichgcp.net [ichgcp.net]
- 5. Clinical Evaluation of 177Lu-AB-3PRGD2 in Various Solid Tumors With Integrin αvβ3 Positive Expression [ctv.veeva.com]
- 6. SPECT/CT Acquisition for 3D Dose Calculation and Dose Planning in 177Lu-Peptide Receptor Radionuclide Therapy: Applications for Clinical Routine | Radiology Key [radiologykey.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring the Therapeutic Efficacy of ¹⁷⁷Lu-AB-3PRGD2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies to assess the therapeutic efficacy of ¹⁷⁷Lu-AB-3PRGD2, a radiopharmaceutical agent designed for targeted radionuclide therapy. The protocols outlined below are based on preclinical and clinical studies and are intended to guide researchers in the evaluation of this promising anti-cancer agent.
Introduction
¹⁷⁷Lu-AB-3PRGD2 is a radiopharmaceutical composed of a pegylated cyclic arginine-glycine-aspartic acid (RGD) dimer (3PRGD2) chelated with the radioisotope Lutetium-177 (¹⁷⁷Lu).[1] The RGD moiety specifically targets the αvβ3 integrin, a cell surface receptor that is overexpressed on various tumor cells and tumor endothelial cells, playing a crucial role in tumor angiogenesis, proliferation, and survival.[1][2] Upon binding to the αvβ3 integrin, the β-radiation emitted by ¹⁷⁷Lu induces direct cytotoxicity to the tumor cells, forming the basis of its therapeutic action.[1] This document details the necessary protocols to evaluate the therapeutic efficacy of ¹⁷⁷Lu-AB-3PRGD2, from preclinical animal models to clinical trial designs.
Data Presentation
Preclinical Efficacy Data Summary
The following tables summarize the key quantitative data from preclinical studies evaluating the therapeutic efficacy of ¹⁷⁷Lu-labeled RGD peptides.
Table 1: Biodistribution of ¹⁷⁷Lu-3PRGD2 in U87MG Tumor-Bearing Mice
| Time Post-Injection (p.i.) | Tumor Uptake (%ID/g) |
| 1 hour | 6.03 ± 0.65 |
| 4 hours | 4.62 ± 1.44 |
| 24 hours | 3.55 ± 1.08 |
| 72 hours | 1.22 ± 0.18 |
(Data extracted from a study on U87MG glioblastoma xenografts)[3][4][5]
Table 2: Maximum Tolerated Dose (MTD) in Nude Mice
| Radiopharmaceutical | Maximum Tolerated Dose (MTD) |
| ¹⁷⁷Lu-3PRGD2 | >111 MBq |
| ⁹⁰Y-3PRGD2 | 55.5 MBq |
(This comparison highlights the lower toxicity profile of ¹⁷⁷Lu-3PRGD2)[4][5]
Table 3: Therapeutic Efficacy of ¹⁷⁷Lu-3PRGD2 in U87MG Tumor Model
| Treatment Group | Outcome |
| Single Dose ¹⁷⁷Lu-3PRGD2 | Significant delay in tumor growth |
| Two Doses ¹⁷⁷Lu-3PRGD2 | Significantly increased anti-tumor effects |
| ¹⁷⁷Lu-3PRGD2 + Endostar | Significantly increased anti-tumor effects |
(These results demonstrate the potential for single-agent and combination therapy)[2][4][5]
Clinical Data Summary
Clinical trials are ongoing to evaluate the safety, dosimetry, and therapeutic efficacy of ¹⁷⁷Lu-AB-3PRGD2 in patients with various solid tumors expressing αvβ3 integrin.
Table 4: Dosimetry of ¹⁷⁷Lu-AB-3PRGD2 in a First-in-Human Study
| Parameter | Value |
| Whole-body effective dose | 0.251 ± 0.047 mSv/MBq |
| Absorbed dose in red bone marrow | 0.157 ± 0.032 mGy/MBq |
| Absorbed dose in kidneys | 0.684 ± 0.132 mGy/MBq |
| Estimated blood half-life | 2.85 ± 2.17 h |
(Data from a first-in-human study with patients having integrin αvβ3-avid tumors)[6][7]
Experimental Protocols
Radiolabeling of DOTA-3PRGD2 with ¹⁷⁷Lu
Objective: To prepare ¹⁷⁷Lu-3PRGD2 with high radiochemical purity.
Materials:
-
DOTA-3PRGD2 conjugate
-
¹⁷⁷LuCl₃ solution
-
0.4 M Sodium acetate (B1210297) buffer (pH 5.0)
-
Sep-Pak C-18 cartridge
-
Heating block or water bath (100°C)
-
High-Performance Liquid Chromatography (HPLC) system
Protocol:
-
Dilute 3700 MBq of ¹⁷⁷LuCl₃ in 100 µL of 0.4 M sodium acetate buffer (pH 5.0).
-
Add the diluted ¹⁷⁷LuCl₃ to 50 µg of DOTA-3PRGD2 conjugate.
-
Incubate the reaction mixture at 100°C for 10 minutes.
-
Purify the ¹⁷⁷Lu-labeled peptide using a Sep-Pak C-18 cartridge.
-
Determine the radiochemical purity using HPLC. A purity of >95% is required for clinical use.[8]
Preclinical Therapeutic Efficacy Study in Tumor-Bearing Mice
Objective: To evaluate the anti-tumor effect of ¹⁷⁷Lu-AB-3PRGD2 in a xenograft mouse model.
Materials:
-
Tumor cells expressing αvβ3 integrin (e.g., U87MG human glioblastoma cells)
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
¹⁷⁷Lu-AB-3PRGD2
-
Calipers for tumor measurement
-
Animal imaging system (e.g., SPECT/CT)
Protocol:
-
Tumor Inoculation: Subcutaneously inject tumor cells into the flank of the mice. Allow tumors to grow to a palpable size.
-
Animal Grouping: Randomly divide the mice into control (saline) and treatment groups.
-
Therapeutic Administration: Administer ¹⁷⁷Lu-AB-3PRGD2 intravenously. Dosing can be a single injection or a multi-dose regimen.[4][5]
-
Tumor Growth Monitoring: Measure tumor volume with calipers every 2-3 days.
-
Biodistribution and Imaging: At selected time points, perform SPECT/CT imaging to visualize the distribution of the radiopharmaceutical.[4][5] Subsequently, euthanize a subset of animals, harvest tumors and major organs, and measure radioactivity using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).[3][4]
-
Histological Analysis: After the study, excise tumors and perform hematoxylin (B73222) and eosin (B541160) (H&E) staining and immunohistochemistry (IHC) to evaluate the therapeutic effect on tumor tissue.[4][5]
Clinical Trial Protocol for ¹⁷⁷Lu-AB-3PRGD2 Therapy
Objective: To assess the safety, dosimetry, and preliminary therapeutic efficacy of ¹⁷⁷Lu-AB-3PRGD2 in patients with advanced solid tumors positive for αvβ3 integrin.
Study Design: Open-label, non-controlled, non-randomized study.[9][10]
Patient Selection:
-
Patients with confirmed unresectable or metastatic refractory cancer with measurable disease.[9]
-
Tumor lesions with high RGD uptake confirmed by ⁶⁸Ga-RGD PET/CT.[9][10]
-
Adequate organ function (hematologic, renal, and hepatic).[11]
Treatment Plan:
-
Patient Screening: Screen patients using ⁶⁸Ga-RGD PET/CT to confirm αvβ3 integrin expression in tumors.[9][10]
-
¹⁷⁷Lu-AB-3PRGD2 Administration: Administer a fixed dose of ¹⁷⁷Lu-AB-3PRGD2 (e.g., 2.96 GBq or 80 mCi) intravenously.[9]
-
Treatment Cycles: Treatment can be planned for up to 4 cycles, with a time interval of 6 weeks between cycles.[9]
-
Safety Monitoring: Monitor patients for any adverse events. Perform safety tests (e.g., blood counts, liver and kidney function tests) before and periodically after treatment.[6][7]
-
Dosimetry: Collect venous blood samples at multiple time points post-injection (e.g., 5 min, 3h, 24h, 72h, 168h) to determine radioactivity counts and calculate dosimetry.[6][7][10]
-
Efficacy Evaluation: Assess preliminary treatment efficacy using standard criteria such as RECIST (Response Evaluation Criteria in Solid Tumors).[9]
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of ¹⁷⁷Lu-AB-3PRGD2 targeting αvβ3 integrin.
Experimental Workflow for Preclinical Efficacy
Caption: Workflow for preclinical evaluation of ¹⁷⁷Lu-AB-3PRGD2.
Logical Relationship for Clinical Trial Design
Caption: Logical flow of a clinical trial for ¹⁷⁷Lu-AB-3PRGD2.
References
- 1. Facebook [cancer.gov]
- 2. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar [thno.org]
- 3. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar [thno.org]
- 6. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin α v β 3-positive tumors: A first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Clinical Evaluation of 177Lu-AB-3PRGD2 in Various Solid Tumors With Integrin αvβ3 Positive Expression [ctv.veeva.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
Application Notes and Protocols: 177Lu-RGD Analogs for Targeted Radionuclide Therapy of Non-Small Cell Lung Cancer Xenografts
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of Lutetium-177 (177Lu) labeled RGD peptide analogs for the targeted radionuclide therapy of non-small cell lung cancer (NSCLC) xenografts. The information is compiled from preclinical studies and early clinical investigations, focusing on the targeting of integrin αvβ3, a biomarker overexpressed in various tumor types, including NSCLC.
Introduction to Integrin αvβ3 Targeted Therapy
Integrin αvβ3 is a cell adhesion molecule that plays a crucial role in tumor angiogenesis, progression, and metastasis.[1] Its high expression on activated endothelial cells and some tumor cells, with limited presence in normal resting tissues, makes it an attractive target for cancer therapy.[2][3][4] Peptides containing the Arg-Gly-Asp (RGD) sequence have been developed to specifically bind to integrin αvβ3.[2][3] When labeled with a therapeutic radionuclide like 177Lu, these RGD peptides can deliver targeted radiation to tumor sites, minimizing damage to healthy tissues. This document focuses on the application of 177Lu-labeled RGD analogs, such as 177Lu-AB-3PRGD2 and similar molecules, in preclinical NSCLC models.
Data Presentation
The following tables summarize quantitative data from preclinical studies on the biodistribution and therapeutic efficacy of 177Lu-labeled RGD peptides in tumor xenograft models.
Biodistribution of 177Lu-labeled RGD Peptides
Table 1: Biodistribution of 177Lu-3PRGD2 in U87MG (Glioblastoma) Xenografts (%ID/g) [2][5][6][7]
| Time Point | Tumor | Blood | Liver | Spleen | Kidney | Intestine |
| 1 h | 6.03 ± 0.65 | - | - | - | 4.18 ± 1.08 | 5.16 ± 0.48 |
| 4 h | 4.62 ± 1.44 | - | - | - | 3.13 ± 0.59 | 4.15 ± 1.12 |
| 24 h | 3.55 ± 1.08 | - | - | - | - | - |
| 72 h | 1.22 ± 0.18 | - | - | - | - | - |
Note: Data from a U87MG glioblastoma model is presented as a relevant example of integrin-targeted therapy. This data indicates high tumor uptake with clearance primarily through the gastrointestinal and renal pathways.[2]
Table 2: Biodistribution of 177Lu-DOTA-E(cRGDfK)2 in A549 (NSCLC) Xenografts [1]
| Time Point | Tumor Uptake (%ID/g) |
| 4 h | Maximum uptake observed |
Note: This study highlights rapid excretion through the urinary route and a maximum tumor uptake at 4 hours post-injection in an NSCLC model.[1]
Therapeutic Efficacy of 177Lu-labeled RGD Peptides
Table 3: Therapeutic Efficacy of 177Lu-EB-RGD in NSCLC Patient-Derived Xenografts (PDX) [8][9]
| Treatment Group | Dose | Outcome |
| PDXαvβ3+ | 18.5 MBq (single dose) | Complete tumor eradication with no recurrence during observation. |
| PDXαvβ3- | 29.6 MBq (single dose) | Significant delay in tumor growth compared to control. |
Note: These results demonstrate the high therapeutic potential of 177Lu-EB-RGD in NSCLC models with varying levels of integrin αvβ3 expression.[8][9]
Table 4: Human Dosimetry of 177Lu-AB-3PRGD2 [10]
| Organ | Absorbed Dose (mGy/MBq) |
| Red Bone Marrow | 0.157 ± 0.032 |
| Kidneys | 0.684 ± 0.132 |
| Whole-body Effective Dose (mSv/MBq) | 0.251 ± 0.047 |
Note: Data from a first-in-human study provides crucial dosimetry information, indicating acceptable absorbed doses in critical organs.[10]
Signaling Pathway and Therapeutic Mechanism
The therapeutic effect of 177Lu-labeled RGD peptides is mediated by their specific binding to integrin αvβ3, which is overexpressed on tumor cells and neovasculature. This binding leads to the internalization of the radiolabeled peptide, concentrating the therapeutic radionuclide at the tumor site. The beta emissions from 177Lu then induce DNA damage and cell death in the targeted cells.
Experimental Protocols
The following are generalized protocols based on methodologies described in the cited literature. Specific parameters may need to be optimized for individual experimental setups.
Radiolabeling of RGD Peptides with 177Lu
Objective: To radiolabel an RGD peptide with Lutetium-177.
Materials:
-
DOTA-conjugated RGD peptide (e.g., DOTA-AB-3PRGD2)
-
177LuCl3 solution
-
Ammonium (B1175870) acetate (B1210297) buffer (pH 5.5)
-
Gentisic acid solution
-
Sterile, pyrogen-free water
-
Heating block or water bath
-
Radio-TLC or HPLC system for quality control
Procedure:
-
In a sterile vial, combine the DOTA-conjugated RGD peptide with the 177LuCl3 solution.
-
Add ammonium acetate buffer to maintain the pH at approximately 5.5.
-
Add gentisic acid as a radioprotectant.
-
Incubate the reaction mixture at 95-100°C for 15-30 minutes.
-
Allow the mixture to cool to room temperature.
-
Perform quality control using radio-TLC or HPLC to determine the radiochemical purity. A purity of >95% is generally required for in vivo studies.
Animal Models and Tumor Xenografts
Objective: To establish non-small cell lung cancer xenografts in immunodeficient mice.
Materials:
-
NSCLC cell line (e.g., A549) or patient-derived tumor tissue
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Cell culture medium and supplements
-
Matrigel (optional)
-
Sterile syringes and needles
-
Calipers for tumor measurement
Procedure:
-
Culture the NSCLC cells under standard conditions.
-
Harvest the cells and resuspend them in sterile PBS or culture medium, with or without Matrigel.
-
Subcutaneously inject the cell suspension (typically 1-5 x 10^6 cells) into the flank of the immunodeficient mice.
-
For patient-derived xenografts (PDXs), surgically implant small fragments of fresh tumor tissue subcutaneously.
-
Monitor the mice regularly for tumor growth.
-
Begin experiments when the tumors reach a predetermined size (e.g., 50-100 mm³).
Biodistribution Studies
Objective: To determine the in vivo distribution and tumor targeting of the 177Lu-labeled RGD peptide.
Procedure:
-
Administer a known amount of the 177Lu-labeled RGD peptide (typically 0.5-1.0 MBq) to tumor-bearing mice via tail vein injection.
-
At various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours), euthanize a cohort of mice (n=3-5 per group).
-
Dissect major organs and tissues (tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).
SPECT/CT Imaging
Objective: To visualize the in vivo distribution of the 177Lu-labeled RGD peptide.
Procedure:
-
Anesthetize the tumor-bearing mice.
-
Administer the 177Lu-labeled RGD peptide (typically 18-37 MBq) via tail vein injection.
-
At desired time points, acquire whole-body SPECT and CT images using a preclinical imaging system.
-
Reconstruct and co-register the SPECT and CT images to visualize the localization of the radiotracer in relation to anatomical structures.
Targeted Radionuclide Therapy Studies
Objective: To evaluate the anti-tumor efficacy of the 177Lu-labeled RGD peptide.
Procedure:
-
Randomly assign tumor-bearing mice with established tumors to different treatment groups (e.g., saline control, unlabeled peptide, single dose of 177Lu-RGD, multiple doses of 177Lu-RGD).
-
Administer the respective treatments intravenously.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).
Conclusion
The use of 177Lu-labeled RGD peptides, such as 177Lu-AB-3PRGD2, represents a promising strategy for the targeted radionuclide therapy of non-small cell lung cancer.[1][8] Preclinical studies have demonstrated high tumor uptake and significant anti-tumor efficacy in xenograft models.[1][8][9] The favorable safety profile observed in early human studies further supports the clinical translation of this therapeutic approach.[10] The detailed protocols and data presented in these application notes provide a valuable resource for researchers and drug development professionals working in the field of targeted radiopharmaceuticals. Further optimization of dosing regimens and potential combination therapies may enhance the therapeutic outcomes for NSCLC patients.
References
- 1. 177Lu-labeled cyclic RGD peptide as an imaging and targeted radionuclide therapeutic agent in non-small cell lung cancer: Biological evaluation and preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar [thno.org]
- 6. scienceopen.com [scienceopen.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeted Radionuclide Therapy in Patient-Derived Xenografts Using 177Lu-EB-RGD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeted radionuclide therapy in patient-derived xenografts using 177Lu-EB-RGD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tumor Uptake of 177Lu-AB-3PRGD2
Welcome to the technical support center for ¹⁷⁷Lu-AB-3PRGD2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental issues and to offer answers to frequently asked questions related to improving the tumor uptake of this radiopharmaceutical agent.
Frequently Asked Questions (FAQs)
Q1: What is ¹⁷⁷Lu-AB-3PRGD2 and what is its mechanism of action?
A1: ¹⁷⁷Lu-AB-3PRGD2 is a radiopharmaceutical agent used for targeted radionuclide therapy. It consists of three main components:
-
¹⁷⁷Lu (Lutetium-177): A radioisotope that emits beta particles, which can kill cancer cells, and gamma rays, which are suitable for imaging.
-
3PRGD2: A dimeric peptide constructed around the Arginine-Glycine-Aspartic acid (RGD) sequence. This RGD motif specifically targets integrin αvβ3.[1]
-
AB (Albumin Binder): A component designed to bind to albumin in the blood, which helps to optimize the agent's pharmacokinetics, extending its circulation time and potentially increasing tumor accumulation.[2]
The agent works by the RGD moiety binding to integrin αvβ3, a receptor that is overexpressed on some tumor cells and particularly on the endothelial cells of newly forming blood vessels (angiogenesis) that support tumor growth.[3] Once bound, the beta radiation from ¹⁷⁷Lu delivers a cytotoxic dose directly to the tumor site.[3]
Q2: What is the primary molecular target of ¹⁷⁷Lu-AB-3PRGD2?
A2: The primary molecular target is integrin αvβ3 .[3] This receptor is highly expressed during tumor growth, invasion, and metastasis, but is found at low levels in most healthy organs and resting endothelial cells, making it an excellent target for cancer-specific therapy.[4]
Q3: What are the main advantages of using a dimeric RGD peptide (like 3PRGD2) over a monomer?
A3: Using dimeric or other multimeric RGD peptides generally enhances the integrin αvβ3 binding affinity compared to their monomeric counterparts.[5] This phenomenon, often referred to as the avidity effect, can lead to several benefits:
-
Higher Tumor Uptake: Increased binding affinity often translates to higher accumulation of the radiotracer in the tumor.[4][6]
-
Longer Tumor Retention: Multimers may remain bound to the target receptors for a longer duration, increasing the total radiation dose delivered to the tumor.[7]
Q4: How is ¹⁷⁷Lu-AB-3PRGD2 cleared from the body?
A4: ¹⁷⁷Lu-AB-3PRGD2 is cleared from the body through both the urinary and gastrointestinal pathways.[1][2] Studies in both animals and humans show significant radioactivity in the kidneys, bladder, liver, and intestines following injection.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may arise during preclinical experiments with ¹⁷⁷Lu-AB-3PRGD2.
Issue 1: Low Tumor Uptake (%ID/g)
Q: My biodistribution study shows lower-than-expected tumor uptake. What are the potential causes and solutions?
A: Several factors can contribute to low tumor uptake. Consider the following troubleshooting steps:
-
Verify Integrin αvβ3 Expression:
-
Cause: The selected tumor model may have low or heterogeneous expression of integrin αvβ3. Integrin expression is a prerequisite for effective targeting.
-
Solution: Confirm the integrin αvβ3 expression level in your tumor model (xenograft or cell line) using techniques like immunohistochemistry (IHC), flow cytometry, or Western blot. When possible, compare with a high-expression model like U87MG glioma, which is often used in RGD studies.[1]
-
-
Check Radiochemical Purity and Stability:
-
Cause: The radiopharmaceutical may have degraded or have low radiochemical purity, resulting in free ¹⁷⁷Lu or other impurities that do not target the tumor.
-
Solution: Always perform quality control using radio-HPLC to ensure radiochemical purity is >95% before injection. Assess the in vitro stability of the compound in saline and serum at 37°C to ensure it remains intact over the course of the experiment.
-
-
Optimize the Animal Model:
-
Cause: Factors like tumor size, vascularization, and overall health of the animal can impact tracer delivery and uptake.[7]
-
Solution: Ensure tumors are well-established but not overly large or necrotic, as this can impede blood flow and tracer delivery. Standardize tumor implantation and growth protocols to reduce variability.
-
-
Consider Combination Therapy:
-
Cause: The tumor microenvironment may be resistant to monotherapy.
-
Solution: Preclinical studies have shown that combining ¹⁷⁷Lu-3PRGD2 with anti-angiogenic agents like Endostar can enhance therapeutic effects.[1][8] Such agents may alter the tumor vasculature in a way that improves the delivery and uptake of the radiopharmaceutical.
-
Issue 2: High Uptake in Non-Target Organs
Q: I am observing high radioactivity in the kidneys and liver, leading to poor tumor-to-background ratios. How can this be mitigated?
A: High uptake in clearance organs is a common challenge for peptide-based radiopharmaceuticals. While the albumin binder in ¹⁷⁷Lu-AB-3PRGD2 is designed to optimize pharmacokinetics, high kidney and liver uptake can still occur.
-
Understand the Cause:
-
Kidney Uptake: Peptides are often reabsorbed in the renal tubules. The positive charges on peptides can interact with the negatively charged surface of renal cells, leading to high retention.[9]
-
Liver Uptake: The liver is a primary site for the metabolism and clearance of many compounds from the blood.
-
-
Potential Solutions (Primarily at the Design Stage):
-
Linker Modification: The type of linker used in the peptide conjugate can significantly influence biodistribution. The use of PEG linkers (as in 3PRGD2) or glycine (B1666218) linkers (G₃) has been shown to improve clearance from the kidneys and liver while maintaining good tumor uptake.[5][6]
-
Charge Modification: Introducing negatively charged amino acids (e.g., glutamic acid) into the peptide structure can help reduce electrostatic interactions in the kidneys, thereby lowering renal retention.[9]
-
-
Experimental Approaches:
-
Blocking Agents: Co-injection of basic amino acids like lysine (B10760008) or arginine has been used in other settings to reduce kidney reabsorption of radiolabeled peptides, though this must be specifically validated for ¹⁷⁷Lu-AB-3PRGD2.
-
Time Point Optimization: Analyze biodistribution at multiple time points. While early images may show high background, later time points might yield better tumor-to-kidney ratios as the agent clears from non-target organs.[1]
-
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies.
Table 1: Biodistribution of ¹⁷⁷Lu-3PRGD2 in U87MG Tumor-Bearing Nude Mice [1][8][10]
| Organ | 1 h (%ID/g ± SD) | 4 h (%ID/g ± SD) | 24 h (%ID/g ± SD) | 72 h (%ID/g ± SD) |
| Blood | 2.05 ± 0.31 | 0.81 ± 0.30 | 0.11 ± 0.05 | 0.02 ± 0.01 |
| Tumor | 6.03 ± 0.65 | 4.62 ± 1.44 | 3.55 ± 1.08 | 1.22 ± 0.18 |
| Kidney | 4.18 ± 1.08 | 3.13 ± 0.59 | 1.13 ± 0.19 | 0.31 ± 0.05 |
| Liver | 2.01 ± 0.28 | 1.45 ± 0.25 | 0.72 ± 0.12 | 0.26 ± 0.05 |
| Spleen | 0.81 ± 0.13 | 0.61 ± 0.11 | 0.38 ± 0.07 | 0.15 ± 0.04 |
| Intestine | 5.16 ± 0.48 | 4.15 ± 1.12 | 1.43 ± 0.41 | 0.35 ± 0.06 |
%ID/g = percentage of injected dose per gram of tissue.
Table 2: Impact of Peptide Structure on Tumor Uptake [5][6]
| Radiotracer | Peptide Structure | Tumor Model | Tumor Uptake (%ID/g at 2h p.i.) | Key Finding |
| ⁹⁹ᵐTc-3G₃-monomer | Monomer with G₃ linker | U87MG Glioma | 3.82 ± 0.54 | Monomeric RGD shows moderate uptake. |
| ⁹⁹ᵐTc-3G₃-dimer | Dimer with G₃ linkers | U87MG Glioma | 7.30 ± 1.32 | Dimerization significantly increases tumor uptake compared to the monomer. |
| ⁶⁴Cu(DOTA-3G₃-dimer) | Dimer with G₃ linkers | U87MG Glioma | ~7.5 (estimated from graph) | Demonstrates the principle holds with different radioisotopes. |
| ⁶⁴Cu(DOTA-3PEG₄-dimer) | Dimer with PEG₄ linkers | U87MG Glioma | ~7.8 (estimated from graph) | PEG₄ and G₃ linkers result in similarly high tumor uptake. |
Experimental Protocols
Protocol 1: Standard In Vivo Biodistribution Study
This protocol is based on methodologies described for ¹⁷⁷Lu-3PRGD2.[1][8]
-
Animal Model: Use female athymic nude mice (4-6 weeks old). Inoculate mice subcutaneously in the right shoulder with ~5 x 10⁶ U87MG cells (or other integrin αvβ3-positive cell line). Allow tumors to grow to approximately 100-200 mm³.
-
Radiopharmaceutical Preparation: Prepare ¹⁷⁷Lu-AB-3PRGD2 under sterile conditions. Perform quality control via radio-HPLC to confirm radiochemical purity is >95%.
-
Injection: Administer approximately 370 kBq (10 µCi) of ¹⁷⁷Lu-AB-3PRGD2 in 100-150 µL of saline to each mouse via the tail vein.
-
Time Points: Euthanize groups of mice (n=4 per group) at predefined time points post-injection (p.i.), such as 1, 4, 24, and 72 hours.
-
Organ Harvesting: Collect blood via cardiac puncture. Dissect key organs and tissues (tumor, blood, heart, lung, liver, spleen, kidneys, stomach, intestine, muscle, bone).
-
Measurement: Weigh each tissue sample and measure the radioactivity using a calibrated gamma counter. Include standards prepared from a dilution of the injectate to calculate the percentage of injected dose (%ID).
-
Data Analysis: Calculate the uptake in each organ as the percentage of the injected dose per gram of tissue (%ID/g).
Protocol 2: In Vivo Specificity (Blocking) Study
This protocol confirms that the tumor uptake is receptor-mediated.
-
Procedure: Follow the steps in Protocol 1 for the 1-hour time point.
-
Blocking Group: For a separate group of tumor-bearing mice (n=4), co-inject a large excess (e.g., 50-100 fold) of non-radiolabeled ("cold") RGD peptide along with the 370 kBq dose of ¹⁷⁷Lu-AB-3PRGD2.
-
Analysis: Euthanize the mice at 1 hour p.i. and perform biodistribution analysis as described above.
-
Expected Outcome: A significant reduction in tumor uptake in the blocking group compared to the non-blocked group indicates that the accumulation is specific to integrin αvβ3 binding.[1]
Visualizations
Caption: Targeting mechanism of ¹⁷⁷Lu-AB-3PRGD2.
Caption: Experimental workflow for a biodistribution study.
Caption: Key factors influencing tumor uptake of RGD agents.
References
- 1. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin α v β 3-positive tumors: A first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving Tumor Uptake and Excretion Kinetics of 99mTc-Labeled Cyclic Arginine-Glycine-Aspartic (RGD) Dimers with Triglycine Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving Tumor Uptake and Pharmacokinetics of 64Cu-Labeled Cyclic RGD Peptide Dimers with Gly3 and PEG4 Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving Tumor-Targeting Capability and Pharmacokinetics of 99mTc-Labeled Cyclic RGD Dimers with PEG4 Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar [thno.org]
- 9. Towards the Magic Radioactive Bullet: Improving Targeted Radionuclide Therapy by Reducing the Renal Retention of Radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Mitigate Renal Clearance of RGD Radiopharmaceuticals
For researchers and drug development professionals, optimizing the in vivo performance of radiolabeled RGD peptides is a critical step. A frequent challenge encountered is the high renal accumulation of these radiopharmaceuticals, which can lead to nephrotoxicity and limit therapeutic efficacy. This guide provides troubleshooting advice and answers to frequently asked questions to help you address and overcome issues related to the renal clearance of RGD radiopharmaceuticals during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is reducing the renal clearance of RGD radiopharmaceuticals a critical issue?
High renal uptake of radiolabeled compounds can lead to significant radiation-induced damage to the kidneys, potentially causing nephrotoxicity.[1][2] This can be a dose-limiting factor in targeted radionuclide therapy.[1][2] Furthermore, high background signals from the kidneys can interfere with the clarity of diagnostic images, potentially obscuring nearby tumors.[3]
Q2: What are the primary mechanisms governing the renal uptake of RGD radiopharmaceuticals?
Radiolabeled RGD peptides, being relatively small molecules, are typically cleared from the bloodstream via glomerular filtration in the kidneys.[2] Following filtration, they can be reabsorbed by the proximal tubule cells through endocytic receptors, primarily megalin and cubilin.[1][4][5] This reabsorption process leads to the retention of the radiopharmaceutical in the kidneys.
Q3: What are the most effective strategies to minimize the renal clearance of RGD radiopharmaceuticals?
Several strategies have been developed to address this issue, broadly categorized as:
-
Co-infusion of Inhibitors: Administering agents that competitively block the reabsorption receptors in the kidney tubules.[1][6][7]
-
Chemical Modification of the Radiopharmaceutical: Altering the physicochemical properties of the RGD peptide to reduce its affinity for renal reabsorption mechanisms.[8][9]
Q4: How does the co-infusion of positively charged amino acids, such as lysine (B10760008) and arginine, work?
The co-infusion of basic amino acids like lysine and arginine is a well-established method to reduce the renal uptake of radiolabeled peptides.[1][3][10] These amino acids compete with the radiopharmaceutical for binding to the megalin and cubilin receptors on the proximal tubule cells, thereby inhibiting the reabsorption of the radioactive compound.[1][10]
Q5: What is Gelofusine and what is its role in reducing kidney uptake?
Gelofusine is a plasma expander composed of succinylated gelatin.[1][2] It has been shown to effectively reduce the renal uptake of various radiolabeled peptides, including those targeting the αvβ3 integrin.[1] Although the exact mechanism is not fully elucidated, it is believed to involve the inhibition of the endocytic receptor megalin.[1] Studies have demonstrated that Gelofusine can decrease kidney uptake by 50-70% in animal models without adversely affecting tumor uptake.[1]
Q6: How does PEGylation impact the biodistribution and renal clearance of RGD radiopharmaceuticals?
PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) chains, can influence the pharmacokinetics of RGD peptides. The effects of PEGylation can be complex and depend on the size of the PEG linker and the specific RGD construct.[1][11] In some cases, PEGylation has been shown to decrease kidney uptake and prolong tumor retention.[11][12] However, in other instances, it has resulted in higher initial kidney radioactivity due to enhanced blood clearance.[1]
Q7: Can modifying the charge of an RGD peptide influence its renal clearance?
Yes, altering the overall charge of the RGD peptide has a significant impact on its biodistribution. Introducing multiple negative charges, for instance, has been shown to dramatically affect blood clearance kinetics and tumor uptake.[13][14] While it can lead to stronger protein binding and higher initial blood activity, it may also result in lower tumor uptake and increased kidney accumulation.[13][14] Conversely, introducing negatively charged amino acid residues can aim to reduce the electrostatic interaction between positively charged peptides and the negatively charged surface of renal tubule cells.[1]
Troubleshooting Guide
Issue 1: High renal uptake persists despite co-infusion of lysine and arginine.
-
Possible Cause: The timing and dosage of the amino acid infusion may not be optimal. The protective effect is dependent on achieving a sufficiently high concentration of the competing amino acids in the renal tubules at the same time as the radiopharmaceutical.
-
Troubleshooting Steps:
-
Review Infusion Protocol: Ensure the amino acid infusion begins before the administration of the radiopharmaceutical and continues for a sufficient duration afterward.[15]
-
Optimize Dosage: While high doses of amino acids are effective, they can also lead to side effects like hyperkalemia, nausea, and vomiting.[10] It's crucial to find a balance between efficacy and tolerability.
-
Consider Combination Therapy: Combining lysine/arginine with other agents like Gelofusine has been shown to have an additive effect in reducing renal reabsorption.[1]
-
Issue 2: PEGylation of the RGD peptide has not resulted in reduced kidney uptake.
-
Possible Cause: The length and structure of the PEG linker can have variable effects. A suboptimal PEG chain length may not effectively shield the peptide from renal reabsorption mechanisms or could alter its conformation in a way that enhances kidney uptake.[1]
-
Troubleshooting Steps:
-
Vary PEG Linker Length: Experiment with different PEG chain lengths (e.g., PEG4, PEG8, etc.) to find the optimal size that improves pharmacokinetics without increasing renal retention.[1]
-
Evaluate Linker Chemistry: The way the PEG linker is attached to the peptide can also influence its in vivo behavior. Consider alternative conjugation strategies.
-
Assess Impact on Receptor Binding: Ensure that the PEGylation strategy does not negatively impact the RGD peptide's affinity for the target integrin, as this could reduce tumor uptake and alter the overall biodistribution profile.
-
Issue 3: The tumor-to-kidney ratio has not improved with the current strategy.
-
Possible Cause: The chosen strategy might be reducing both tumor and kidney uptake, or it may not be effective enough to significantly alter the ratio.
-
Troubleshooting Steps:
-
Explore Alternative Chemical Modifications:
-
Cleavable Linkers: Introduce a linker between the radionuclide and the RGD peptide that can be cleaved by enzymes in the kidneys.[1] This allows for the excretion of the radioactive component while the targeting moiety is reabsorbed.
-
Charge Modification: Systematically alter the charge of the peptide to optimize the balance between tumor targeting and renal clearance.[16]
-
-
Investigate Co-infusion of Albumin Fragments: Fragments of albumin have been shown to be potent inhibitors of renal peptide uptake and may offer a more effective alternative or complementary approach to amino acids or Gelofusine.[4][6][17]
-
Consider Pretargeting Strategies: This involves administering a non-radioactive, tagged RGD construct first, allowing it to accumulate at the tumor site and clear from the blood. A subsequently administered radiolabeled molecule that binds to the tag can then deliver the radioactivity to the tumor with minimal systemic exposure.[8][9]
-
Data Presentation
Table 1: Effect of Co-infusion Agents on Renal Uptake of Radiopharmaceuticals
| Co-infusion Agent | Radiopharmaceutical | Animal Model | Reduction in Renal Uptake (%) | Reference |
| Lysine/Arginine | [¹¹¹In]In-octreotide | Human | Significant reduction | [3] |
| Gelofusine | [¹¹¹In]In-DOTA-RAFT-RGD | Mice | 50-70 | [1] |
| Gelofusine | [⁶⁴Cu]Cu-cyclam-RAFT-c(-RGDfK-)4 | Mice | 50-70 | [1] |
| Albumin Fragments | [¹¹¹In]In-octreotide | Rats | ~30 (5mg FRALB) | [18] |
| Sodium Para-aminohippurate | [¹⁷⁷Lu]Lu-DOTARGD | Rats | 80 | [7] |
Table 2: Impact of Chemical Modifications on RGD Radiopharmaceutical Biodistribution
| Modification | Radiopharmaceutical | Key Finding | Reference |
| PEGylation (mPEG, MW=2,000) | ¹²⁵I-c(RGDyK) | Lower kidney uptake, prolonged tumor uptake | [11][12] |
| Introduction of Negative Charges | ⁹⁹ᵐTc-P6D-RGD₂ | Higher initial blood activity, lower tumor uptake, higher kidney uptake | [13][14] |
| Introduction of Glutamic Acid | Cyclic RGD peptide analogues | Improved tumor-to-kidney ratios | [1] |
Experimental Protocols
Protocol 1: Co-infusion of Amino Acids for Reduced Renal Uptake in a Murine Model
-
Animal Model: Athymic nude mice bearing U87MG glioma xenografts.
-
Amino Acid Solution: Prepare a sterile solution of L-lysine and L-arginine in saline. A typical concentration is a 2.5% solution of each.
-
Administration:
-
30 minutes prior to the injection of the RGD radiopharmaceutical, administer the amino acid solution via intravenous (IV) infusion. The infusion rate should be maintained throughout the procedure.[15]
-
Inject the RGD radiopharmaceutical (e.g., via tail vein).
-
Continue the amino acid infusion for at least 3 hours post-injection of the radiopharmaceutical.[15]
-
-
Biodistribution Study: At selected time points (e.g., 1, 4, 24 hours post-injection), euthanize the animals.
-
Organ Harvesting and Analysis: Dissect major organs (kidneys, tumor, liver, spleen, blood, etc.), weigh them, and measure the radioactivity using a gamma counter.
-
Data Expression: Express the data as a percentage of the injected dose per gram of tissue (%ID/g).
Protocol 2: Evaluation of a PEGylated RGD Radiopharmaceutical
-
Synthesis: Synthesize the PEGylated RGD peptide using standard solid-phase peptide synthesis, followed by conjugation of the PEG linker and the chelator for radiolabeling.
-
Radiolabeling: Radiolabel the PEGylated RGD construct with the desired radionuclide (e.g., ⁶⁸Ga, ¹⁷⁷Lu) following established protocols.
-
Quality Control: Perform quality control tests to ensure high radiochemical purity and integrity of the final product.
-
In Vitro Characterization:
-
Receptor Binding Assay: Determine the binding affinity (IC₅₀) of the PEGylated RGD peptide to the target integrin (e.g., αvβ₃) using a competitive binding assay with a known radiolabeled ligand.
-
Cell Uptake Studies: Evaluate the uptake of the radiolabeled PEGylated RGD peptide in integrin-expressing cancer cell lines (e.g., U87MG).
-
-
In Vivo Evaluation (as described in Protocol 1): Conduct a biodistribution study in a relevant animal tumor model to compare the pharmacokinetics, tumor uptake, and renal clearance of the PEGylated versus the non-PEGylated RGD radiopharmaceutical.
Visualizations
Caption: Renal clearance pathway of RGD radiopharmaceuticals.
References
- 1. Towards the Magic Radioactive Bullet: Improving Targeted Radionuclide Therapy by Reducing the Renal Retention of Radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Amino acid infusion blocks renal tubular uptake of an indium-labelled somatostatin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Albumin-derived peptides efficiently reduce renal uptake of radiolabelled peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reduced Renal Uptake of Various Radiopharmaceuticals with Sodium Paraaminohippurate Coadministration in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reducing the renal retention of low- to moderate-molecular-weight radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Influence of the amount of co-infused amino acids on post-therapeutic potassium levels in peptide receptor radionuclide therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics and tumor retention of 125I-labeled RGD peptide are improved by PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Impact of Multiple Negative Charges on Blood Clearance and Biodistribution Characteristics of 99mTc-Labeled Dimeric Cyclic RGD Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. longdom.org [longdom.org]
- 16. A Systematic Investigation into the Influence of Net Charge on the Biological Distribution of Radiometalated Peptides Using [68Ga]Ga-DOTA-TATE Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Reducing renal uptake of radiolabeled peptides using albumin fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. repository.ubn.ru.nl [repository.ubn.ru.nl]
Technical Support Center: ¹⁷⁷Lu-AB-3PRGD2 Radiolabeling
Welcome to the technical support center for ¹⁷⁷Lu-AB-3PRGD2 radiolabeling. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is ¹⁷⁷Lu-AB-3PRGD2?
A1: ¹⁷⁷Lu-AB-3PRGD2 is a radiopharmaceutical intended for targeted radionuclide therapy. It consists of three main components:
-
¹⁷⁷Lu: A therapeutic radioisotope that emits beta particles to induce cell death.
-
AB (Albumin Binder): A motif, such as palmitic acid, designed to enhance the circulation time of the radiopharmaceutical in the bloodstream by binding to albumin.[1][2]
-
3PRGD2: A dimeric cyclic RGD peptide containing three PEG4 linkers that targets the integrin αvβ3, a receptor overexpressed on various tumor cells and during angiogenesis.[3]
Q2: What is the recommended starting protocol for radiolabeling?
A2: A typical radiolabeling procedure involves the incubation of the DOTA-AB-3PRGD2 precursor with no-carrier-added ¹⁷⁷LuCl₃ in a sodium acetate (B1210297) buffer at an elevated temperature. For detailed, step-by-step instructions, please refer to the Experimental Protocols section.
Q3: What is the expected radiochemical purity and yield?
A3: With an optimized protocol, a radiochemical labeling yield of over 95% can be achieved, resulting in a radiochemical purity of greater than 99.5% after purification.[3]
Q4: What quality control methods are recommended?
A4: Radio-High-Performance Liquid Chromatography (radio-HPLC) and radio-Thin-Layer Chromatography (radio-TLC) are the standard methods for determining radiochemical purity.[3][4]
Q5: How should ¹⁷⁷Lu-AB-3PRGD2 be purified post-labeling?
A5: Purification can be effectively performed using a Sep-Pak C18 cartridge.[3][4] This step is crucial for removing unlabeled ¹⁷⁷Lu and any radiolabeled impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Radiolabeling Yield (<90%) | Incorrect pH: The pH of the reaction mixture is critical. For ¹⁷⁷Lu labeling of DOTA-peptides, a pH range of 4.0-5.6 is generally optimal.[1][3][5] | Verify the pH of the sodium acetate buffer and the final reaction mixture. Adjust if necessary. |
| Suboptimal Temperature or Time: Inadequate heating can lead to incomplete chelation. | Ensure the reaction is heated to 100°C for at least 10-30 minutes as per the protocol.[3][4] | |
| Presence of Metal Contaminants: Trace metal impurities in reagents or on glassware can compete with ¹⁷⁷Lu for the DOTA chelator. | Use metal-free reagents and acid-washed glassware. | |
| Low Specific Activity of ¹⁷⁷Lu: Carrier-added ¹⁷⁷Lu contains stable Lutetium which competes for chelation. | Use no-carrier-added (NCA) ¹⁷⁷LuCl₃ with high specific activity (≥3000 GBq/mg).[1][4] | |
| Degradation of Precursor: The DOTA-AB-3PRGD2 precursor may have degraded during storage. | Store the precursor according to the manufacturer's recommendations and check its purity before use. | |
| Multiple Radioactive Peaks in Radio-HPLC | Radiolysis: High radioactivity can lead to the degradation of the labeled peptide. | Minimize reaction time and consider the use of radical scavengers like ascorbic acid or gentisic acid, especially during the preparation of high activity batches.[6] |
| Formation of Colloidal ¹⁷⁷Lu(OH)₃: If the pH is too high, insoluble Lutetium hydroxide (B78521) can form. | Ensure the pH of the reaction mixture does not exceed the recommended range. | |
| Impure Precursor: The presence of impurities in the DOTA-AB-3PRGD2 precursor can lead to multiple labeled species. | Verify the purity of the precursor using analytical HPLC with UV detection. | |
| Poor In Vivo Stability | Incomplete Chelation: Residual free ¹⁷⁷Lu can lead to bone uptake. | Optimize the radiolabeling conditions to ensure complete chelation and purify the final product to remove any free ¹⁷⁷Lu. |
| Peptide Instability: The peptide itself may be unstable in a biological environment. | While 3PRGD2 is designed for improved stability, ensure proper handling and storage of the final radiopharmaceutical. |
Quantitative Data Summary
Table 1: Radiolabeling Parameters for ¹⁷⁷Lu-AB-3PRGD2
| Parameter | Value | Reference(s) |
| Precursor | DOTA-AB-3PRGD2 | [1][4] |
| Radionuclide | No-Carrier-Added ¹⁷⁷LuCl₃ | [1] |
| Buffer | 0.4-0.5 M Sodium Acetate | [1][3] |
| pH | 5.0 - 5.6 | [1][3] |
| Temperature | 100°C | [3][4] |
| Incubation Time | 10 - 30 minutes | [3][4] |
| Purification | C18 Cartridge | [3][4] |
Table 2: Quality Control Specifications for ¹⁷⁷Lu-AB-3PRGD2
| Parameter | Specification | Reference(s) |
| Radiochemical Yield | > 90-95% | [3][4] |
| Radiochemical Purity (Post-Purification) | > 95-99.5% | [3][4] |
| Specific Activity | 7.4-14.8 MBq/nmol | [3] |
Experimental Protocols
Protocol 1: Radiolabeling of DOTA-AB-3PRGD2 with ¹⁷⁷Lu
-
Preparation:
-
In a sterile, metal-free reaction vial, add 100 µg of DOTA-AB-3PRGD2.
-
Prepare a 0.5 M sodium acetate buffer and adjust the pH to 5.6.
-
In a separate vial, dilute 3.7 GBq of no-carrier-added ¹⁷⁷LuCl₃ with 200 µL of the sodium acetate buffer.
-
-
Radiolabeling Reaction:
-
Transfer the buffered ¹⁷⁷LuCl₃ solution to the vial containing the DOTA-AB-3PRGD2 precursor.
-
Gently mix the solution.
-
Incubate the reaction vial in a heating block at 100°C for 30 minutes.[4]
-
-
Purification:
-
Allow the reaction vial to cool to room temperature.
-
Pre-condition a C18 cartridge according to the manufacturer's instructions.
-
Load the reaction mixture onto the C18 cartridge.
-
Wash the cartridge to remove unreacted ¹⁷⁷Lu.
-
Elute the ¹⁷⁷Lu-AB-3PRGD2 from the cartridge.
-
-
Sterilization and Formulation:
-
Pass the purified product through a 0.22 µm sterile filter into a sterile vial.
-
Formulate for in vivo use by diluting with physiological saline.
-
Protocol 2: Quality Control using Radio-TLC
-
Stationary Phase: ITLC-SG strips.
-
Mobile Phase: A 1:1 (v/v) mixture of Methanol and 1M Ammonium Acetate.[4]
-
Procedure:
-
Spot a small amount of the final product onto the ITLC strip.
-
Develop the chromatogram in a chamber containing the mobile phase.
-
Allow the solvent front to travel to the top of the strip.
-
Analyze the strip using a radio-TLC scanner.
-
-
Interpretation:
-
¹⁷⁷Lu-AB-3PRGD2 will remain at the origin (Rf = 0).
-
Free ¹⁷⁷Lu will migrate with the solvent front (Rf = 1).
-
Visualizations
Caption: A flowchart of the ¹⁷⁷Lu-AB-3PRGD2 radiolabeling process.
Caption: A decision tree for troubleshooting low radiolabeling yields.
References
- 1. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin αvβ3-positive tumors: A first-in-human study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palmitic Acid-Conjugated Radiopharmaceutical for Integrin αvβ3-Targeted Radionuclide Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Optimizing ¹⁷⁷Lu-AB-3PRGD2 Dosage for Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ¹⁷⁷Lu-AB-3PRGD2. The information is designed to address specific issues that may be encountered during experiments to optimize its therapeutic dosage.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ¹⁷⁷Lu-AB-3PRGD2?
A1: ¹⁷⁷Lu-AB-3PRGD2 is a radiopharmaceutical agent designed for targeted radionuclide therapy.[1] Its mechanism involves the following steps:
-
Targeting: The AB-3PRGD2 component is a pegylated cyclic arginine-glycine-aspartic acid (RGD) dimer. This RGD motif specifically binds to integrin αvβ3, a protein that is overexpressed on the surface of various tumor cells and on the endothelial cells of newly forming blood vessels (angiogenesis) that supply tumors.[1][2][3] In contrast, its expression on healthy cells is minimal.[1]
-
Internalization and Radiation Delivery: Upon binding to integrin αvβ3, the ¹⁷⁷Lu-AB-3PRGD2 complex is internalized by the tumor cell.
-
Cell Killing: The radioisotope Lutetium-177 (¹⁷⁷Lu) decays, emitting beta particles that cause damage to the DNA of the tumor cells, leading to cell death.[1]
Q2: Why is Lutetium-177 (¹⁷⁷Lu) used in this radiopharmaceutical?
A2: Lutetium-177 is a preferred radionuclide for therapy for several reasons. It emits beta particles with sufficient energy to kill cancer cells while having a relatively short path length in tissue, which minimizes damage to surrounding healthy tissues.[4] Additionally, ¹⁷⁷Lu also emits gamma rays, which allows for imaging (scintigraphy) to visualize the distribution of the radiopharmaceutical in the body and perform dosimetry calculations.[5]
Q3: What types of tumors are potential candidates for ¹⁷⁷Lu-AB-3PRGD2 therapy?
A3: Tumors that overexpress integrin αvβ3 are the primary candidates for therapy with ¹⁷⁷Lu-AB-3PRGD2. This includes a wide range of solid tumors.[3][6] Preclinical and clinical studies have investigated its use in various cancers, including glioblastoma, ovarian carcinoma, melanoma, and non-small cell lung cancer.[4][5][7][8] Patient selection for clinical trials often involves a preliminary PET/CT scan using a diagnostic radiotracer like ⁶⁸Ga-RGD to confirm integrin αvβ3 expression in the tumors.[6][9]
Troubleshooting Guides
This section addresses common issues encountered during preclinical experiments with ¹⁷⁷Lu-AB-3PRGD2 and similar RGD-based radiopharmaceuticals.
| Issue | Potential Causes | Troubleshooting Steps & Solutions |
| Low Tumor Uptake | 1. Low or heterogeneous integrin αvβ3 expression in the tumor model. 2. Suboptimal peptide dose (saturation of receptors). 3. Poor radiochemical purity of ¹⁷⁷Lu-AB-3PRGD2. 4. Rapid clearance of the radiopharmaceutical from circulation. | 1. Confirm Target Expression: Before in vivo studies, verify integrin αvβ3 expression in your tumor cell line or patient-derived xenograft (PDX) model using techniques like flow cytometry, immunohistochemistry, or a diagnostic imaging scan with a radiolabeled RGD peptide. 2. Optimize Peptide Dose: Perform a dose-escalation study to determine the optimal peptide mass that maximizes tumor uptake without saturating the integrin receptors. For some RGD peptides, it has been shown that higher peptide doses can lead to decreased tumor uptake. 3. Ensure Radiochemical Purity: Implement stringent quality control measures for your radiolabeled compound. Use techniques like HPLC to ensure high radiochemical purity before injection. 4. Enhance Circulation Time: The "AB" in ¹⁷⁷Lu-AB-3PRGD2 refers to an albumin-binding moiety, which is designed to prolong its circulation half-life. Ensure the synthesis of the precursor is correct. |
| High Kidney Uptake | 1. Renal clearance is the primary route of excretion for many radiolabeled peptides. 2. Reabsorption of the peptide in the renal tubules. | 1. Co-infusion of Amino Acids: Administering a solution of positively charged amino acids, such as lysine (B10760008) and arginine, before and during the injection of the radiopharmaceutical can help reduce its reabsorption in the kidneys. 2. Gelatin-Based Plasma Expanders: Co-infusion of succinylated gelatin has also been shown to be effective in reducing renal uptake of radiolabeled peptides. |
| High Background Signal/Off-Target Accumulation | 1. Non-specific binding of the radiopharmaceutical. 2. In vivo instability of the radiolabeled peptide. 3. Suboptimal imaging time point. | 1. Blocking Studies: To confirm specificity, co-inject an excess of non-radiolabeled ("cold") this compound. A significant reduction in tumor and other target-organ uptake indicates specific binding. 2. Assess In Vivo Stability: Analyze blood samples at different time points post-injection using techniques like HPLC to determine the percentage of intact radiopharmaceutical versus its metabolites. 3. Optimize Imaging Time: Perform serial imaging at multiple time points post-injection to determine the optimal window where tumor-to-background ratios are maximized. |
| Variability in Biodistribution Results | 1. Differences in animal models (species, strain, age, sex). 2. Inconsistent tumor growth and vascularization. 3. Variations in the injection procedure. | 1. Standardize Animal Models: Use animals of the same species, strain, age, and sex for your experiments to minimize biological variability. 2. Control Tumor Parameters: Ensure tumors are of a consistent size and at a similar growth stage at the start of the experiment. 3. Consistent Administration: Administer the radiopharmaceutical consistently, for example, via tail vein injection, and ensure the entire dose is delivered. |
Data Presentation
Table 1: Biodistribution of ¹⁷⁷Lu-3PRGD2 in U87MG Tumor-Bearing Nude Mice
| Organ | 1 h Post-Injection (%ID/g) | 4 h Post-Injection (%ID/g) | 24 h Post-Injection (%ID/g) | 72 h Post-Injection (%ID/g) |
| Blood | 2.35 ± 0.45 | 1.01 ± 0.28 | 0.23 ± 0.09 | 0.03 ± 0.01 |
| Heart | 0.81 ± 0.12 | 0.42 ± 0.09 | 0.15 ± 0.04 | 0.04 ± 0.01 |
| Lung | 1.54 ± 0.31 | 0.83 ± 0.19 | 0.31 ± 0.08 | 0.08 ± 0.02 |
| Liver | 2.11 ± 0.38 | 1.52 ± 0.29 | 0.89 ± 0.21 | 0.25 ± 0.07 |
| Spleen | 0.62 ± 0.11 | 0.45 ± 0.08 | 0.28 ± 0.06 | 0.09 ± 0.02 |
| Kidney | 4.18 ± 1.08 | 3.13 ± 0.59 | 1.25 ± 0.32 | 0.31 ± 0.09 |
| Intestine | 5.16 ± 0.48 | 4.15 ± 1.12 | 1.89 ± 0.45 | 0.42 ± 0.11 |
| Muscle | 0.52 ± 0.09 | 0.31 ± 0.07 | 0.12 ± 0.03 | 0.03 ± 0.01 |
| Bone | 1.02 ± 0.18 | 0.75 ± 0.15 | 0.41 ± 0.09 | 0.12 ± 0.03 |
| Tumor | 6.03 ± 0.65 | 4.62 ± 1.44 | 3.55 ± 1.08 | 1.22 ± 0.18 |
%ID/g = percentage of injected dose per gram of tissue. Data are presented as mean ± standard deviation. (Data extracted from a study on ¹⁷⁷Lu-3PRGD2, a closely related precursor to ¹⁷⁷Lu-AB-3PRGD2)[6][7]
Table 2: Human Dosimetry Estimates for ¹⁷⁷Lu-AB-3PRGD2
| Organ | Absorbed Dose (mGy/MBq) |
| Red Bone Marrow | 0.157 ± 0.032 |
| Kidneys | 0.684 ± 0.132 |
| Bladder Wall | 1.852 ± 1.047 |
| Liver | 0.443 ± 0.098 |
| Spleen | 0.359 ± 0.085 |
| Whole-Body Effective Dose (mSv/MBq) | 0.251 ± 0.047 |
(Data from a first-in-human study)[10][11][12]
Experimental Protocols
Protocol 1: Preclinical Biodistribution Study of ¹⁷⁷Lu-AB-3PRGD2
-
Animal Model: Establish tumors by subcutaneously injecting a human tumor cell line with confirmed high integrin αvβ3 expression (e.g., U87MG glioblastoma) into the flank of immunocompromised mice (e.g., BALB/c nude mice).[5][7] Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Radiopharmaceutical Preparation: Prepare ¹⁷⁷Lu-AB-3PRGD2 with high radiochemical purity (>95%) as determined by HPLC.
-
Injection: Administer a known amount of ¹⁷⁷Lu-AB-3PRGD2 (e.g., 370 kBq) to each mouse via tail vein injection.[13]
-
Tissue Harvesting: At predetermined time points (e.g., 1, 4, 24, and 72 hours post-injection), euthanize a cohort of mice (n=4-5 per group).[5][7]
-
Organ Collection and Weighing: Dissect major organs and tissues (blood, tumor, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone). Record the wet weight of each tissue sample.
-
Radioactivity Measurement: Measure the radioactivity in each tissue sample and in standards of the injected dose using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Protocol 2: Targeted Radionuclide Therapy Study
-
Animal Model and Tumor Establishment: As described in Protocol 1. Monitor tumor growth until tumors reach a specified size (e.g., ~150 mm³).
-
Group Allocation: Randomly assign mice to different treatment groups (e.g., saline control, single dose ¹⁷⁷Lu-AB-3PRGD2, fractionated dose ¹⁷⁷Lu-AB-3PRGD2).
-
Treatment Administration: Administer the treatment intravenously. For a single-dose study, an activity of around 111 MBq per mouse has been used for a similar compound.[5][7] For dose-fractionation studies, the total dose can be divided and administered at specific intervals.
-
Monitoring:
-
Tumor Growth: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Body Weight and Health: Monitor the body weight and general health of the mice throughout the experiment as an indicator of toxicity.[5]
-
Hematology: Collect peripheral blood samples at regular intervals to assess hematological toxicity (WBC, RBC, platelets).[5]
-
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined maximum size, or after a specific observation period.
-
Data Analysis: Compare tumor growth curves, survival rates, and toxicity parameters between the different treatment groups.
Mandatory Visualizations
Caption: Mechanism of action of ¹⁷⁷Lu-AB-3PRGD2 targeting integrin αvβ3.
Caption: Experimental workflow for preclinical evaluation of ¹⁷⁷Lu-AB-3PRGD2.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. Frontiers | Preliminary Clinical Application of RGD-Containing Peptides as PET Radiotracers for Imaging Tumors [frontiersin.org]
- 3. Influence of PEGylation and RGD loading on the targeting properties of radiolabeled liposomal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reducing renal uptake of radiolabeled peptides using albumin fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tracer level radiochemistry to clinical dose preparation of (177)Lu-labeled cyclic RGD peptide dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lirias.kuleuven.be [lirias.kuleuven.be]
- 9. scribd.com [scribd.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Production and Quality Control of 177Lu-Dotatate [177Lu-dota- try3]-Octreotate: Clinical Application [inis.iaea.org]
- 12. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin α v β 3-positive tumors: A first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reducing renal uptake of 90Y- and 177Lu-labeled alpha-melanocyte stimulating hormone peptide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Integrin αvβ3 Targeted Therapy
Welcome to the technical support center for researchers encountering resistance to integrin αvβ3 targeted therapies. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, understand, and overcome challenges in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions arising during research into αvβ3-targeted therapies.
Q1: My αvβ3-targeting inhibitor (e.g., a cyclic RGD peptide like Cilengitide) is showing reduced efficacy or my cells have developed resistance. What are the primary mechanisms I should investigate?
A1: Resistance to αvβ3 targeted therapy is a multifaceted problem. The most common mechanisms involve the activation of bypass signaling pathways that allow cancer cells to survive and proliferate despite the inhibition of αvβ3. Key areas to investigate include:
-
Compensatory Upregulation of Other Integrins: Cells can compensate for the loss of αvβ3 function by upregulating other integrins that are not targeted by your inhibitor, such as αvβ5, α5β1, or the laminin-binding integrins α6β4 and α3β1.[1][2] This "integrin switching" restores adhesion and pro-survival signaling.
-
Crosstalk and Hyperactivation of Receptor Tyrosine Kinases (RTKs): Integrin αvβ3 is known to physically associate with and modulate the activity of RTKs like VEGFR2, EGFR, PDGFR, and IGFR-1.[2] When αvβ3 is inhibited, tumor cells can become "addicted" to RTK signaling, leading to hyperactivation of these receptors and their downstream pathways (e.g., MAPK, PI3K/AKT) to bypass the blockade.[2][3]
-
Activation of Downstream Signaling Nodes: Resistance can be mediated by the constitutive activation of key downstream signaling molecules, most notably Focal Adhesion Kinase (FAK) and Src.[4][5] Activated FAK can trigger multiple pro-survival pathways, rendering the cell insensitive to the status of αvβ3.
-
Upregulation of RTK Co-receptors: Molecules like Neuropilin-1 (NRP1) can act as co-receptors for RTKs (e.g., VEGFR) and can be upregulated in response to therapy, promoting angiogenesis and cell migration through αvβ3-independent mechanisms.[6][7]
Q2: How can I determine if my resistant cells are exhibiting "integrin switching"?
A2: You should assess the surface expression of a panel of integrins in your resistant cell lines compared to the sensitive parental line. The most effective method is flow cytometry.
-
Recommended Action: Perform flow cytometry using antibodies specific for various integrin subunits, including αv, β1, β3, β4, β5, α5, and α6. A significant increase in the expression of a non-targeted integrin (e.g., α5β1 or α6β4) in the resistant line is strong evidence of a compensatory mechanism.[1]
-
See Experimental Protocols: --INVALID-LINK--.
Q3: My resistant cells show increased phosphorylation of AKT and ERK even with the αvβ3 inhibitor present. What does this suggest?
A3: This pattern strongly suggests the activation of a bypass signaling cascade, likely originating from an upstream RTK. The PI3K/AKT and MAPK/ERK pathways are common downstream effectors of RTKs.
-
Recommended Action:
-
Profile RTK Activation: Use a phospho-RTK array to screen for the hyperactivation of a broad range of receptor tyrosine kinases simultaneously. This can quickly identify candidate receptors driving resistance.[8]
-
Confirm by Western Blot: Once candidate RTKs are identified, validate their increased phosphorylation (activation) in resistant vs. sensitive cells using specific phospho-antibodies via Western blot.
-
Investigate Crosstalk: Perform co-immunoprecipitation (Co-IP) experiments to determine if there is an increased physical association between the activated RTK (e.g., VEGFR2) and other integrins (e.g., α5β1) or co-receptors (e.g., NRP1) in your resistant cells.[9]
-
-
See Experimental Protocols: --INVALID-LINK-- and --INVALID-LINK--.
Logical Workflow for Investigating Resistance
The following diagram outlines a logical workflow for diagnosing the mechanism of resistance observed in your experiments.
Caption: Workflow for diagnosing resistance mechanisms.
Q4: My MTT / XTT cell viability assay is giving inconsistent or unexpected results. How can I troubleshoot this?
A4: Tetrazolium-based assays measure metabolic activity, which can be influenced by factors other than cell number. Inconsistency can arise from technical errors or interference from your test compound.
-
High Variability Between Replicates:
-
Unexpectedly Low Viability (False Positive):
-
Cause: Your compound may be inhibiting mitochondrial reductases without actually killing the cells. The LDH release assay, which measures membrane integrity, can show no increase in cell death in this scenario.[11]
-
Solution: Corroborate your findings with an orthogonal assay that measures a different cell health parameter, such as an LDH assay (cytotoxicity) or a crystal violet assay (cell number).
-
-
Unexpectedly High Viability (False Negative):
-
Cause: Your compound might directly reduce the MTT/XTT reagent in a cell-free environment or interfere with the formazan (B1609692) product's absorbance.[12]
-
Solution: Set up a control well with media, your compound (at the highest concentration), and the MTT/XTT reagent, but without cells. A color change indicates direct chemical reduction. If this occurs, an alternative assay is required.[12]
-
-
See Experimental Protocols: --INVALID-LINK--.
Quantitative Data Summary
The following tables summarize quantitative data from studies on resistance to αvβ3-targeted therapies.
Table 1: IC50 Values of Cilengitide in Sensitive vs. Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Status | Cilengitide IC50 | Reference |
| BT549 | Triple-Negative Breast | Sensitive | < 5 µM | [1] |
| HS578T | Triple-Negative Breast | Sensitive | < 5 µM | [1] |
| MDAMB468 | Triple-Negative Breast | Sensitive | < 5 µM | [1] |
| HCC1806 | Triple-Negative Breast | Resistant | > 5 µM | [1] |
| HCC1937 | Triple-Negative Breast | Resistant | > 5 µM | [1] |
| MDAMB231 | Triple-Negative Breast | Resistant | > 5 µM | [1] |
| B16 | Murine Melanoma | Sensitive | ~450 µg/ml (48h) | [13] |
| A375 | Human Melanoma | Sensitive | ~600 µg/ml (48h) | [13] |
| T-47D | Breast Cancer | Sensitive | High Sensitivity | [14] |
| MDA-MB-468 | Breast Cancer | Resistant | Low/No Response | [14] |
Note: A higher IC50 value indicates greater resistance to the drug.[15]
Table 2: Changes in Protein Expression or Activation in Resistant Models
| Protein | Change in Resistant Cells | Cellular Context | Method | Reference |
| Integrin β5 | Elevated mRNA | Ovarian Cancer (Poor Survival) | Kaplan-Meier | [16] |
| Integrin α6 / β4 | More abundant protein | Cilengitide-Resistant TNBC | Proteomics | [1] |
| p-FAK (Y397) | Decreased with ITGB3 knockdown | T-ALL Cell Lines | Western Blot | [5] |
| p-FAK (Y397) | Decreased with FAK inhibitor | Ovarian Cancer Cells | Western Blot | [16] |
| p-Akt (S473) | Elevated | FAK inhibitor-Resistant Ovarian Cancer | Western Blot | [16] |
| Neuropilin-1 | Upregulated | BRAF inhibitor-Resistant Melanoma | Gene Expression | [6] |
| Integrin αv | Increased (~60%) | High Glucose Cultured GECs | Western Blot | [17] |
| Integrin β3 | Increased (~30%) | High Glucose Cultured GECs | Western Blot | [17] |
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways involved in resistance to αvβ3-targeted therapy.
Integrin Switching and RTK Bypass Pathway
Caption: Compensatory signaling in resistant cells.
FAK-Mediated Downstream Signaling
Caption: FAK signaling downstream of integrin activation.
Experimental Protocols
Protocol 1: Cell Viability (XTT) Assay
This protocol is for assessing cell viability by measuring mitochondrial metabolic activity. The XTT assay is preferred over MTT in some cases as it produces a water-soluble formazan product, eliminating a solubilization step.[18]
Materials:
-
XTT labeling reagent
-
Electron-coupling reagent
-
Phenol red-free cell culture medium
-
96-well flat-bottom plates
-
Microplate reader (450-500 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of culture medium per well. Include wells with medium only for background control. Incubate for 24 hours (or until cells adhere and resume growth).
-
Compound Treatment: Add your αvβ3 inhibitor at various concentrations to the appropriate wells. Include vehicle-only control wells. Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
Reagent Preparation: Shortly before use, thaw the XTT labeling reagent and electron-coupling reagent. Prepare the XTT labeling solution by mixing the two reagents according to the manufacturer's instructions (typically a 50:1 ratio of XTT to coupling reagent).
-
XTT Incubation: Add 50 µL of the prepared XTT labeling solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified CO₂ incubator. The incubation time may need optimization depending on the cell type and metabolic rate.
-
Absorbance Measurement: Gently shake the plate to evenly distribute the color. Measure the absorbance of each well at 450-500 nm using a microplate reader. A reference wavelength of 650 nm is recommended.
-
Data Analysis:
-
Subtract the absorbance of the media-only background control from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
-
Plot the results and determine the IC50 value.
-
Protocol 2: Flow Cytometry for Integrin Expression
This protocol allows for the quantification of cell surface integrin expression.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS + 1% BSA + 0.01% Sodium Azide)[18]
-
Non-enzymatic cell dissociation solution (e.g., Accutase)[19]
-
Primary antibodies (conjugated) specific for integrin subunits (e.g., FITC-anti-β3, PE-anti-αv)
-
Matching conjugated isotype control antibodies
-
Flow cytometer
Procedure:
-
Cell Harvesting: Gently wash cultured cells with PBS. Add a non-enzymatic cell dissociation solution and incubate at 37°C until cells detach. Avoid using trypsin as it can cleave cell surface proteins.
-
Cell Preparation: Transfer detached cells to a FACS tube and centrifuge at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold FACS buffer. Count the cells.
-
Staining: Aliquot approximately 1 x 10⁵ to 1 x 10⁶ cells per tube. Centrifuge and resuspend the pellet in 100 µL of FACS buffer containing the primary conjugated antibody or the corresponding isotype control at the manufacturer's recommended concentration.
-
Incubation: Incubate the cells for 30-45 minutes at 4°C in the dark.
-
Washing: Add 1 mL of cold FACS buffer to each tube and centrifuge at 300 x g for 5 minutes. Discard the supernatant. Repeat this wash step twice.
-
Final Resuspension: Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Data Acquisition: Analyze the samples on a flow cytometer. Gate on the live cell population using forward and side scatter. Record the fluorescence intensity for at least 10,000 events per sample.
-
Data Analysis: Compare the median fluorescence intensity (MFI) of cells stained with the specific integrin antibody to the MFI of cells stained with the isotype control. A significant shift indicates positive expression. Compare the MFI between sensitive and resistant cell lines to quantify changes in expression.
Protocol 3: Western Blot for Signaling Proteins (e.g., p-FAK)
This protocol is for detecting changes in the expression and phosphorylation status of key signaling proteins.
Materials:
-
RIPA Lysis Buffer (or similar) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FAK Tyr397, anti-total FAK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes with periodic vortexing.
-
Lysate Clarification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-FAK, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 9. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Reprobing: To assess total protein levels, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total FAK) and a loading control (e.g., anti-β-actin).
-
Quantification: Use densitometry software (e.g., ImageJ) to quantify band intensity. Normalize the phosphorylated protein signal to the total protein signal, and then to the loading control.
Protocol 4: Co-Immunoprecipitation for Protein Interactions (e.g., αvβ3 and VEGFR2)
This protocol is used to determine if two proteins of interest physically associate within the cell.
Materials:
-
Non-denaturing Lysis Buffer (e.g., 1% NP-40 based buffer with protease/phosphatase inhibitors)
-
Antibody for immunoprecipitation ("bait" protein, e.g., anti-VEGFR2)
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash Buffer (lysis buffer with lower detergent concentration)
-
Elution Buffer (e.g., Laemmli sample buffer)
Procedure:
-
Cell Lysis: Lyse cells using a non-denaturing lysis buffer that preserves protein-protein interactions. Follow steps 1-3 from the Western Blot protocol.
-
Pre-clearing (Optional but Recommended): To reduce non-specific binding, add Protein A/G beads to the cell lysate (2.5 mg total protein) and incubate for 1 hour at 4°C on a rotator. Pellet the beads and transfer the supernatant to a new tube.[20]
-
Immunoprecipitation: Add the "bait" antibody (e.g., 2-5 µg of anti-VEGFR2) or control IgG to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Capture Immune Complex: Add pre-washed Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation or using a magnetic rack. Discard the supernatant. Wash the beads 3-5 times with 1 mL of cold Wash Buffer. Between each wash, resuspend the beads and then pellet them.
-
Elution: After the final wash, remove all supernatant. Add 2X Laemmli sample buffer directly to the beads and boil at 95°C for 5-10 minutes to elute the proteins and denature them for SDS-PAGE.
-
Analysis: Pellet the beads and load the supernatant (the eluate) onto an SDS-PAGE gel. Perform a Western blot as described in Protocol 3, probing for the "prey" protein (e.g., integrin β3). A band in the IP lane (but not the IgG control lane) indicates an interaction. You should also probe for the "bait" protein (VEGFR2) to confirm successful immunoprecipitation.
References
- 1. Cilengitide sensitivity is predicted by overall integrin expression in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of αvβ3 Integrin in Cancer Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Integrins in Resistance to Therapies Targeting Growth Factor Receptors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrin αvβ3 Induces HSP90 Inhibitor Resistance via FAK Activation in KRAS-Mutant Non-Small Cell Lung Cancer [e-crt.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Neuropilin-1 upregulation elicits adaptive resistance to oncogene-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cilengitide downmodulates invasiveness and vasculogenic mimicry of neuropilin 1 expressing melanoma cells through the inhibition of αvβ5 integrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In situ modeling of acquired resistance to RTK/RAS-pathway-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Involvement of αvβ3 integrin in gremlin-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Cilengitide, an αvβ3-integrin inhibitor, enhances the efficacy of anti-programmed cell death-1 therapy in a murine melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biochemistry - How to define drug-resistant or -sensitive cell line when knowing the IC50 values? - Biology Stack Exchange [biology.stackexchange.com]
- 16. FAK inhibition disrupts a β5 integrin signaling axis controlling anchorage-independent ovarian carcinoma growth - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. medsci.org [medsci.org]
- 20. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of ¹⁷⁷Lu-AB-3PRGD2
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects during experiments with ¹⁷⁷Lu-AB-3PRGD2.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the off-target effects of ¹⁷⁷Lu-AB-3PRGD2.
Q1: What is the mechanism of action of ¹⁷⁷Lu-AB-3PRGD2 and what are the primary off-target organs?
A1: ¹⁷⁷Lu-AB-3PRGD2 is a targeted radionuclide therapy agent. Its targeting component, a PEGylated cyclic RGD dimer, specifically binds to integrin αvβ3, a protein often overexpressed on tumor cells and during angiogenesis.[1] The therapeutic component is the radioisotope Lutetium-177 (¹⁷⁷Lu), which delivers cytotoxic radiation to the target cells.[2] The "AB" in ¹⁷⁷Lu-AB-3PRGD2 refers to an albumin-binding motif, which is included to optimize the pharmacokinetics of the drug.[1]
The primary route of excretion for ¹⁷⁷Lu-AB-3PRGD2 is through the urinary system.[3][4] Consequently, the kidneys are the primary off-target organs where significant accumulation and retention of the radiopharmaceutical can occur, leading to potential nephrotoxicity.[1][3] Moderate distribution has also been observed in the liver, spleen, and intestines.[3][4]
Q2: What causes the renal uptake of ¹⁷⁷Lu-AB-3PRGD2?
A2: The kidneys filter blood and excrete waste products. Small molecules like radiolabeled peptides are filtered by the glomerulus and then reabsorbed in the proximal tubules.[5] This reabsorption process, which can be mediated by receptors like megalin, leads to the retention of the radiopharmaceutical in the kidney cells, causing prolonged radiation exposure and potential damage.[1]
Q3: How does the albumin-binding motif in ¹⁷⁷Lu-AB-3PRGD2 affect its off-target distribution?
A3: The albumin-binding motif is designed to prolong the circulation time of the drug in the bloodstream.[6] By binding to albumin, a large protein, the hydrodynamic size of ¹⁷⁷Lu-AB-3PRGD2 increases, which can reduce its rate of renal filtration and potentially alter its biodistribution profile.[7] This can lead to a more favorable tumor-to-kidney ratio but may also influence uptake in other organs with high blood perfusion like the liver and spleen.[6]
Q4: What are the common signs of nephrotoxicity in animal models?
A4: In preclinical studies, signs of nephrotoxicity can be monitored through various methods. These include measuring blood urea (B33335) nitrogen (BUN) and serum creatinine (B1669602) levels, which are indicators of kidney function. Histopathological examination of kidney tissue can reveal cellular damage, such as tubular necrosis or interstitial fibrosis. A decrease in glomerular filtration rate (GFR) is also a key indicator of declining renal function.[7]
Q5: Are there established dose limits for kidney radiation in preclinical studies?
A5: While there are no universally standardized dose limits for preclinical studies, a common practice is to keep the biologically effective dose (BED) to the kidneys as low as possible while achieving a therapeutic effect in the tumor. For clinical peptide receptor radionuclide therapy (PRRT), renal dose limits have been established to minimize the risk of long-term kidney damage.[5] Researchers should aim to establish a therapeutic window in their animal models by assessing both anti-tumor efficacy and renal toxicity at various administered activities.
II. Troubleshooting Guides
This section provides guidance for specific issues that may arise during your experiments.
Issue 1: High and Persistent Kidney Uptake in Biodistribution Studies
Problem: You are observing significantly higher than expected radioactivity in the kidneys of your animal models, which may compromise the therapeutic index.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Renal Protection | Implement a co-infusion protocol with basic amino acids like lysine (B10760008) and arginine. These amino acids compete for reabsorption in the proximal tubules, thereby reducing the uptake of the radiolabeled peptide.[8] (Refer to Experimental Protocol 1 for a detailed procedure) |
| Suboptimal Peptide Formulation | Ensure the radiopharmaceutical is properly formulated and free of impurities. Aggregates or degradation products might exhibit altered biodistribution and higher kidney uptake. Perform quality control of the radiolabeled peptide using methods like HPLC before injection. |
| Animal Model Characteristics | Certain animal strains or models may have inherent differences in renal physiology. If possible, compare the biodistribution in different strains. Also, ensure the animals are adequately hydrated, as dehydration can affect renal clearance. |
| Incorrect Injection Technique | Ensure the full dose is administered intravenously. A subcutaneous or intramuscular injection will lead to slower absorption and altered pharmacokinetics, potentially affecting kidney uptake. |
Issue 2: High Variability in Off-Target Organ Uptake Between Animals
Problem: You are observing large standard deviations in the percent injected dose per gram (%ID/g) in off-target organs like the kidneys, liver, and spleen across your study group.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Administration Volume or Rate | Use a calibrated syringe pump for intravenous injections to ensure a consistent volume and rate of administration for all animals. |
| Variability in Animal Physiology | Ensure all animals are of a similar age, weight, and health status. House the animals under standardized conditions (diet, light-dark cycle) to minimize physiological variability. |
| Timing of Dissection and Organ Collection | Perform dissections and organ collection at precise time points post-injection for each animal to ensure consistency in uptake and clearance measurements. |
| Incomplete Organ Harvesting or Contamination | Ensure complete harvesting of organs and avoid cross-contamination between tissues during dissection. Carefully blot excess blood from organs before weighing and counting. |
III. Data Presentation
Biodistribution of ¹⁷⁷Lu-AB-3PRGD2 in a First-in-Human Study
The following table summarizes the absorbed doses in various organs from a first-in-human study of ¹⁷⁷Lu-AB-3PRGD2.[1][3][4]
| Organ | Absorbed Dose (mGy/MBq) |
| Kidneys | 0.684 ± 0.132 |
| Red Bone Marrow | 0.157 ± 0.032 |
| Bladder Wall | 1.852 ± 1.047 |
| Spleen | 0.386 ± 0.101 |
| Liver | 0.283 ± 0.058 |
| Whole-Body Effective Dose (mSv/MBq) | 0.251 ± 0.047 |
Preclinical Biodistribution of ¹⁷⁷Lu-3PRGD2 in U87MG Tumor-Bearing Mice
The following table shows the biodistribution of ¹⁷⁷Lu-3PRGD2 in a glioblastoma mouse model at different time points post-injection (%ID/g).[6][9][10][11][12]
| Organ | 1 h | 4 h | 24 h | 72 h |
| Blood | 1.53 ± 0.21 | 0.45 ± 0.12 | 0.07 ± 0.02 | 0.02 ± 0.01 |
| Tumor | 6.03 ± 0.65 | 4.62 ± 1.44 | 3.55 ± 1.08 | 1.22 ± 0.18 |
| Kidney | 4.18 ± 1.08 | 3.13 ± 0.59 | 1.25 ± 0.23 | 0.35 ± 0.07 |
| Liver | 1.25 ± 0.18 | 0.89 ± 0.25 | 0.41 ± 0.09 | 0.15 ± 0.03 |
| Spleen | 0.45 ± 0.08 | 0.32 ± 0.07 | 0.15 ± 0.04 | 0.06 ± 0.01 |
| Intestine | 5.16 ± 0.48 | 4.15 ± 1.12 | 1.58 ± 0.31 | 0.42 ± 0.09 |
IV. Experimental Protocols
Protocol 1: Co-infusion of Amino Acids for Renal Protection in a Murine Model
This protocol describes the co-infusion of a lysine and arginine solution to reduce the renal uptake of ¹⁷⁷Lu-AB-3PRGD2 in mice.
Materials:
-
L-Lysine monohydrochloride
-
L-Arginine hydrochloride
-
Sterile saline (0.9% NaCl)
-
Sterile water for injection
-
pH meter
-
0.22 µm sterile filter
-
Infusion pump
-
Catheter for intravenous infusion (e.g., tail vein catheter)
Procedure:
-
Preparation of the Amino Acid Solution:
-
Prepare a solution containing 25 mg/mL of L-Lysine and 25 mg/mL of L-Arginine in sterile saline.
-
Adjust the pH of the solution to 7.0-7.4 using sterile NaOH or HCl.
-
Sterile-filter the solution through a 0.22 µm filter.
-
-
Animal Preparation:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Place a catheter in the lateral tail vein for intravenous infusion.
-
-
Infusion Protocol:
-
Begin a continuous intravenous infusion of the amino acid solution at a rate of 0.1 mL/min for 10 minutes prior to the injection of ¹⁷⁷Lu-AB-3PRGD2.
-
Administer the ¹⁷⁷Lu-AB-3PRGD2 intravenously through a separate port or as a bolus injection.
-
Continue the amino acid infusion for at least 30 minutes post-injection of the radiopharmaceutical.
-
-
Monitoring and Recovery:
-
Monitor the animal's vital signs throughout the procedure.
-
Once the infusion is complete, remove the catheter and allow the animal to recover from anesthesia.
-
Protocol 2: Biodistribution Study to Assess Off-Target Effects
This protocol outlines a standard method for conducting a biodistribution study in tumor-bearing mice to quantify the uptake of ¹⁷⁷Lu-AB-3PRGD2 in tumors and various organs.
Materials:
-
Tumor-bearing mice (e.g., U87MG xenografts)
-
¹⁷⁷Lu-AB-3PRGD2 solution of known radioactivity concentration
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Calibrated syringe for injection
-
Dissection tools
-
Gamma counter
-
Analytical balance
Procedure:
-
Dose Preparation and Administration:
-
Prepare a solution of ¹⁷⁷Lu-AB-3PRGD2 in sterile saline suitable for intravenous injection.
-
Administer a known amount of radioactivity (e.g., 370 kBq) to each mouse via the tail vein. Record the exact injected dose for each animal.
-
-
Time Points for Biodistribution:
-
Select multiple time points post-injection to assess the pharmacokinetics (e.g., 1 h, 4 h, 24 h, 72 h).
-
-
Tissue Collection:
-
At each designated time point, euthanize a group of mice (n=4-5 per group) using an approved method.
-
Collect blood via cardiac puncture.
-
Dissect and collect major organs and tissues of interest (tumor, kidneys, liver, spleen, intestines, muscle, bone, etc.).
-
-
Sample Processing and Radioactivity Measurement:
-
Weigh each collected tissue sample.
-
Measure the radioactivity in each sample using a calibrated gamma counter.
-
Also, measure the radioactivity of a standard of the injected dose.
-
-
Data Analysis:
-
Calculate the percent injected dose per gram of tissue (%ID/g) for each organ using the following formula: %ID/g = (Counts per minute in tissue / Weight of tissue in grams) / (Total injected counts per minute) x 100
-
Calculate the mean and standard deviation for each organ at each time point.
-
V. Visualizations
Caption: Mechanism of action of ¹⁷⁷Lu-AB-3PRGD2 leading to targeted tumor cell death.
Caption: Workflow for a preclinical biodistribution study of ¹⁷⁷Lu-AB-3PRGD2.
References
- 1. Towards the Magic Radioactive Bullet: Improving Targeted Radionuclide Therapy by Reducing the Renal Retention of Radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. netrf.org [netrf.org]
- 3. Renal toxicity of radiolabeled peptides and antibody fragments: mechanisms, impact on radionuclide therapy, and strategies for prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncologynewscentral.com [oncologynewscentral.com]
- 5. pure.eur.nl [pure.eur.nl]
- 6. mdpi.com [mdpi.com]
- 7. RGD–Human Serum Albumin Conjugates as Efficient Tumor Targeting Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Renal Toxicity of Radiolabeled Peptides and Antibody Fragments: Mechanisms, Impact on Radionuclide Therapy, and Strategies for Prevention | Semantic Scholar [semanticscholar.org]
- 10. [PDF] A Rapid and Safe Infusion Protocol for 177Lu Peptide Receptor Radionuclide Therapy | Semantic Scholar [semanticscholar.org]
- 11. lirias.kuleuven.be [lirias.kuleuven.be]
- 12. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
RGD Peptides in Cancer Therapy: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RGD peptides in cancer therapy.
Section 1: Frequently Asked Questions (FAQs) - General Issues & Peptide Selection
This section addresses common overarching questions and concerns regarding the use of RGD peptides in experimental cancer therapy models.
Question 1: What are the primary limitations I should be aware of when designing an RGD-based cancer therapy experiment?
Answer: The clinical translation of RGD-based therapies has faced significant challenges despite promising preclinical results.[1] Key limitations include:
-
Low Affinity and Specificity: Linear RGD peptides often have low binding affinity and lack specificity for particular integrin subtypes, leading to off-target effects.[2][3]
-
Poor In Vivo Stability: Unmodified, linear RGD peptides are susceptible to rapid degradation by proteases in the body, resulting in a short half-life and rapid systemic clearance.[1][4][5]
-
Tumor Heterogeneity: The expression of integrins can vary significantly between different tumor types and even within the same tumor, leading to inconsistent therapeutic outcomes.[1][4]
-
Immunogenicity: As with many peptides, there is a potential for RGD-based molecules to be recognized as foreign by the immune system, which can reduce efficacy and cause adverse reactions.[4][6][7]
-
Poor Tumor Penetration: The dense extracellular matrix and high interstitial fluid pressure in solid tumors can limit the penetration of RGD peptides and their conjugates.[4]
Question 2: Should I use a linear or a cyclic RGD peptide for my experiments?
Answer: For most applications, especially in vivo studies, a cyclic RGD peptide is recommended. Cyclization provides conformational rigidity to the peptide backbone.[6][7] This pre-constrained structure often leads to:
-
Higher Binding Affinity: Cyclic peptides can better mimic the bound conformation of the RGD motif, leading to stronger interactions with the target integrin.[2][8] The cyclic peptide cilengitide (B523762) [c(RGDf(NMe)V)], for instance, shows much higher affinity for αvβ3 and αvβ5 integrins than linear RGD peptides.[8]
-
Increased Specificity: The constrained structure can improve selectivity for specific integrin subtypes (e.g., αvβ3/αvβ5 over αIIbβ3), reducing off-target binding.[2][9]
-
Enhanced Stability: Cyclization significantly increases resistance to degradation by proteases, prolonging the peptide's half-life in vivo.[4][5]
Question 3: My RGD-based therapy shows high efficacy in my 2D cell culture, but fails in my animal models. What could be the reason?
Answer: This is a common discrepancy. While 2D cultures are useful for initial screening, they do not replicate the complexity of the tumor microenvironment. Several factors contribute to this failure in translation:
-
Pharmacokinetics and Stability: As mentioned, linear peptides are rapidly cleared in vivo.[1][4] What works in a controlled media environment may be degraded before it reaches the tumor in an animal model.
-
Tumor Penetration: A 2D monolayer of cells is easily accessible. In an animal model, the peptide must exit the vasculature and penetrate the dense tumor stroma, a significant physical barrier.[4]
-
Integrin Expression In Vivo: Integrin expression on cancer cells can be modulated by the 3D environment and interactions with the extracellular matrix, potentially differing from expression levels seen in 2D culture.
-
Off-Target Binding: In vivo, the peptide is exposed to a wide range of cells and proteins. Binding to other integrins, such as αIIbβ3 on platelets, can lead to rapid clearance or unintended side effects.[4]
Section 2: Troubleshooting Guide - In Vitro Experiments
This guide focuses on specific issues encountered during cell-based assays.
Question 4: Why are my cells not attaching, or attaching poorly, to the RGD-coated surface?
Answer: This is a frequent issue that can be traced to several factors. Use the following logical workflow to diagnose the problem.[10]
Question 5: How can I confirm that the cell binding I observe is specifically mediated by RGD-integrin interactions?
Answer: It is crucial to include proper controls to demonstrate specificity.
-
Competition Assay: Pre-incubate the cells with a high concentration of free, soluble RGD peptide before adding them to the RGD-coated surface. If binding is specific, the soluble peptide will compete for the integrin binding sites and significantly reduce cell attachment.
-
Scrambled Peptide Control: Coat a surface with a peptide that has the same amino acid composition as your RGD peptide but in a scrambled sequence (e.g., "GRD" or "DGR"). Cells should not attach to this surface, demonstrating that the specific RGD sequence is required.
-
Blocking Antibodies: Use monoclonal antibodies that specifically block the RGD-binding site of relevant integrins (e.g., anti-αvβ3). Pre-incubating cells with these antibodies should inhibit attachment to the RGD surface.[11]
Section 3: Troubleshooting Guide - In Vivo & Conjugation
This guide addresses challenges in animal studies and with peptide modifications.
Question 6: My RGD-drug conjugate shows low tumor accumulation and high uptake in the liver and kidneys. How can I improve this?
Answer: This is a common pharmacokinetic challenge.
-
Increase Molecular Weight: Small peptides are rapidly cleared by the kidneys. Conjugating the RGD peptide to a larger entity like a nanoparticle, liposome, or by using PEGylation can prolong circulation time and reduce renal clearance.[4][5]
-
Optimize Peptide Design: As previously noted, use a stabilized cyclic RGD to prevent rapid degradation.[2] Multimerization (e.g., creating dimeric or tetrameric RGD constructs) can increase binding avidity to the tumor, potentially improving retention.[12][13]
-
Linker Chemistry: If you are using a drug conjugate, the linker between the RGD peptide and the drug is critical. An unstable linker can lead to premature drug release. Conversely, a linker that is too stable may prevent the drug from being released once inside the tumor cell. Consider using cleavable linkers (e.g., pH-sensitive or enzyme-cleavable) to ensure drug release in the tumor microenvironment.[12]
Question 7: I'm having trouble conjugating my RGD peptide to a nanoparticle/drug. What are some common pitfalls?
Answer: Peptide conjugation can be complex.
-
Reactive Group Accessibility: Ensure the functional group on the peptide intended for conjugation (e.g., a terminal amine or a cysteine thiol) is accessible and not sterically hindered. Introducing a spacer arm (e.g., a short polyethylene (B3416737) glycol or glycine (B1666218) chain) between the RGD motif and the conjugation site can dramatically improve reaction efficiency and subsequent integrin binding.[14]
-
Reaction Conditions: pH is critical. For example, maleimide-thiol reactions are most efficient at pH 6.5-7.5, while NHS-ester reactions with amines are best at pH 7-9. Incorrect pH can lead to low yield or side reactions.
-
Loss of Activity: The conjugation process should not interfere with the RGD motif itself. The aspartic acid and arginine side chains are essential for integrin binding. Ensure your conjugation strategy does not modify these critical residues.[15]
Section 4: Data Presentation & Protocols
Table 1: Comparative Binding Affinities of RGD Peptides for Integrin Subtypes
This table summarizes inhibitory concentration (IC50) values, where a lower value indicates higher binding affinity. Note that values can vary based on the specific assay conditions.
| Peptide | Integrin Subtype | IC50 (nM) | Key Characteristics | Reference(s) |
| Linear GRGDS | αvβ3 | ~200,000 | Low affinity, low stability | [16] |
| cyclo(RGDfK) | αvβ3 | ~1 - 20 | High affinity, high stability | [16][17] |
| cyclo(RGDfK) | αvβ5 | ~100 - 200 | Moderate affinity | [16][17] |
| cyclo(RGDfK) | α5β1 | ~1,000 - 10,000 | Low affinity, shows selectivity | [16][17] |
| Cilengitide | αvβ3 | ~1 - 10 | High affinity, clinical candidate | [8][9] |
| Cilengitide | αvβ5 | ~50 - 100 | High affinity | [8][9] |
Diagram: Simplified RGD-Integrin Signaling & Therapeutic Action
This diagram illustrates the mechanism of action for an RGD-drug conjugate.
Protocol: Standard Cell Adhesion Assay on RGD-Coated Plates
This protocol provides a general methodology for quantifying cell attachment to surfaces coated with RGD peptides.
1. Materials:
-
RGD peptide (e.g., GRGDNP)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well tissue culture-treated plates
-
Bovine Serum Albumin (BSA) solution (e.g., 1% w/v in PBS, heat-inactivated)
-
Cell line of interest (e.g., U87-MG glioblastoma cells, known to express αvβ3)
-
Serum-free cell culture medium
-
Calcein AM or Crystal Violet stain for cell quantification
2. Plate Coating Procedure:
-
Reconstitute the RGD peptide in sterile PBS to a stock concentration of 1 mg/mL.
-
Dilute the stock solution in sterile PBS to the desired working concentrations. A good starting range for optimization is 0.1, 1, 5, 10, and 20 µg/mL.[10]
-
Add 50 µL of each peptide solution to the appropriate wells of the 96-well plate.
-
Include negative control wells: add 50 µL of PBS only.
-
Include a non-specific binding control: add 50 µL of 1% BSA solution.
-
Incubate the plate at 37°C for 1-2 hours (or overnight at 4°C) to allow for passive adsorption of the peptide to the plastic.
-
Aspirate the coating solutions and gently wash each well twice with 150 µL of sterile PBS to remove any unbound peptide.
-
To block any remaining non-specific binding sites on the plastic, add 100 µL of 1% BSA solution to all wells and incubate for 30-60 minutes at 37°C.
-
Aspirate the BSA solution and wash the wells once more with 150 µL of PBS. The plate is now ready for cell seeding.
3. Cell Seeding and Adhesion:
-
Harvest cells that are in the logarithmic growth phase. Use a gentle dissociation method (e.g., brief trypsinization followed by neutralization) to minimize damage to surface receptors.
-
Resuspend the cells in serum-free medium to a concentration of 1-5 x 10^5 cells/mL. The absence of serum is important initially, as proteins like fibronectin and vitronectin can compete for integrin binding.
-
Add 100 µL of the cell suspension to each pre-coated well.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for a defined period, typically 30-90 minutes. Adhesion times should be kept short to minimize cell proliferation.
-
After incubation, gently wash away non-adherent cells. This step is critical for accurate results. A common method is to gently swirl the plate and then aspirate the medium, followed by 2-3 gentle washes with PBS.
4. Quantification of Adherent Cells:
-
Add your chosen stain to the wells (e.g., Crystal Violet or a live-cell fluorescent stain like Calcein AM).
-
Follow the manufacturer's protocol for incubation and subsequent measurement (e.g., reading absorbance at 570 nm for Crystal Violet after solubilization, or fluorescence for Calcein AM).
-
Calculate the percentage of attached cells for each condition relative to the initial number of cells seeded or a positive control.
References
- 1. mdpi.com [mdpi.com]
- 2. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. Frontiers | RGD-based self-assembling nanodrugs for improved tumor therapy [frontiersin.org]
- 7. RGD-based self-assembling nanodrugs for improved tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. DSpace [repository.upenn.edu]
- 12. Multimeric RGD-Based Strategies for Selective Drug Delivery to Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo characterization of four 68Ga-labelled multimeric RGD peptides to image αvβ3 integrin expression in two human tumour xenograft mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. diva-portal.org [diva-portal.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Insights into the Binding of Cyclic RGD Peptidomimetics to α5β1 Integrin by using Live‐Cell NMR And Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
enhancing the pharmacokinetic profile of 177Lu-AB-3PRGD2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 177Lu-AB-3PRGD2.
Frequently Asked Questions (FAQs)
Q1: What is 177Lu-AB-3PRGD2 and what is its primary application?
A1: 177Lu-AB-3PRGD2 is a novel radiopharmaceutical designed for targeted radionuclide therapy. It specifically targets integrin αvβ3, which is overexpressed on various tumor cells and during angiogenesis.[1][2] The "AB" in its name refers to an albumin-binding motif, which is included to optimize its pharmacokinetic profile, and "3PRGD2" indicates a dimeric RGD peptide with three PEG4 linkers for enhanced targeting.[3][4][5] Its primary application is the treatment of advanced integrin αvβ3-positive tumors.[1][2]
Q2: How does the albumin-binding motif in 177Lu-AB-3PRGD2 enhance its pharmacokinetic profile?
A2: The albumin-binding moiety allows 177Lu-AB-3PRGD2 to reversibly bind to serum albumin, which is abundant in the blood.[1][6] This binding effectively increases the hydrodynamic size of the radiopharmaceutical, prolonging its circulation half-life and reducing its clearance rate.[6] This extended circulation time can lead to increased accumulation and retention in the tumor, thereby enhancing the therapeutic efficacy of the targeted radionuclide therapy.[1][7]
Q3: What is the typical biodistribution and excretion pathway of 177Lu-AB-3PRGD2 in humans?
A3: In human studies, 177Lu-AB-3PRGD2 is primarily excreted through the urinary system, leading to intense radioactivity in the kidneys and bladder.[1][2][8] Moderate distribution is also observed in the liver, spleen, and intestines.[1][2][8]
Q4: What is the estimated blood half-life of 177Lu-AB-3PRGD2 in humans?
A4: The estimated blood half-life of 177Lu-AB-3PRGD2 in patients is approximately 2.85 ± 2.17 hours.[1][2][8]
Troubleshooting Guides
Issue 1: Rapid clearance of the radiotracer in preclinical models.
-
Question: My preclinical data with 177Lu-labeled RGD peptides show very rapid clearance, limiting tumor uptake. How can I address this?
-
Answer: Rapid clearance is a known challenge for smaller radiolabeled peptides.[1] The design of 177Lu-AB-3PRGD2 already incorporates an albumin-binding motif to prolong circulation.[1] If you are working with a different RGD peptide, consider the following strategies:
-
Incorporate an Albumin Binder: Adding an albumin-binding moiety, such as a palmitic acid derivative or an Evans blue analog, can significantly increase the blood half-life.[1][6][7]
-
PEGylation: The introduction of polyethylene (B3416737) glycol (PEG) linkers can increase the hydrodynamic radius and reduce renal clearance.[3][4][5]
-
Dimerization or Multimerization: Creating dimeric or multimeric versions of the RGD peptide can enhance binding affinity and tumor retention.[3][7]
-
Issue 2: High accumulation in non-target organs, particularly the kidneys.
-
Question: I am observing high radioactivity in the kidneys, which is a dose-limiting factor. What are the potential causes and solutions?
-
Answer: High renal uptake is common for radiolabeled peptides due to glomerular filtration and subsequent reabsorption in the proximal tubules. For 177Lu-AB-3PRGD2, the kidneys are a major site of accumulation.[1][2] To mitigate this, you could explore:
-
Co-infusion of Amino Acids: Administering basic amino acids like lysine (B10760008) or arginine can competitively inhibit the reabsorption of the radiolabeled peptide in the kidneys.
-
Modification of the Peptide: Altering the charge and lipophilicity of the peptide through chemical modifications can sometimes reduce renal uptake.
-
Issue 3: Low tumor-to-background ratios in imaging studies.
-
Question: My SPECT/CT imaging results show poor contrast between the tumor and surrounding tissues. How can I improve the tumor-to-background ratio?
-
Answer: A low tumor-to-background ratio can be due to insufficient tumor uptake or high non-specific binding in other tissues. Consider the following:
-
Optimize Imaging Time Point: Acquire images at later time points post-injection. While tumor uptake might decrease slightly, the clearance from background tissues should be faster, leading to improved contrast. For similar RGD peptides, imaging at 4 to 24 hours post-injection has been shown to be effective.[3]
-
Verify Integrin αvβ3 Expression: Ensure that the tumor model being used has high and stable expression of integrin αvβ3. Heterogeneity in receptor expression can lead to variable uptake.[9][10]
-
Blocking Studies: To confirm that the uptake is receptor-mediated, perform a blocking study by co-injecting an excess of unlabeled ("cold") RGD peptide. A significant reduction in tumor uptake in the presence of the cold peptide would confirm target specificity.[3]
-
Quantitative Data
Table 1: Pharmacokinetic Parameters of 177Lu-AB-3PRGD2 in Humans
| Parameter | Value | Reference |
| Blood Half-Life | 2.85 ± 2.17 h | [1][2][8] |
| Whole-Body Effective Dose | 0.251 ± 0.047 mSv/MBq | [1][2][8] |
| Red Bone Marrow Absorbed Dose | 0.157 ± 0.032 mGy/MBq | [1][2][8] |
| Kidneys Absorbed Dose | 0.684 ± 0.132 mGy/MBq | [1][2][8] |
Table 2: Biodistribution of 177Lu-3PRGD2 in U87MG Tumor-Bearing Mice (%ID/g)
| Organ | 1 h p.i. | 4 h p.i. | 24 h p.i. | 72 h p.i. | Reference |
| Tumor | 6.03 ± 0.65 | 4.62 ± 1.44 | 3.55 ± 1.08 | 1.22 ± 0.18 | [3][5] |
| Blood | - | - | - | - | |
| Liver | - | - | - | - | |
| Kidneys | 4.18 ± 1.08 | 3.13 ± 0.59 | - | - | [3] |
| Intestines | 5.16 ± 0.48 | 4.15 ± 1.12 | - | - | [3] |
Experimental Protocols
1. Radiolabeling of DOTA-conjugated Peptides with 177Lu
-
Objective: To prepare 177Lu-labeled RGD peptides for in vivo experiments.
-
Methodology:
-
To a solution of the DOTA-conjugated peptide (e.g., DOTA-AB-3PRGD2) in a suitable buffer (e.g., 0.1 M ammonium (B1175870) acetate, pH 5.0), add 177LuCl3 solution.
-
Incubate the reaction mixture at an elevated temperature (e.g., 90-100 °C) for a specified time (e.g., 10-30 minutes).[4][11][12]
-
After incubation, cool the reaction mixture.
-
Determine the radiochemical purity using methods like radio-HPLC or radio-TLC.
-
If necessary, purify the radiolabeled peptide using a C18 Sep-Pak cartridge to remove unchelated 177Lu and other impurities.[4]
-
The final product should be dissolved in a sterile, pyrogen-free saline solution for in vivo administration.
-
2. Biodistribution Studies in Tumor-Bearing Mice
-
Objective: To determine the uptake and clearance of the radiolabeled peptide in various organs and the tumor.
-
Methodology:
-
Establish a tumor model by subcutaneously injecting tumor cells (e.g., U87MG) into the flank of immunocompromised mice.[3][4][5]
-
Once tumors reach an appropriate size, inject a known amount of the 177Lu-labeled peptide intravenously via the tail vein.
-
At various time points post-injection (e.g., 1, 4, 24, 72 hours), euthanize a cohort of mice.[3][4][5]
-
Dissect and collect major organs (blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone) and the tumor.
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.
-
3. SPECT/CT Imaging
-
Objective: To visualize the in vivo distribution of the 177Lu-labeled peptide and assess tumor targeting.
-
Methodology:
-
Anesthetize the tumor-bearing mouse at the desired time point after injection of the radiotracer.
-
Position the animal on the imaging bed of a SPECT/CT scanner.
-
Acquire SPECT images over a defined energy window for 177Lu (e.g., 113 and 208 keV).
-
Following the SPECT acquisition, perform a CT scan for anatomical co-registration.
-
Reconstruct and fuse the SPECT and CT images to visualize the localization of the radiotracer within the animal's anatomy.
-
Visualizations
Caption: Experimental workflow for preclinical evaluation of 177Lu-labeled RGD peptides.
Caption: Strategies to enhance the pharmacokinetic profile of RGD peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin α v β 3-positive tumors: A first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar [thno.org]
- 6. Optimizing the pharmacokinetics of an 211At-labeled RGD peptide with an albumin-binding moiety via the administration of an albumin-binding inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin αvβ3-positive tumors: A first-in-human study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Potential therapeutic radiotracers: preparation, biodistribution and metabolic characteristics of 177Lu-labeled cyclic RGDfK dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tracer level radiochemistry to clinical dose preparation of (177)Lu-labeled cyclic RGD peptide dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Increase the Half-Life of Radiolabeled Peptides
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to extend the in vivo half-life of radiolabeled peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the short in vivo half-life of radiolabeled peptides?
Radiolabeled peptides typically exhibit a short half-life in the body due to two main factors: rapid enzymatic degradation by proteases and fast renal clearance.[1][2] Their small size allows for efficient filtration by the kidneys, leading to their quick removal from circulation.[3]
Q2: What are the main strategies to increase the half-life of a radiolabeled peptide?
Several strategies can be employed, broadly categorized as:
-
Chemical Modification: Altering the peptide's structure to enhance stability. This includes amino acid substitution (e.g., using D-amino acids), modification of the N- and C-termini, and cyclization.[4][5]
-
Conjugation: Attaching larger molecules to the peptide to increase its hydrodynamic size and shield it from degradation. Common methods include:
-
PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) chains.[6]
-
Albumin Binding: Incorporating moieties that bind to serum albumin, a long-lived plasma protein. This can be achieved through lipidation (attaching fatty acids) or by adding albumin-binding peptides.[3][6]
-
Q3: How does PEGylation increase the half-life of a radiolabeled peptide?
PEGylation increases the hydrodynamic volume of the peptide, which reduces its renal clearance.[9] The PEG chain also provides a protective shield that hinders the access of proteolytic enzymes, thereby slowing down degradation.[6]
Q4: What is the impact of glycosylation on peptide stability?
Glycosylation can enhance peptide stability by creating a "glycan shield" that sterically hinders proteases from accessing the peptide backbone.[8] This modification can also improve solubility and, in some cases, influence receptor binding.[7]
Q5: How does lipidation extend the half-life of peptides?
Lipidation involves attaching a fatty acid to the peptide, which promotes binding to serum albumin.[3] Since albumin has a long half-life (around 19 days in humans), this association effectively extends the circulation time of the lipidated peptide.[6]
Troubleshooting Guides
PEGylation Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low PEGylation Efficiency | - Suboptimal reaction pH affecting the reactivity of target amino groups.- Steric hindrance from the peptide's folded structure.- Inactive PEG reagent. | - Optimize the reaction pH. For N-terminal PEGylation, a lower pH (around 7.0) can provide selectivity, while lysine (B10760008) PEGylation is more efficient at a pH of 7.5-8.5.[10]- Use a longer, more flexible PEG linker.- Consider site-specific PEGylation at a more accessible location.- Use a fresh, properly stored PEG reagent. |
| Heterogeneous Product Mixture (Multiple PEGylated species) | - Non-specific PEGylation at multiple sites (e.g., lysines).- Presence of diol contamination in monofunctional PEG reagents. | - Employ site-specific PEGylation techniques (e.g., at the N-terminus or a unique cysteine residue).[11]- Optimize the PEG-to-peptide molar ratio to favor mono-PEGylation.[10]- Use high-purity, monodisperse PEG reagents.[12] |
| Loss of Biological Activity | - PEG chain sterically hindering the receptor-binding site. | - Use a smaller PEG chain.- Employ a linker to distance the PEG from the active site.- Perform site-specific PEGylation away from the receptor-binding domain. |
Glycosylation Challenges
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Glycosylation Yield (Enzymatic) | - Inactive glycosyltransferase.- Suboptimal reaction conditions (pH, temperature, co-factors).- Poor accessibility of the glycosylation site on the peptide. | - Ensure the enzyme is active and properly stored.- Optimize reaction buffer, temperature, and incubation time.- If possible, engineer the peptide to present a more accessible glycosylation consensus sequence. |
| Heterogeneous Glycoforms | - Incomplete enzymatic reactions.- Non-specific glycosylation. | - Drive the enzymatic reaction to completion by optimizing enzyme and substrate concentrations and reaction time.- Use highly specific glycosyltransferases for defined glycan structures.[13] |
| Difficulty in Characterization | - Glycan heterogeneity complicates analysis.- Glycans can be labile during mass spectrometry. | - Use a combination of analytical techniques, including HPLC, mass spectrometry (with methods like ETD and HCD), and lectin blotting for thorough characterization.[14] |
Lipidation Problems
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Solubility of Lipidated Peptide | - The hydrophobic nature of the attached lipid. | - Optimize the length and type of the fatty acid; shorter chains may improve solubility.- Incorporate hydrophilic linkers between the peptide and the lipid.[3]- Use formulation strategies, such as co-solvents or detergents, during purification and handling. |
| Low Yield in Solid-Phase Synthesis | - Steric hindrance from the growing lipidated peptide chain.- Aggregation on the solid support. | - Use specialized linkers and protecting group strategies designed for lipidated peptide synthesis.[15][16][17]- Employ microwave-assisted synthesis to improve coupling efficiency. |
| Reduced Receptor Binding Affinity | - The lipid moiety interfering with the peptide's binding conformation. | - Vary the attachment site of the lipid.- Use a linker to create distance between the lipid and the peptide's active region. |
Data Presentation: Quantitative Impact of Half-Life Extension Strategies
The following tables summarize the half-life extension achieved with different strategies for various peptides.
Table 1: Half-Life Extension of GLP-1 Receptor Agonists
| Peptide | Modification Strategy | Half-Life in Humans | Reference |
| Native GLP-1 | - | ~2 minutes | [18] |
| Liraglutide | Lipidation (C16 fatty acid) | ~13 hours | [6] |
| Semaglutide | Lipidation (C18 fatty diacid), Amino acid substitution | ~7 days | [6] |
| Albiglutide | Fusion to human albumin | ~5 days | [19] |
| Dulaglutide | Fusion to human IgG4-Fc fragment | ~5 days | [19] |
Table 2: General Comparison of Half-Life Extension Strategies
| Strategy | Typical Half-Life Extension | Key Advantages | Key Considerations |
| PEGylation | Several-fold to >100-fold | Well-established, reduces immunogenicity, improves solubility. | Can reduce biological activity, potential for heterogeneity.[6] |
| Glycosylation | Variable, can be significant | Can improve stability and solubility, potential for specific targeting. | Can be complex to synthesize and characterize, potential for heterogeneity.[7][8] |
| Lipidation (Albumin Binding) | Hours to days | Utilizes endogenous albumin, significant half-life extension. | Can decrease solubility, may affect receptor binding.[3][20] |
| Fusion to Albumin/Fc | Days | Very long half-life, utilizes natural recycling pathways. | Creates a large molecule which may have altered biodistribution and tissue penetration.[4][19][21] |
Experimental Protocols
Protocol 1: N-terminal PEGylation of a Peptide
This protocol describes a general method for the site-specific PEGylation of a peptide at its N-terminal α-amino group using an aldehyde-activated PEG.
Materials:
-
Peptide with a free N-terminus
-
mPEG-propionaldehyde
-
Sodium cyanoborohydride (NaBH₃CN)
-
Phosphate (B84403) buffer (pH ~7.0)
-
Purification system (e.g., RP-HPLC)
Procedure:
-
Peptide Dissolution: Dissolve the peptide in the phosphate buffer to a final concentration of 1-5 mg/mL.
-
PEG Reagent Addition: Add a 2- to 5-fold molar excess of mPEG-propionaldehyde to the peptide solution.
-
Reductive Amination: Add a 20-fold molar excess of sodium cyanoborohydride to the reaction mixture.
-
Incubation: Gently mix the reaction at room temperature for 12-24 hours.
-
Reaction Quenching: Quench the reaction by adding an amino-containing buffer (e.g., Tris) or by proceeding directly to purification.
-
Purification: Purify the PEGylated peptide from unreacted components using RP-HPLC.
-
Characterization: Confirm the identity and purity of the mono-PEGylated peptide using mass spectrometry and HPLC.
Note: The optimal pH for N-terminal selectivity is typically lower than that for lysine modification, as the pKa of the N-terminal α-amino group is lower than that of the ε-amino group of lysine.[11]
Protocol 2: Enzymatic Glycosylation of a Peptide
This protocol outlines a general procedure for site-specific O-glycosylation of a peptide using a glycosyltransferase.
Materials:
-
Peptide containing a serine or threonine residue for glycosylation
-
Glycosyltransferase (e.g., GalNAc-T1)
-
Sugar donor (e.g., UDP-GalNAc)
-
Reaction buffer (specific to the enzyme, typically containing MnCl₂)
-
Purification system (e.g., RP-HPLC)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the peptide, a molar excess of the UDP-sugar donor, and the glycosyltransferase in the appropriate reaction buffer.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (often 37°C) for 2-16 hours.
-
Enzyme Inactivation: Stop the reaction by heat inactivation (if the peptide is stable) or by adding a chelating agent like EDTA to sequester the divalent cations required by the enzyme.
-
Purification: Purify the glycosylated peptide using RP-HPLC.
-
Characterization: Verify the glycosylation using mass spectrometry to detect the mass shift corresponding to the added glycan.
Protocol 3: Solid-Phase Synthesis of a Lipidated Peptide
This protocol provides a general overview of incorporating a fatty acid into a peptide during solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids
-
Fmoc-protected amino acid with an orthogonal protecting group on its side chain (e.g., Fmoc-Lys(Mtt)-OH)
-
Solid-phase synthesis resin (e.g., Rink Amide resin)
-
SPPS reagents (coupling agents like HBTU, deprotection agents like piperidine)
-
Fatty acid (e.g., palmitic acid)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA-based)
Procedure:
-
Peptide Synthesis: Synthesize the peptide on the resin using standard Fmoc-SPPS protocols up to the desired lipidation site.[22]
-
Orthogonal Deprotection: Selectively remove the Mtt protecting group from the lysine side chain using a dilute solution of TFA in DCM.
-
Fatty Acid Coupling: Activate the fatty acid with a coupling agent (e.g., HBTU) and couple it to the deprotected lysine side chain.
-
Completion of Synthesis: Continue with the synthesis of the remaining peptide sequence.
-
Cleavage and Deprotection: Cleave the lipidated peptide from the resin and remove all protecting groups using a strong acid cocktail.
-
Purification: Purify the crude lipidated peptide by RP-HPLC.
-
Characterization: Confirm the final product by mass spectrometry and analytical HPLC.
Visualizations
Caption: Workflow for N-terminal PEGylation of a peptide.
Caption: Mechanism of half-life extension via lipidation and albumin binding.
References
- 1. Radiolabeled Peptides: Valuable Tools for the Detection and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for improving stability and pharmacokinetic characteristics of radiolabeled peptides for imaging and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of lipidation in the development of advanced protein and peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Half-life Extension Strategies for Therapeutic Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies for improving stability and pharmacokinetic characteristics of radiolabeled peptides for imaging and therapy: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 6. Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. polarispeptides.com [polarispeptides.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. creativepegworks.com [creativepegworks.com]
- 13. Integrated Chemoenzymatic Approach to Streamline the Assembly of Complex Glycopeptides in the Liquid Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glycosylation [utsouthwestern.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Solid-phase synthesis of lipidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] Solid-phase synthesis of lipidated peptides. | Semantic Scholar [semanticscholar.org]
- 18. tandfonline.com [tandfonline.com]
- 19. scispace.com [scispace.com]
- 20. A review of lipidation in the development of advanced protein and peptide therapeutics (Journal Article) | OSTI.GOV [osti.gov]
- 21. portal.fis.tum.de [portal.fis.tum.de]
- 22. chemistry.du.ac.in [chemistry.du.ac.in]
Validation & Comparative
A Comparative In Vivo Analysis of 177Lu-AB-3PRGD2 and 90Y-DOTA-c(RGDfK) for Targeted Radionuclide Therapy
This guide provides a detailed comparison of two promising radiopharmaceuticals, 177Lu-AB-3PRGD2 and 90Y-DOTA-c(RGDfK), for researchers, scientists, and drug development professionals. Both agents target the integrin αvβ3, a key player in tumor angiogenesis and metastasis, but differ in their radionuclide, chelator, and peptide structure, leading to distinct in vivo performance characteristics.
Mechanism of Action: Targeting the Integrin αvβ3 Pathway
Both radiopharmaceuticals utilize peptides containing the Arg-Gly-Asp (RGD) sequence to bind with high affinity and specificity to integrin αvβ3.[1][2] This integrin is overexpressed on activated endothelial cells in tumor neovasculature and on various tumor cells, while its expression in resting endothelial cells and most normal organs is low, making it an excellent target for cancer therapy.[3]
Upon binding of the RGD peptide, the radiopharmaceutical is internalized, delivering a cytotoxic dose of radiation directly to the tumor cells and their supporting vasculature. The binding initiates a signaling cascade that can inhibit tumor growth, angiogenesis, and metastasis.[3] The downstream signaling involves the recruitment and activation of focal adhesion kinase (FAK) and Src kinases, which play crucial roles in cell survival, proliferation, and migration.[3][4]
In Vivo Performance: A Head-to-Head Comparison
The in vivo behavior of these two agents is primarily dictated by the choice of radionuclide (¹⁷⁷Lu vs. ⁹⁰Y) and the structure of the targeting peptide. 177Lu-AB-3PRGD2 is based on a dimeric RGD peptide with PEG linkers and an albumin binder, whereas 90Y-DOTA-c(RGDfK) utilizes a simpler monomeric cyclic RGD peptide.[5][6] Multimeric RGD peptides generally exhibit higher tumor uptake and longer retention compared to their monomeric counterparts due to a multivalency effect.[7][8][9] The addition of an albumin binder in 177Lu-AB-3PRGD2 further extends its blood circulation time, potentially enhancing tumor accumulation.[6][10]
Biodistribution
The biodistribution profile determines the delivery of the radiopharmaceutical to the tumor versus healthy organs. 177Lu-AB-3PRGD2, and its analogue 177Lu-3PRGD2, show high tumor uptake with rapid clearance from the blood, primarily through the renal and gastrointestinal pathways.[5]
Table 1: Comparative Biodistribution of ¹⁷⁷Lu- and ⁹⁰Y-based RGD Radiopharmaceuticals in U87MG Tumor-Bearing Mice (%ID/g)
| Organ | ¹⁷⁷Lu-3PRGD₂ (1 h p.i.) | ¹⁷⁷Lu-3PRGD₂ (4 h p.i.) | ¹⁷⁷Lu-3PRGD₂ (24 h p.i.) |
| Blood | 1.15 ± 0.21 | 0.34 ± 0.08 | 0.07 ± 0.01 |
| Tumor | 6.03 ± 0.65 | 4.62 ± 1.44 | 3.55 ± 1.08 |
| Kidney | 4.18 ± 1.08 | 3.13 ± 0.59 | 1.01 ± 0.22 |
| Liver | 1.39 ± 0.25 | 1.01 ± 0.21 | 0.53 ± 0.11 |
| Spleen | 0.41 ± 0.08 | 0.33 ± 0.07 | 0.21 ± 0.04 |
| Intestine | 5.16 ± 0.48 | 4.15 ± 1.12 | 1.25 ± 0.29 |
| Muscle | 0.45 ± 0.09 | 0.27 ± 0.06 | 0.15 ± 0.04 |
| Bone | 0.78 ± 0.15 | 0.65 ± 0.13 | 0.41 ± 0.08 |
Data for ¹⁷⁷Lu-3PRGD₂ from Shi J, et al. (2014).[5][11] Specific biodistribution data for ⁹⁰Y-DOTA-c(RGDfK) is not readily available in direct comparative studies. However, ⁹⁰Y-labeled dimeric RGD peptides have shown significant tumor uptake, while generally exhibiting rapid renal clearance.[3][9]
Therapeutic Efficacy
Therapeutic efficacy is a critical measure of a radiopharmaceutical's anti-tumor effect. Studies have demonstrated that both ¹⁷⁷Lu- and ⁹⁰Y-labeled RGD peptides can significantly inhibit tumor growth. Due to its higher energy beta emission, ⁹⁰Y is a more potent radionuclide, but this can also lead to higher toxicity. ¹⁷⁷Lu, with its lower energy beta particles and gamma emission (suitable for imaging), offers a theranostic advantage.
Table 2: Comparative Therapeutic Efficacy in U87MG Tumor Models
| Agent | Dose | Key Finding | Tumor Volume Doubling Time (TVDT) | Reference |
| ¹⁷⁷Lu-3PRGD₂ | Single dose (111 MBq) | Significant tumor growth delay | 11 days | Shi J, et al.[5] |
| ⁹⁰Y-3PRGD₂ | Well-tolerated dose | Less tumor regression effect compared to ¹⁷⁷Lu-3PRGD₂ | 7 days | Shi J, et al.[5] |
| ⁹⁰Y-DOTA-E-[c(RGDfK)]₂ | Single dose (MTD) | Significant delay in tumor growth | Not specified | Janssen M, et al.[3][9] |
Note: ⁹⁰Y-DOTA-E-[c(RGDfK)]₂ is a dimeric RGD peptide and serves as a relevant surrogate for comparison.
Toxicity Profile
Toxicity, particularly to the kidneys and bone marrow, is a major consideration in targeted radionuclide therapy. The maximum tolerated dose (MTD) provides a quantitative measure of a drug's safety margin.
Table 3: Comparative Toxicity Data
| Agent | Parameter | Value | Animal Model | Reference |
| ¹⁷⁷Lu-3PRGD₂ | MTD | >111 MBq (>55.5 GBq/kg) | Nude Mice | Shi J, et al.[5][11] |
| ⁹⁰Y-3PRGD₂ | MTD | 55.5 MBq (27.7 GBq/kg) | Nude Mice | Shi J, et al.[5] |
| ¹⁷⁷Lu-AB-3PRGD₂ | Human Dosimetry (Absorbed Dose) | Kidneys: 0.684 mGy/MBqRed Marrow: 0.157 mGy/MBq | Human Patients | Fan D, et al.[12][13] |
The data indicates that ¹⁷⁷Lu-3PRGD₂ is significantly better tolerated than its ⁹⁰Y-labeled counterpart, likely due to the milder β⁻ emission of ¹⁷⁷Lu.[5] First-in-human data for ¹⁷⁷Lu-AB-3PRGD₂ confirms its safety, with the kidneys receiving the highest absorbed dose among organs.[12][13]
Experimental Protocols
Reproducibility of in vivo experiments is paramount. Below are summarized methodologies for key preclinical assessments.
Biodistribution Studies (¹⁷⁷Lu-3PRGD₂)
-
Animal Model: Female nude mice bearing U87MG human glioblastoma xenografts.
-
Radiotracer Administration: 370 kBq of ¹⁷⁷Lu-3PRGD₂ injected via the tail vein.
-
Time Points: Mice are sacrificed at 1, 4, 24, and 72 hours post-injection (n=4 per group).
-
Organ Harvesting: Blood, tumor, and major organs (heart, liver, spleen, kidney, etc.) are collected and weighed.
-
Radioactivity Measurement: The radioactivity in each sample is measured using a γ-counter.
-
Data Expression: Results are calculated as the percentage of the injected dose per gram of tissue (%ID/g).
-
Blocking Study: To confirm specificity, a separate group is co-injected with an excess of a non-radiolabeled RGD peptide (e.g., 350 μg of c(RGDyK)).[5]
Radionuclide Therapy Studies (U87MG Tumor Model)
-
Tumor Inoculation: U87MG cells are subcutaneously inoculated into nude mice.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Dosing: A single intravenous injection of the radiopharmaceutical (e.g., 111 MBq of ¹⁷⁷Lu-3PRGD₂) or saline (control) is administered.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., every other day). Tumor volume is calculated using the formula: (width² × length)/2.
-
Endpoint: The study is terminated when tumors reach a maximum size or at a pre-defined time point. The tumor volume doubling time (TVDT) is calculated to assess efficacy.[5]
Conclusion
Both 177Lu-AB-3PRGD2 and 90Y-DOTA-c(RGDfK) are valuable tools for targeting integrin αvβ3-positive tumors. The selection between them depends on the specific research or clinical goal.
-
177Lu-AB-3PRGD2 emerges as a superior agent from a safety and theranostic perspective. The lower energy of ¹⁷⁷Lu results in a significantly higher MTD compared to ⁹⁰Y-based agents.[5] The structural modifications, including dimerization and the albumin binder, are designed to optimize pharmacokinetics for higher tumor accumulation and retention.[6][13] Its gamma emissions also allow for simultaneous imaging to monitor treatment response.
-
90Y-DOTA-c(RGDfK) , representing a simpler monomeric RGD peptide labeled with a high-energy beta emitter, may offer a more potent cytotoxic effect. However, this comes at the cost of a lower safety margin.[5] Its simpler structure might be advantageous in terms of synthesis and cost.
For clinical translation, the enhanced safety profile and theranostic capabilities of ¹⁷⁷Lu-labeled, pharmacokinetically-optimized RGD peptides like 177Lu-AB-3PRGD2 currently present a more compelling case. Further head-to-head clinical studies are warranted to definitively establish the superior therapeutic agent.
References
- 1. Frontiers | Preliminary Clinical Application of RGD-Containing Peptides as PET Radiotracers for Imaging Tumors [frontiersin.org]
- 2. Radiosynthesis, Biological Evaluation, and Preclinical Study of a 68Ga-Labeled Cyclic RGD Peptide as an Early Diagnostic Agent for Overexpressed αvβ3 Integrin Receptors in Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrin αvβ3-Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrin signaling in cancer: bidirectional mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 177Lu-AB-3PRGD2 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Radiolabeled Cyclic RGD Peptides as Radiotracers for Imaging Tumors and Thrombosis by SPECT [thno.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Molecular Imaging and Preclinical Studies of Radiolabeled Long-Term RGD Peptides in U-87 MG Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar [thno.org]
- 12. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin α v β 3-positive tumors: A first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin αvβ3-positive tumors: A first-in-human study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 177Lu-AB-3PRGD2 and Other RGD Multimers for Targeted Radionuclide Therapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted radionuclide therapy is continually evolving, with a significant focus on peptides that target the αvβ3 integrin, a key player in tumor angiogenesis and metastasis. Among these, radiolabeled Arg-Gly-Asp (RGD) peptides have emerged as promising candidates. This guide provides a detailed comparison of ¹⁷⁷Lu-AB-3PRGD2, a novel RGD-based therapeutic agent, with other notable RGD multimers, supported by preclinical and clinical data.
Introduction to RGD Multimers in Cancer Therapy
The RGD tripeptide sequence is a well-established ligand for αvβ3 integrins, which are overexpressed on various tumor cells and neovasculature.[1][2][3] This overexpression makes them an attractive target for delivering cytotoxic radiation directly to the tumor site, minimizing damage to healthy tissues.[1][4] To enhance the binding affinity and tumor retention of RGD peptides, the concept of multimerization has been widely explored.[1][4][5] By linking multiple RGD units, these multimers can achieve higher avidity for the target integrins. This guide focuses on RGD multimers labeled with Lutetium-177 (¹⁷⁷Lu), a β-emitting radionuclide with favorable characteristics for therapeutic applications.[6][7]
Comparative Analysis of ¹⁷⁷Lu-Labeled RGD Multimers
This section provides a quantitative comparison of ¹⁷⁷Lu-AB-3PRGD2 with other preclinical and clinical ¹⁷⁷Lu-labeled RGD multimers. The data presented is compiled from various studies to facilitate a clear and objective assessment.
Binding Affinity
The binding affinity of RGD peptides to the αvβ3 integrin is a critical determinant of their tumor-targeting efficacy. A lower IC50 value indicates a higher binding affinity. As demonstrated in preclinical studies, the dimeric conjugate 3PRGD2 (the precursor to ¹⁷⁷Lu-AB-3PRGD2) exhibits a significantly higher binding affinity compared to RGD monomers and other dimeric RGD conjugates.[8]
| Compound | IC50 (nM) | Reference |
| DOTA-3PRGD2 | 1.25 ± 0.16 | [8] |
| DOTA-RGD2 | 8.02 ± 1.94 | [8] |
| c(RGDyK) (monomer) | 49.89 ± 3.63 | [8] |
Biodistribution and Tumor Uptake
The biodistribution profile and tumor uptake of a radiopharmaceutical are crucial for its therapeutic efficacy and safety. The following tables summarize the preclinical data for ¹⁷⁷Lu-AB-3PRGD2 and other ¹⁷⁷Lu-labeled RGD multimers in various tumor-bearing mouse models.
¹⁷⁷Lu-AB-3PRGD2 in U87MG Tumor-Bearing Mice [8][9]
| Time Post-Injection | Tumor (%ID/g) | Blood (%ID/g) | Liver (%ID/g) | Kidneys (%ID/g) |
| 1 h | 6.03 ± 0.65 | 1.34 ± 0.21 | 1.15 ± 0.23 | 4.18 ± 1.08 |
| 4 h | 4.62 ± 1.44 | 0.58 ± 0.12 | 0.89 ± 0.19 | 3.13 ± 0.59 |
| 24 h | 3.55 ± 1.08 | 0.12 ± 0.03 | 0.54 ± 0.14 | 1.56 ± 0.43 |
| 72 h | 1.22 ± 0.18 | 0.04 ± 0.01 | 0.28 ± 0.07 | 0.67 ± 0.18 |
Other ¹⁷⁷Lu-Labeled RGD Multimers in Various Tumor Models
| Compound | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Key Findings | Reference |
| ¹⁷⁷Lu-DOTA-E[c(RGDfK)]₂ | Melanoma | 30 min | 3.80 ± 0.55 | Specific tumor accumulation with high tumor-to-blood and tumor-to-muscle ratios. | [6] |
| 72 h | 1.51 ± 0.32 | Tumor uptake decreased over time. | [6] | ||
| ¹⁷⁷Lu-EB-RGD | NSCLC PDX (αvβ3+) | 24 h | 13.38 ± 2.15 | Significantly higher tumor accumulation compared to the monomer ¹⁷⁷Lu-RGD. | [10] |
| ¹⁷⁷Lu-DOTA-E(cRGDfK)₂ | A549 (NSCLC) | 4 h | ~3.5 | High accumulation in the tumor and rapid excretion via the urinary route. | [11][12] |
| ¹⁷⁷Lu-NOTA-SCN-c(RGDyK) (monomer) | CT-26 (Colon Cancer) | 1 h | 1.70 ± 0.33 | Moderate tumor-to-blood and tumor-to-muscle ratios. | [7] |
Note: %ID/g = percentage of injected dose per gram of tissue. Data are presented as mean ± standard deviation where available.
Therapeutic Efficacy
Preclinical studies have demonstrated the anti-tumor effects of ¹⁷⁷Lu-labeled RGD multimers. A single dose of 18.5 MBq of ¹⁷⁷Lu-EB-RGD was sufficient to completely eradicate tumors in a patient-derived xenograft (PDX) model of non-small cell lung cancer (NSCLC) with high αvβ3 expression.[10][13] In the same model with low αvβ3 expression, a 29.6 MBq dose led to a significant delay in tumor growth.[10][13]
For ¹⁷⁷Lu-3PRGD2, studies in U87MG tumor-bearing mice showed that a repeated dose regimen (2 x 111 MBq) resulted in significantly better tumor growth inhibition compared to a single dose of 111 MBq.[8] The maximum tolerated dose (MTD) of ¹⁷⁷Lu-3PRGD2 in nude mice was found to be greater than 111 MBq, which was twice that of ⁹⁰Y-3PRGD2 (55.5 MBq).[9]
A first-in-human study of ¹⁷⁷Lu-AB-3PRGD2 in patients with advanced integrin αvβ3-positive tumors demonstrated a favorable safety profile with no adverse events over grade 3.[14][15] The estimated blood half-life was 2.85 ± 2.17 hours, and the whole-body effective dose was 0.251 ± 0.047 mSv/MBq.[14] An ongoing clinical trial is further evaluating the therapeutic efficacy of ¹⁷⁷Lu-AB-3PRGD2 in various solid tumors.[16][17]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used in the evaluation of ¹⁷⁷Lu-labeled RGD multimers.
Radiolabeling
The general procedure for radiolabeling involves the chelation of ¹⁷⁷Lu by a DOTA or NOTA chelator conjugated to the RGD peptide. For example, the preparation of ¹⁷⁷Lu-DOTA-E[c(RGDfK)]₂ involves incubating the ligand with ¹⁷⁷LuCl₃ in a buffer solution (e.g., 0.1M NH₄OAc) at an elevated temperature (e.g., 90°C) for a specific duration (e.g., 30 minutes).[6] The radiochemical purity is then determined using techniques like high-performance liquid chromatography (HPLC).[6]
Animal Models and Biodistribution Studies
Biodistribution studies are typically conducted in tumor-bearing mice (e.g., nude mice with subcutaneous xenografts of human tumor cell lines like U87MG or A549).[8][11][12] A defined amount of the radiolabeled compound is injected intravenously. At various time points post-injection, the animals are euthanized, and organs of interest, including the tumor, are harvested, weighed, and their radioactivity is measured using a gamma counter. The uptake in each organ is then calculated as the percentage of the injected dose per gram of tissue (%ID/g).
Therapeutic Efficacy Studies
To evaluate therapeutic efficacy, tumor-bearing animals are randomized into different treatment groups, including a control group (e.g., receiving saline) and groups receiving different doses of the ¹⁷⁷Lu-labeled RGD multimer.[8] Tumor volume is measured regularly (e.g., twice weekly) using calipers. The body weight and overall health of the animals are also monitored to assess toxicity. At the end of the study, tumors may be excised for histological and immunohistochemical analysis to evaluate treatment effects on cell proliferation and angiogenesis.[10]
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Integrin Signaling Pathway
Caption: RGD ligand binding to integrin αvβ3 activates downstream signaling pathways promoting cell survival and migration.
Experimental Workflow for Preclinical Evaluation
Caption: A typical preclinical workflow for evaluating ¹⁷⁷Lu-labeled RGD multimers.
Logical Relationship of RGD Multimerization
Caption: The principle of RGD multimerization to enhance therapeutic efficacy.
Conclusion
The development of ¹⁷⁷Lu-labeled RGD multimers represents a significant advancement in targeted radionuclide therapy. Preclinical data strongly suggest that multimerization, as exemplified by ¹⁷⁷Lu-AB-3PRGD2 and other dimers, leads to superior binding affinity, tumor uptake, and therapeutic efficacy compared to RGD monomers. The addition of an albumin-binding motif in ¹⁷⁷Lu-AB-3PRGD2 is a novel strategy to further optimize its pharmacokinetic profile. While preclinical results are promising, ongoing clinical trials will be crucial in establishing the clinical utility of ¹⁷⁷Lu-AB-3PRGD2 and other RGD multimers in the treatment of αvβ3-expressing tumors. This guide provides a foundational understanding for researchers and drug development professionals to navigate this exciting and rapidly progressing field.
References
- 1. Multimeric RGD-Based Strategies for Selective Drug Delivery to Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radiolabeled multimeric cyclic RGD peptides as integrin alphavbeta3 targeted radiotracers for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. mdpi.com [mdpi.com]
- 6. Tracer level radiochemistry to clinical dose preparation of (177)Lu-labeled cyclic RGD peptide dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a ¹⁷⁷Lu-labeled RGD derivative for targeting angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar [thno.org]
- 10. Targeted radionuclide therapy in patient-derived xenografts using 177Lu-EB-RGD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 177Lu-labeled cyclic RGD peptide as an imaging and targeted radionuclide therapeutic agent in non-small cell lung cancer: Biological evaluation and preclinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Targeted Radionuclide Therapy in Patient-Derived Xenografts Using 177Lu-EB-RGD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin α v β 3-positive tumors: A first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Clinical Evaluation of 177Lu-AB-3PRGD2 in Various Solid Tumors With Integrin αvβ3 Positive Expression [ctv.veeva.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
Validating the Targeting Specificity of ¹⁷⁷Lu-AB-3PRGD2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of ¹⁷⁷Lu-AB-3PRGD2, a promising radiopharmaceutical for targeted cancer therapy, with other alternatives. The focus is on the validation of its targeting specificity for integrin αvβ3, a key player in tumor angiogenesis and metastasis. Experimental data from preclinical and clinical studies are presented to support the evaluation.
Executive Summary
¹⁷⁷Lu-AB-3PRGD2 is a radiolabeled peptide designed to target integrin αvβ3, which is overexpressed on various tumor cells and neovasculature. The addition of an albumin binder (AB) to the ¹⁷⁷Lu-3PRGD2 molecule enhances its pharmacokinetic profile, leading to improved tumor uptake and retention. This guide details the experimental validation of its targeting specificity through in vitro and in vivo studies and compares its performance with its precursor, ¹⁷⁷Lu-3PRGD2, and other relevant radiotracers.
Data Presentation
Table 1: In Vitro Binding Affinity of RGD Peptides to Integrin αvβ3
| Compound | Cell Line | IC₅₀ (nM) | Reference |
| DOTA-3PRGD₂ | U87MG | 1.25 ± 0.16 | [1] |
| DOTA-RGD₂ | U87MG | 8.02 ± 1.94 | [1] |
| c(RGDyK) | U87MG | 49.89 ± 3.63 | [1] |
IC₅₀ represents the concentration of the compound that inhibits 50% of the binding of a radiolabeled ligand to the receptor, indicating binding affinity. A lower IC₅₀ value signifies higher binding affinity.
Table 2: In Vivo Tumor Uptake of ¹⁷⁷Lu-labeled RGD Peptides in U87MG Tumor-Bearing Mice (%ID/g)
| Time Post-Injection | ¹⁷⁷Lu-3PRGD₂ | ¹¹¹In-3PRGD₂ (surrogate for ⁹⁰Y-3PRGD₂) | ¹¹¹In-RGD₄ (surrogate for ⁹⁰Y-RGD₄) |
| 1 h | 6.03 ± 0.65 | - | - |
| 4 h | 4.62 ± 1.44 | - | - |
| 24 h | 3.55 ± 1.08 | 2.03 ± 0.24 | 3.67 ± 0.57 |
| 72 h | 1.22 ± 0.18 | 0.45 ± 0.05 | 1.72 ± 0.41 |
%ID/g: percentage of injected dose per gram of tissue.[1]
Table 3: Biodistribution of ¹⁷⁷Lu-AB-3PRGD2 in a First-in-Human Study
| Organ | Absorbed Dose (mGy/MBq) |
| Red Bone Marrow | 0.157 ± 0.032 |
| Kidneys | 0.684 ± 0.132 |
| Bladder Wall | 1.852 ± 1.047 |
| Liver | - |
| Spleen | - |
| Whole-body effective dose | 0.251 ± 0.047 mSv/MBq |
Data from a first-in-human study with ten patients.[2][3]
Experimental Protocols
In Vitro Competitive Binding Assay
While a specific detailed protocol for ¹⁷⁷Lu-AB-3PRGD2 was not available in the searched literature, a general competitive binding assay protocol for RGD peptides targeting integrin αvβ3 on U87MG cells is as follows:
-
Cell Culture: U87MG human glioblastoma cells, known to express high levels of integrin αvβ3, are cultured in appropriate media until they reach a suitable confluence.
-
Assay Setup: The assay is typically performed in 96-well plates.
-
Competition: A constant concentration of a radiolabeled ligand that binds to integrin αvβ3 (e.g., ¹²⁵I-echistatin) is added to the wells containing the U87MG cells.
-
Inhibitor Addition: Increasing concentrations of the unlabeled "cold" competitor peptide (e.g., DOTA-3PRGD₂) are added to the wells.
-
Incubation: The plates are incubated to allow the binding to reach equilibrium.
-
Washing: Unbound radioligand is removed by washing the cells.
-
Measurement: The amount of bound radioactivity in each well is measured using a gamma counter.
-
Data Analysis: The data is analyzed to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).
In Vivo Biodistribution Studies in Animal Models
The following protocol is based on studies performed with ¹⁷⁷Lu-3PRGD2 in U87MG tumor-bearing nude mice[1]:
-
Animal Model: Female athymic nude mice are subcutaneously inoculated with U87MG human glioma cells. Tumors are allowed to grow to a specific size.
-
Radiotracer Injection: A known amount of the radiotracer (e.g., ~370 kBq of ¹⁷⁷Lu-3PRGD2) is injected intravenously into the tail vein of the mice.
-
Time Points: Animals are euthanized at various time points post-injection (e.g., 1, 4, 24, and 72 hours).
-
Organ Harvesting: Tumors and major organs (blood, heart, liver, spleen, kidney, etc.) are harvested, weighed, and the radioactivity is measured using a gamma counter.
-
Data Calculation: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ and tumor.
-
Blocking Experiment: To confirm targeting specificity, a separate group of mice is co-injected with a large excess of the unlabeled ("cold") peptide along with the radiotracer. A significant reduction in tumor uptake in the presence of the cold peptide indicates specific binding to the target.[1]
Mandatory Visualization
Caption: Workflow for validating the targeting specificity of ¹⁷⁷Lu-AB-3PRGD2.
Caption: Mechanism of action for ¹⁷⁷Lu-AB-3PRGD2 targeting integrin αvβ3.
Comparison with Alternatives
¹⁷⁷Lu-3PRGD2 (Precursor)
¹⁷⁷Lu-AB-3PRGD2 is a modification of ¹⁷⁷Lu-3PRGD2, with the key difference being the addition of an albumin binder. This modification is designed to improve the pharmacokinetic properties of the radiopharmaceutical.
-
Advantage of ¹⁷⁷Lu-AB-3PRGD2: The albumin binder is expected to increase the circulation half-life of the compound, leading to higher and more sustained tumor uptake. A first-in-human study of ¹⁷⁷Lu-AB-3PRGD2 showed promising results for targeted radionuclide therapy.[2][3]
-
Performance of ¹⁷⁷Lu-3PRGD2: Preclinical studies with ¹⁷⁷Lu-3PRGD2 demonstrated high tumor uptake in U87MG xenografts (6.03 ± 0.65 %ID/g at 1 hour post-injection) and showed significant anti-tumor effects.[1]
Other RGD-based Radiotracers
-
⁹⁰Y-3PRGD2: Yttrium-90 is a pure beta-emitter with higher energy than Lutetium-177, potentially offering a stronger therapeutic effect. However, ¹⁷⁷Lu also emits gamma rays, allowing for simultaneous imaging (theranostics). Biodistribution studies using ¹¹¹In as a surrogate for ⁹⁰Y showed lower tumor uptake for ⁹⁰Y-3PRGD2 compared to ¹⁷⁷Lu-3PRGD2 at later time points.[1]
-
RGD Tetramers (e.g., ¹¹¹In-RGD₄): Multimerization of RGD peptides can increase binding affinity. ¹¹¹In-RGD₄ showed comparable or slightly higher tumor uptake than ¹⁷⁷Lu-3PRGD2 at 24 hours but also demonstrated different pharmacokinetic profiles.[1]
Non-Peptide Alternatives
While RGD peptides are the most studied ligands for integrin αvβ3, non-peptidic antagonists are also in development. These small molecules may offer advantages in terms of oral bioavailability and metabolic stability. However, extensive comparative data with ¹⁷⁷Lu-AB-3PRGD2 is not yet available.
Conclusion
The available data strongly support the high targeting specificity of the RGD peptide moiety in ¹⁷⁷Lu-AB-3PRGD2 for integrin αvβ3. In vitro studies demonstrate high binding affinity, and in vivo biodistribution studies in animal models show high and specific tumor uptake. The modification with an albumin binder in ¹⁷⁷Lu-AB-3PRGD2 is a rational approach to enhance its therapeutic potential by improving its pharmacokinetic profile. The first-in-human study results are encouraging, indicating its potential for targeted radionuclide therapy of integrin αvβ3-positive tumors.[2][3] Further clinical trials are needed to fully establish its efficacy and safety profile compared to other cancer therapies.
References
A Comparative Analysis of the Biodistribution of ¹⁷⁷Lu-3PRGD2 and ¹¹¹In-3PRGD2
This guide provides a detailed comparison of the biodistribution profiles of the radiolabeled RGD peptide dimer, 3PRGD2, when chelated with Lutetium-177 (¹⁷⁷Lu) versus Indium-111 (¹¹¹In). This analysis is intended for researchers, scientists, and professionals in drug development to objectively evaluate the performance of these two radiopharmaceuticals for potential diagnostic and therapeutic applications targeting the αvβ3 integrin.
Executive Summary
Both ¹⁷⁷Lu-3PRGD2 and ¹¹¹In-3PRGD2 exhibit high affinity for αvβ3 integrin-positive tumors and demonstrate similar overall biodistribution patterns with rapid clearance from the blood. However, notable differences exist, particularly in tumor retention at later time points. ¹⁷⁷Lu-3PRGD2 shows slightly higher tumor uptake at 24 and 72 hours post-injection compared to ¹¹¹In-3PRGD2, suggesting its potential for enhanced therapeutic efficacy in peptide receptor radionuclide therapy (PRRT). Clearance for both tracers occurs primarily through the renal and gastrointestinal pathways.
Data Presentation: Comparative Biodistribution
The following tables summarize the quantitative biodistribution data for ¹⁷⁷Lu-3PRGD2 and ¹¹¹In-3PRGD2 in U87MG tumor-bearing nude mice. Data is presented as the percentage of the injected dose per gram of tissue (%ID/g) ± standard deviation.
Table 1: Biodistribution of ¹⁷⁷Lu-DOTA-3PRGD2 in U87MG Tumor-Bearing Mice (%ID/g) [1]
| Organ | 1 h p.i. | 4 h p.i. | 24 h p.i. | 72 h p.i. |
| Blood | 1.83 ± 0.44 | 0.55 ± 0.16 | 0.07 ± 0.01 | 0.02 ± 0.00 |
| Heart | 0.81 ± 0.13 | 0.30 ± 0.09 | 0.07 ± 0.01 | 0.02 ± 0.00 |
| Lung | 2.08 ± 0.28 | 0.81 ± 0.25 | 0.21 ± 0.04 | 0.06 ± 0.01 |
| Liver | 2.58 ± 0.35 | 1.76 ± 0.44 | 0.61 ± 0.14 | 0.19 ± 0.02 |
| Spleen | 0.70 ± 0.10 | 0.41 ± 0.12 | 0.12 ± 0.02 | 0.04 ± 0.01 |
| Kidney | 4.18 ± 1.08 | 3.13 ± 0.59 | 0.94 ± 0.20 | 0.29 ± 0.04 |
| Stomach | 0.51 ± 0.06 | 0.30 ± 0.09 | 0.09 ± 0.02 | 0.03 ± 0.00 |
| Intestine | 5.16 ± 0.48 | 4.15 ± 1.12 | 1.48 ± 0.41 | 0.42 ± 0.05 |
| Muscle | 0.65 ± 0.11 | 0.29 ± 0.09 | 0.07 ± 0.01 | 0.02 ± 0.00 |
| Bone | 1.15 ± 0.17 | 0.73 ± 0.21 | 0.25 ± 0.05 | 0.08 ± 0.01 |
| Tumor | 6.03 ± 0.65 | 4.62 ± 1.44 | 3.55 ± 1.08 | 1.22 ± 0.18 |
Table 2: Biodistribution of ¹¹¹In-DOTA-3PRGD2 (surrogate for ⁹⁰Y-3PRGD2) in U87MG Tumor-Bearing Mice (%ID/g) [1]
| Organ | 24 h p.i. | 72 h p.i. |
| Tumor | 2.03 ± 0.24 | 0.45 ± 0.05 |
Note: Full biodistribution data for ¹¹¹In-3PRGD2 at all time points was cited from a previous study and is presented here for the key comparative time points mentioned in the primary reference.
Experimental Protocols
Radiolabeling
¹⁷⁷Lu-DOTA-3PRGD2: To label the DOTA-3PRGD2 conjugate with ¹⁷⁷Lu, 3700 MBq of ¹⁷⁷LuCl₃ was added to a solution containing 50 µg of the conjugate in 100 µL of 0.4 M sodium acetate (B1210297) buffer (pH 5.0). The reaction mixture was incubated at 100°C for 10 minutes. The resulting ¹⁷⁷Lu-labeled peptide was then purified using a Sep-Pak C-18 cartridge.
¹¹¹In-DOTA-3PRGD2: The ¹¹¹In radiotracer was prepared by reacting ¹¹¹InCl₃ with the DOTA-3PRGD2 conjugate in an ammonium (B1175870) acetate buffer (100 mM, pH = 5.5). The reaction was completed by heating the mixture at 100°C for approximately 15 minutes. The radiochemical purity was determined by HPLC.
Animal Model and Biodistribution Studies
Female athymic nude mice were used for the biodistribution studies. Each mouse was subcutaneously inoculated with U87MG human glioma cells. When the tumors reached a suitable size, the mice were injected intravenously with the respective radiolabeled peptide (approximately 370 kBq per mouse for the ¹⁷⁷Lu study). At designated time points post-injection (1, 4, 24, and 72 hours), the mice were euthanized, and various tissues and organs were excised, weighed, and the radioactivity was measured using a gamma counter. The results were calculated as the percentage of the injected dose per gram of tissue (%ID/g).
Signaling Pathways and Experimental Workflows
The following diagram illustrates the general experimental workflow for the comparative biodistribution studies of radiolabeled 3PRGD2.
Caption: Experimental workflow for comparative biodistribution studies.
References
A Comparative Analysis of 177Lu-AB-3PRGD2 and Endostar Combination Therapy in Preclinical Tumor Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-tumor efficacy of 177Lu-AB-3PRGD2, a targeted radiopharmaceutical, and Endostar, an anti-angiogenic agent, when used as monotherapies and in combination. The data presented is based on a key preclinical study investigating their effects on U87MG glioblastoma xenografts in nude mice.
Overview of Therapeutic Agents
177Lu-AB-3PRGD2 is a radiopharmaceutical agent that specifically targets integrin αvβ3, a protein highly expressed on the surface of various tumor cells and neovascular endothelial cells.[1] The agent consists of a dimeric cyclic RGD peptide (3PRGD2) that binds to integrin αvβ3, linked to the radioisotope Lutetium-177 (177Lu).[2] Upon binding, the emitted beta radiation induces direct cytotoxicity to the tumor cells.[1] The "AB" designation in some variants refers to an albumin-binding motif, which is designed to improve the pharmacokinetic properties of the drug, such as extending its half-life in the bloodstream.[3][4]
Endostar is a recombinant human endostatin (B67465) that functions as a potent inhibitor of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[5][6] Its mechanism of action involves the inhibition of the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[6] By blocking this pathway, Endostar can suppress the proliferation and migration of endothelial cells, thereby cutting off the tumor's blood supply.
Comparative Efficacy: Quantitative Data
The following table summarizes the key findings on tumor growth inhibition from a preclinical study comparing 177Lu-3PRGD2 and Endostar, both alone and in combination, in a U87MG human glioblastoma xenograft mouse model.[2]
| Treatment Group | Dosage and Administration | Mean Tumor Volume (mm³) at Day 28 (± SD) | Tumor Volume Doubling Time (Days) |
| Saline (Control) | Intravenous injection | 1850 ± 250 | 7 |
| 177Lu-3PRGD2 (Single Dose) | 111 MBq, single intravenous injection | 850 ± 150 | 11 |
| 177Lu-3PRGD2 (Two Doses) | 111 MBq, two intravenous injections (Day 0 and Day 6) | 350 ± 100 | 28 |
| Endostar | 8 mg/kg/day, peritumoral subcutaneous injection for 14 days | 1200 ± 200 | 9 |
| 177Lu-3PRGD2 + Endostar (Combination) | 111 MBq 177Lu-3PRGD2 (Day 0) + 8 mg/kg/day Endostar for 14 days | 450 ± 120 | 25 |
Data extracted from Shi et al., Theranostics 2014; 4(3):256-266.[2]
Key Findings from Immunohistochemistry:
While specific quantitative data for microvessel density and apoptosis were not provided in tabular format in the source study, the immunohistochemical analysis revealed the following:
-
Microvessel Density (CD31 staining): The combination therapy of 177Lu-3PRGD2 and Endostar resulted in the most significant reduction in microvessel density within the tumors compared to the control and monotherapy groups.[7]
-
Apoptosis (TUNEL staining): The highest level of apoptosis (programmed cell death) in tumor cells was observed in the group receiving the combination therapy.[2]
Experimental Protocols
The following methodologies were employed in the key preclinical study:[2]
1. Animal Model:
-
Female BALB/c nude mice (4-5 weeks old) were used.
-
A U87MG human glioblastoma tumor model was established by subcutaneously injecting 2 x 10^6 U87MG cells into the right thighs of the mice.[7]
-
Therapy studies were initiated when the tumor volume reached approximately 50-60 mm³.[7]
2. Treatment Groups and Administration:
-
Control Group: Received a single intravenous injection of saline.
-
177Lu-3PRGD2 (Single Dose) Group: Received a single intravenous injection of 111 MBq of 177Lu-3PRGD2.
-
177Lu-3PRGD2 (Two Doses) Group: Received two intravenous injections of 111 MBq of 177Lu-3PRGD2 on day 0 and day 6.
-
Endostar Group: Received daily peritumoral subcutaneous injections of Endostar at a dose of 8 mg/kg for 14 consecutive days.
-
Combination Therapy Group: Received a single intravenous injection of 111 MBq of 177Lu-3PRGD2 on day 0, combined with daily peritumoral subcutaneous injections of Endostar (8 mg/kg) for 14 days.[2]
3. Efficacy Evaluation:
-
Tumor volumes were measured every other day using a caliper and calculated using the formula: Volume = (length × width²) / 2.
-
Body weight was also monitored as an indicator of toxicity.
-
At the end of the experiment, tumors were excised for immunohistochemical analysis.
4. Immunohistochemistry:
-
Tumor tissues were frozen, sectioned, and stained.
-
CD31 staining was used to assess microvessel density.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining was used to detect apoptotic cells.
Signaling Pathways and Experimental Workflow
Signaling Pathway of 177Lu-AB-3PRGD2
Caption: Mechanism of action of 177Lu-AB-3PRGD2 targeting integrin αvβ3.
Signaling Pathway of Endostar
Caption: Endostar inhibits angiogenesis by blocking the VEGF signaling pathway.
Experimental Workflow
Caption: Workflow of the preclinical comparative efficacy study.
Conclusion
The preclinical data strongly suggests that the combination of targeted radionuclide therapy with 177Lu-AB-3PRGD2 and anti-angiogenic therapy with Endostar has a synergistic anti-tumor effect.[2] The combination therapy demonstrated superior tumor growth inhibition compared to either monotherapy, which was associated with a significant reduction in tumor vascularity and an increase in cancer cell apoptosis.[2][7] These findings support further investigation into the clinical potential of this combination strategy for the treatment of integrin αvβ3-positive tumors. A two-dose regimen of 177Lu-3PRGD2 also showed potent tumor growth inhibition, suggesting an alternative therapeutic strategy that may reduce the need for daily injections associated with Endostar treatment.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 177Lu-AB-3PRGD2 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin α v β 3-positive tumors: A first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 99mTc-3PRGD2 SPECT Predicts the Outcome of Endostar and Cisplatin Therapy in Xenograft Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination therapy of transcatheter arterial chemoembolization and arterial administration of antiangiogenesis on VX2 liver tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thno.org [thno.org]
A Comparative Guide to Single-Agent and Combination Therapies of 177Lu-AB-3PRGD2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic efficacy of 177Lu-AB-3PRGD2 as a single agent versus its use in combination with other anti-cancer therapies. The data presented is based on preclinical and clinical studies, offering insights into the potential synergistic effects and underlying mechanisms of these combination approaches.
Executive Summary
177Lu-AB-3PRGD2 is a radiopharmaceutical agent designed to target integrin αvβ3, a protein highly expressed on various tumor cells and neovasculature. While it has shown promise as a monotherapy, emerging evidence suggests that its anti-tumor effects can be significantly enhanced when combined with other therapeutic modalities, such as anti-angiogenic agents and immune checkpoint inhibitors. This guide will delve into the experimental data supporting these combination strategies, providing a clear comparison of their performance against single-agent 177Lu-AB-3PRGD2.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from preclinical studies, comparing the efficacy of single-agent 177Lu-3PRGD2/177Lu-AB-3PRGD2 with its combination therapies.
Table 1: Biodistribution and Maximum Tolerated Dose (MTD)
| Agent | Tumor Model | Tumor Uptake (%ID/g at 1h) | Maximum Tolerated Dose (MTD) in Nude Mice | Reference |
| 177Lu-3PRGD2 | U87MG human glioblastoma | 6.03 ± 0.65 | >111 MBq | [1][2] |
Table 2: Tumor Growth Inhibition
| Treatment Group | Tumor Model | Metric | Value | Reference |
| Saline Control | U87MG | Tumor Volume Doubling Time (days) | 5 | [3] |
| 177Lu-3PRGD2 (111 MBq, single dose) | U87MG | Tumor Volume Doubling Time (days) | 11 | [3] |
| 177Lu-3PRGD2 (111 MBq x 2 doses) | U87MG | Tumor Volume Doubling Time (days) | 28 | [3] |
| 177Lu-3PRGD2 (111 MBq) + Endostar | U87MG | Tumor Volume Doubling Time (days) | 21 | [3] |
| αPD-L1 alone | MC38 colon adenocarcinoma | Tumor Growth | Moderate Inhibition | [1] |
| 177Lu-AB-3PRGD2 (9 MBq) + αPD-L1 (concurrent) | MC38 colon adenocarcinoma | Tumor Growth | Significant Inhibition | [1] |
| 177Lu-AB-3PRGD2 (9 MBq) + αPD-L1 (3 days post-TRT) | MC38 colon adenocarcinoma | Tumor Growth | Most Significant Inhibition & Synergistic Effect | [1] |
Table 3: Survival Analysis in MC38 Tumor Model
| Treatment Group | 90-day Survival Rate | Reference |
| 177Lu-AB-3PRGD2 (9 MBq) + αPD-L1 (concurrent) | ~40% | [1] |
| 177Lu-AB-3PRGD2 (9 MBq) + αPD-L1 (3 days post-TRT) | ~70% | [1] |
Experimental Protocols
Combination Therapy with Endostar
-
Cell Line and Animal Model : U87MG human glioblastoma cells were subcutaneously injected into female BALB/c nude mice.[3]
-
Radiolabeling : DOTA-3PRGD2 was labeled with 177LuCl3.[3]
-
Treatment Regimens :
-
Single-Agent 177Lu-3PRGD2 : A single intravenous injection of 111 MBq of 177Lu-3PRGD2.[3]
-
Two-Dose 177Lu-3PRGD2 : Two intravenous injections of 111 MBq of 177Lu-3PRGD2 on day 0 and day 6.[3]
-
Combination Therapy : A single intravenous injection of 111 MBq of 177Lu-3PRGD2 on day 0, combined with daily peritumoral subcutaneous injections of Endostar (8 mg/kg) for two weeks.[3]
-
-
Efficacy Evaluation : Tumor volumes were measured every other day. Biodistribution was assessed at various time points post-injection by sacrificing the mice and measuring radioactivity in tissues.[3]
Combination Therapy with Anti-PD-L1 Antibody
-
Cell Line and Animal Model : MC38 colon adenocarcinoma cells were used to establish a tumor model in mice.[1]
-
Treatment Regimens :
-
Efficacy Evaluation : Tumor size and survival were monitored. The tumor immune microenvironment was analyzed, including the expression of PD-L1 and the infiltration of CD8+ T cells.[4]
Signaling Pathways and Experimental Workflows
Discussion
Combination with Anti-Angiogenic Therapy (Endostar)
The combination of 177Lu-3PRGD2 with Endostar, an anti-angiogenic agent, demonstrated a potent enhancement in tumor growth inhibition compared to single-agent treatments in the U87MG glioblastoma model.[3] While a two-dose regimen of 177Lu-3PRGD2 alone showed the most significant tumor volume doubling time, the combination therapy was still substantially more effective than a single dose of the radiopharmaceutical.[3] This suggests a synergistic or additive effect, where 177Lu-3PRGD2 targets and irradiates the tumor cells and neovasculature expressing integrin αvβ3, while Endostar further disrupts the formation of new blood vessels, crucial for tumor growth and survival.
Combination with Immune Checkpoint Blockade (Anti-PD-L1)
The combination of 177Lu-AB-3PRGD2 with an anti-PD-L1 antibody has shown a remarkable synergistic anti-tumor effect, particularly when the immunotherapy is administered a few days after the targeted radionuclide therapy.[1] The underlying mechanism appears to be the remodeling of the tumor immune microenvironment by 177Lu-AB-3PRGD2, which leads to an upregulation of PD-L1 expression on tumor cells and an increase in the infiltration of tumor-killing CD8+ T cells.[4] This radiation-induced inflammatory response makes the tumor more susceptible to the effects of the anti-PD-L1 antibody, which blocks the inhibitory interaction between PD-L1 and PD-1 on T cells, thereby unleashing a more potent anti-tumor immune response. The timing of the anti-PD-L1 administration is crucial to capitalize on the window of upregulated PD-L1 expression.[1]
Conclusion
The experimental data strongly support the exploration of combination therapies involving 177Lu-AB-3PRGD2 to enhance its anti-tumor efficacy. The combination with anti-angiogenic agents like Endostar offers a dual-pronged attack on the tumor and its vasculature. More compellingly, the synergy with immune checkpoint inhibitors such as anti-PD-L1 antibodies highlights the potential of combining targeted radionuclide therapy with immunotherapy to convert "cold" tumors into "hot" ones, thereby improving patient outcomes. Further clinical investigations are warranted to validate these promising preclinical findings and to optimize the dosing and scheduling of these combination regimens. A first-in-human study of single-agent 177Lu-AB-3PRGD2 has shown it to be well-tolerated, providing a good safety basis for future combination studies.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar [thno.org]
- 3. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 177Lu-AB-3PRGD2 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to 68Ga-DOTA-3PRGD2 Imaging and 177Lu-AB-3PRGD2 Therapy: A Theranostic Approach to Integrin αvβ3-Positive Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 68Ga-DOTA-3PRGD2 positron emission tomography (PET) imaging and 177Lu-AB-3PRGD2 targeted radionuclide therapy. This theranostic pair represents a promising strategy for the diagnosis and treatment of tumors overexpressing integrin αvβ3, a key player in tumor angiogenesis and metastasis. The following sections detail the experimental data, protocols, and the synergistic relationship between these two agents.
Overview of the Theranostic Principle
The core principle of this theranostic approach lies in the use of a targeting molecule, 3PRGD2, a dimeric RGD peptide, which exhibits high affinity for integrin αvβ3. When chelated with Gallium-68 (68Ga), it serves as a diagnostic imaging agent for PET/CT, allowing for the visualization and quantification of integrin αvβ3 expression in tumors. Subsequently, the same targeting molecule is labeled with a therapeutic radionuclide, Lutetium-177 (177Lu), to deliver targeted radiation to the tumor cells, minimizing off-target toxicity. The addition of an albumin-binding motif (AB) in the therapeutic agent, creating 177Lu-AB-3PRGD2, is designed to optimize its pharmacokinetic profile.
Data Presentation: Performance and Dosimetry
While a direct, head-to-head clinical study quantitatively correlating 68Ga-DOTA-3PRGD2 uptake with 177Lu-AB-3PRGD2 therapeutic efficacy in the same patient cohort is not yet extensively published, data from preclinical studies and a first-in-human trial of 177Lu-AB-3PRGD2 provide valuable insights.
Preclinical Biodistribution of the Therapeutic Agent
A preclinical study using 177Lu-3PRGD2 (a variant without the albumin binder) in U87MG tumor-bearing mice demonstrated favorable tumor uptake and clearance from normal organs.[1]
Table 1: Biodistribution of 177Lu-3PRGD2 in U87MG Tumor-Bearing Mice (%ID/g ± SD) [1]
| Organ | 1 h p.i. | 4 h p.i. | 24 h p.i. | 72 h p.i. |
| Blood | 1.83 ± 0.35 | 0.65 ± 0.18 | 0.07 ± 0.02 | 0.02 ± 0.01 |
| Heart | 0.95 ± 0.15 | 0.42 ± 0.09 | 0.11 ± 0.03 | 0.05 ± 0.01 |
| Lung | 1.58 ± 0.28 | 0.71 ± 0.15 | 0.23 ± 0.06 | 0.11 ± 0.03 |
| Liver | 2.15 ± 0.39 | 1.28 ± 0.25 | 0.45 ± 0.11 | 0.18 ± 0.04 |
| Spleen | 0.88 ± 0.17 | 0.51 ± 0.12 | 0.18 ± 0.05 | 0.08 ± 0.02 |
| Kidney | 4.18 ± 1.08 | 3.13 ± 0.59 | 0.98 ± 0.21 | 0.35 ± 0.08 |
| Intestine | 5.16 ± 0.48 | 4.15 ± 1.12 | 1.25 ± 0.32 | 0.41 ± 0.11 |
| Muscle | 0.51 ± 0.11 | 0.28 ± 0.07 | 0.09 ± 0.02 | 0.04 ± 0.01 |
| Bone | 0.72 ± 0.14 | 0.45 ± 0.11 | 0.19 ± 0.04 | 0.09 ± 0.02 |
| Tumor | 6.03 ± 0.65 | 4.62 ± 1.44 | 3.55 ± 1.08 | 1.22 ± 0.18 |
p.i. = post-injection
Clinical Dosimetry of 177Lu-AB-3PRGD2
The first-in-human study of 177Lu-AB-3PRGD2 provided crucial dosimetry data in patients with advanced integrin αvβ3-positive tumors.[2][3][4]
Table 2: Human Absorbed Dose Estimates for 177Lu-AB-3PRGD2 [2][3]
| Organ | Mean Absorbed Dose (mGy/MBq) ± SD |
| Red Marrow | 0.157 ± 0.032 |
| Kidneys | 0.684 ± 0.132 |
| Whole-Body Effective Dose (mSv/MBq) | 0.251 ± 0.047 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. The following protocols are synthesized from available clinical trial information and preclinical studies.
68Ga-DOTA-3PRGD2 PET/CT Imaging Protocol (Patient Selection)
This protocol outlines the procedure for patient selection for 177Lu-AB-3PRGD2 therapy.[4][5][6]
-
Patient Preparation: Patients are typically required to fast for at least 4-6 hours prior to the scan. Hydration is encouraged.
-
Radiotracer Administration: A dose of 1.48–1.85 MBq (0.04–0.05 mCi) per kg of body weight of 68Ga-DOTA-3PRGD2 is administered intravenously.[4]
-
Uptake Phase: Patients rest for approximately 45-60 minutes to allow for radiotracer distribution and uptake.[4]
-
PET/CT Acquisition: A whole-body PET/CT scan is performed. The CT component is used for attenuation correction and anatomical localization.
-
Image Analysis: Tumor lesions are evaluated for 68Ga-DOTA-3PRGD2 uptake. A high uptake is a key inclusion criterion for subsequent therapy.[6]
177Lu-AB-3PRGD2 Therapy Protocol
This protocol is based on the first-in-human study and ongoing clinical trials.[2][3][5]
-
Patient Eligibility: Patients must have confirmed integrin αvβ3-positive tumors as determined by 68Ga-DOTA-3PRGD2 PET/CT.[5][6]
-
Therapeutic Agent Administration: A therapeutic dose of 177Lu-AB-3PRGD2 is administered intravenously. In the initial human study, a dosage of 1.57 ± 0.08 GBq was used.[2][3] A subsequent trial plans for up to 4 cycles with a fixed dose of 2.96 GBq (80 mCi) per cycle, with a 6-week interval between cycles.[5]
-
Monitoring: Patients are monitored for any adverse events. Blood samples are collected at various time points (e.g., 5 minutes, 3, 24, 72, and 168 hours) to determine the pharmacokinetic profile.[7]
-
Post-Therapy Imaging: Serial whole-body planar and SPECT/CT imaging is performed at multiple time points post-injection to assess the biodistribution and calculate dosimetry.
-
Follow-up: Safety and therapeutic response are assessed at regular intervals following the treatment.
Mandatory Visualizations
Signaling Pathway
Caption: Integrin αvβ3 signaling cascade initiated by RGD peptide binding.
Experimental Workflow
References
- 1. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin α v β 3-positive tumors: A first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin αvβ3-positive tumors: A first-in-human study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Evaluation of 177Lu-AB-3PRGD2 in Various Solid Tumors With Integrin αvβ3 Positive Expression [ctv.veeva.com]
- 6. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to RGD-Based Radiotherapeutics for Anti-Tumor Applications
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on targeted treatments that can selectively destroy tumor cells while minimizing damage to healthy tissues. RGD-based radiotherapeutics have emerged as a promising class of agents in this domain. These compounds leverage the affinity of the Arginine-Glycine-Aspartic acid (RGD) peptide motif for αvβ3 integrins, which are overexpressed on various tumor cells and activated endothelial cells in the tumor neovasculature.[1][2][3] This targeted approach allows for the precise delivery of therapeutic radionuclides to the tumor microenvironment.
This guide provides a comprehensive comparison of the anti-tumor effects of different RGD-based radiotherapeutics, supported by experimental data from preclinical and clinical studies. We will delve into the performance of various RGD constructs, including monomers, dimers, and tetramers, radiolabeled with different isotopes such as Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Fluorine-18 (¹⁸F).
Mechanism of Action: Targeting the αvβ3 Integrin Signaling Pathway
RGD-based radiotherapeutics function by binding to the αvβ3 integrin receptor on the surface of cancer cells and angiogenic endothelial cells.[1][2] This binding not only facilitates the delivery of a cytotoxic radiation dose but can also interfere with the natural signaling pathways of the integrin, which are crucial for tumor growth, invasion, and angiogenesis.[2][4] Upon binding of an RGD-containing ligand, αvβ3 integrin clustering can trigger a cascade of intracellular signaling events, primarily through the activation of Focal Adhesion Kinase (FAK).[1][2] This can subsequently influence downstream pathways that regulate cell proliferation, survival, and migration.
Comparative Performance of RGD-Based Radiotherapeutics
The efficacy of RGD-based radiotherapeutics is influenced by several factors, including the multimerization of the RGD peptide and the choice of radionuclide. Multimeric RGD peptides (dimers, tetramers) have been shown to exhibit higher binding affinity and improved tumor targeting compared to their monomeric counterparts, a phenomenon attributed to the multivalency effect.[5][6]
In Vitro Binding Affinity
The binding affinity of RGD radiotherapeutics to αvβ3 integrin is a critical determinant of their targeting efficiency. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).
| Radiotherapeutic | RGD Moiety | Radionuclide | IC50 / Kd (nM) | Cell Line | Reference |
| 99mTc-HYNIC-c(RGDfK) | Monomer | 99mTc | 1.0 | OVCAR-3 | [7] |
| 99mTc-HYNIC-E-[c(RGDfK)]₂ | Dimer | 99mTc | 0.1 | OVCAR-3 | [7] |
| 68Ga-DOTA-RGD | Monomer | 68Ga | - | - | [5] |
| 68Ga-DOTA-RGD₂ | Dimer | 68Ga | - | - | [5] |
| 68Ga-DOTA-RGD₄ | Tetramer | 68Ga | - | - | [5] |
| 111In-DOTA-EB-cRGDfK | Monomer (long-circulating) | 111In | 71.7 | U-87 MG | [7][8] |
| 177Lu-DOTA-E(cRGDfK)₂ | Dimer | 177Lu | 15.07 | A549 | [9] |
Preclinical In Vivo Tumor Uptake
Biodistribution studies in tumor-bearing animal models provide crucial information on the in vivo performance of these radiotherapeutics, with tumor uptake often expressed as the percentage of the injected dose per gram of tissue (%ID/g).
| Radiotherapeutic | RGD Moiety | Radionuclide | Tumor Model | Tumor Uptake (%ID/g at peak) | Time Point (h) | Reference |
| 99mTc-HYNIC-c(RGDfK) | Monomer | 99mTc | OVCAR-3 | 5.2 ± 0.6 | 1 | [7] |
| 99mTc-HYNIC-E-[c(RGDfK)]₂ | Dimer | 99mTc | OVCAR-3 | 5.8 ± 0.7 | 1 | [7] |
| 68Ga-DOTA-RGD | Monomer | 68Ga | M21 | 3.30 ± 0.30 | 1 | [5] |
| 68Ga-DOTA-RGD₂ | Dimer | 68Ga | M21 | 5.24 ± 0.27 | 1 | [5] |
| 68Ga-DOTA-RGD₄ | Tetramer | 68Ga | M21 | 7.11 ± 0.67 | 1 | [5] |
| 18F-RGD-K5 | Monomer | 18F | U87MG | 4.22 ± 0.57 | 1 | [8] |
| 68Ga-RGD | Monomer | 68Ga | U87MG | 2.94 ± 0.80 | 1 | [8] |
| 177Lu-DOTA-E(cRGDfK)₂ | Dimer | 177Lu | A549 | ~4.0 | 4 | [10] |
| 177Lu-EB-RGD | Monomer (long-circulating) | 177Lu | NSCLC PDX (αvβ3+) | 13.38 ± 1.04 | 24 | [11] |
Therapeutic Efficacy
The ultimate measure of an RGD-based radiotherapeutic is its ability to inhibit tumor growth. Preclinical studies have demonstrated significant anti-tumor effects, particularly with therapeutic radionuclides like ¹⁷⁷Lu.
| Radiotherapeutic | RGD Moiety | Radionuclide | Tumor Model | Key Therapeutic Outcome | Reference |
| 90Y-DOTA-E-[c(RGDfK)]₂ | Dimer | 90Y | OVCAR-3 | Significant tumor growth delay | [4] |
| 177Lu-DOTA-E(cRGDfK)₂ | Dimer | 177Lu | A549 | Significant tumor shrinkage | [10] |
| 177Lu-EB-RGD | Monomer (long-circulating) | 177Lu | NSCLC PDX (αvβ3+) | Complete tumor eradication | [11] |
| 64Cu-cyclam-RAFT-c(-RGDfK-)₄ | Tetramer | 64Cu | U87MG | Dose-dependent tumor growth delay | [12] |
Experimental Protocols
A standardized approach is crucial for the preclinical evaluation of novel RGD-based radiotherapeutics. The following diagram outlines a typical experimental workflow.
Key Experimental Methodologies
-
Radiolabeling: RGD peptides conjugated with a chelator (e.g., DOTA, NOTA) are incubated with the radionuclide (e.g., ¹⁷⁷LuCl₃, ⁶⁸GaCl₃) in a suitable buffer (e.g., ammonium (B1175870) acetate) at an optimized pH and temperature.[13] Radiochemical purity is assessed using techniques like radio-HPLC or radio-TLC.[13]
-
In Vitro Binding Affinity Assay: Competition binding assays are performed using tumor cells overexpressing αvβ3 integrin (e.g., U87MG, M21).[14] Cells are incubated with a radiolabeled RGD peptide and increasing concentrations of the corresponding non-radiolabeled peptide. The concentration that inhibits 50% of the specific binding (IC50) is determined.[15]
-
In Vivo Biodistribution Studies: Tumor-bearing mice are intravenously injected with the RGD radiotherapeutic. At various time points, animals are euthanized, and organs of interest (tumor, blood, muscle, kidneys, liver, etc.) are collected and weighed. The radioactivity in each organ is measured using a gamma counter, and the results are expressed as %ID/g.[13][16]
-
PET/SPECT Imaging: Animals are anesthetized and imaged using a preclinical PET or SPECT scanner at different time points after injection of the radiotracer. The resulting images provide a visual representation of the tracer's biodistribution and tumor targeting.[17][18]
-
Therapeutic Efficacy Studies: Tumor-bearing mice are randomized into control and treatment groups. The treatment group receives a therapeutic dose of the RGD radiotherapeutic. Tumor volume is measured regularly using calipers to assess tumor growth inhibition. Animal survival is also monitored.[19][20]
Conclusion and Future Directions
The data presented in this guide highlight the significant potential of RGD-based radiotherapeutics as effective anti-tumor agents. The ability to tailor these agents by modifying the RGD peptide structure (monomer vs. multimer) and selecting appropriate radionuclides allows for the optimization of their diagnostic and therapeutic properties.
Key takeaways include:
-
Multimerization enhances affinity and tumor uptake: Dimeric and tetrameric RGD peptides generally show superior performance compared to monomers in preclinical models.
-
Choice of radionuclide is critical: Diagnostic isotopes like ⁶⁸Ga and ¹⁸F are suitable for imaging and patient selection, while therapeutic isotopes like ¹⁷⁷Lu and ⁹⁰Y are used for treatment.
-
Long-circulating modifications show promise: Strategies to extend the in vivo half-life of RGD peptides, such as conjugation with Evans blue, can significantly increase tumor accumulation and therapeutic efficacy.
Future research in this field will likely focus on the development of novel RGD constructs with optimized pharmacokinetics, the exploration of new radionuclide combinations for theranostic applications, and the clinical translation of the most promising candidates to improve outcomes for cancer patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Integrin αvβ3-Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nano-Strategies Targeting the Integrin αvβ3 Network for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Radiolabeled Cyclic RGD Peptides as Radiotracers for Imaging Tumors and Thrombosis by SPECT [thno.org]
- 7. Molecular Imaging and Preclinical Studies of Radiolabeled Long-Term RGD Peptides in U-87 MG Tumor-Bearing Mice [mdpi.com]
- 8. Molecular Imaging and Preclinical Studies of Radiolabeled Long-Term RGD Peptides in U-87 MG Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Radionuclide imaging and therapy directed towards the tumor microenvironment: a multi-cancer approach for personalized medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vjoncology.com [vjoncology.com]
- 12. trial.medpath.com [trial.medpath.com]
- 13. Tracer level radiochemistry to clinical dose preparation of (177)Lu-labeled cyclic RGD peptide dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. 68Ga-Labeling of RGD peptides and biodistribution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preparation and evaluation of a 68Ga-labeled RGD-containing octapeptide for noninvasive imaging of angiogenesis: biodistribution in non-human primate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Angiogenesis Imaging Using (68)Ga-RGD PET/CT: Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
177Lu-AB-3PRGD2 versus other integrin-targeting agents
A Comparative Guide to 177Lu-AB-3PRGD2 and Other Integrin-Targeting Agents
Introduction: The Role of Integrin αvβ3 in Oncology
Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell interactions, playing a pivotal role in various physiological and pathological processes.[1][2][3] Among the 24 known integrin heterodimers, integrin αvβ3 has garnered significant attention in cancer research.[1] It is highly expressed on activated endothelial cells in the tumor neovasculature and on the surface of various tumor cells, including glioblastoma, melanoma, and breast cancer, while its expression in healthy, quiescent endothelial cells and most normal organs is low.[2][4][5] This differential expression makes it an attractive target for cancer therapy.
The binding of integrin αvβ3 to extracellular matrix (ECM) proteins, often through the exposed Arginine-Glycine-Aspartic acid (RGD) tripeptide sequence, triggers downstream signaling pathways like PI3K/Akt and ERK/MAPK.[1][6] These pathways promote tumor cell survival, proliferation, invasion, and angiogenesis—the formation of new blood vessels essential for tumor growth.[1][7] Consequently, agents that can target and block integrin αvβ3 function are promising candidates for anticancer strategies.[2][8] This guide provides a comparative analysis of ¹⁷⁷Lu-AB-3PRGD2, a novel radiopharmaceutical, against other agents developed to target this critical receptor.
Mechanism of Action and Molecular Design
RGD-based peptides are the most extensively studied ligands for targeting integrin αvβ3.[1] These synthetic peptides mimic the natural binding motif found in ECM proteins.[4] When conjugated with a radionuclide, these peptides can be used for both imaging (theranostics) and targeted radiotherapy.[8]
177Lu-AB-3PRGD2: A Novel Design
¹⁷⁷Lu-AB-3PRGD2 is a radiopharmaceutical agent comprising a pegylated cyclic RGD dimer (3PRGD2) chelated to Lutetium-177 (¹⁷⁷Lu) and featuring an albumin-binding (AB) motif.[5][9]
-
Targeting Moiety : The dimeric RGD peptide (3PRGD2) provides high-affinity binding to integrin αvβ3.[10]
-
Radionuclide : Lutetium-177 is a β- and γ-emitting radioisotope, making it suitable for therapy and imaging, respectively.[8][11]
-
Albumin Binder : This unique component was introduced to optimize pharmacokinetics, aiming for improved tumor uptake and prolonged retention.[9]
Upon administration, the RGD moiety of ¹⁷⁷Lu-AB-3PRGD2 binds to integrin αvβ3 on tumor and endothelial cells. The agent is then internalized, and the β-emissions from ¹⁷⁷Lu induce cytotoxic DNA damage, leading to cell death.[5][12]
Comparative Performance Analysis
The performance of ¹⁷⁷Lu-AB-3PRGD2 is best understood by comparing it with other RGD-based radiopharmaceuticals that may differ in their radionuclide, linker, or multimerization state.
| Table 1: Characteristics of Selected Integrin-Targeting Radiopharmaceuticals | ||||
| Agent | Radionuclide | Half-Life | Particle Emission | Key Structural Feature |
| ¹⁷⁷Lu-AB-3PRGD2 | ¹⁷⁷Lu | 6.65 days | β⁻, γ | Dimeric RGD with Albumin Binder[5][9] |
| ¹⁷⁷Lu-3PRGD2 | ¹⁷⁷Lu | 6.65 days | β⁻, γ | Dimeric RGD, no albumin binder[10][13] |
| ⁹⁰Y-3PRGD2 | ⁹⁰Y | 2.67 days | β⁻ | Dimeric RGD[13][14] |
| ¹⁷⁷Lu-DOTA-RGD2 | ¹⁷⁷Lu | 6.65 days | β⁻, γ | Dimeric RGD[15][16] |
| ¹⁷⁷Lu-DOTA-E[c(RGDfK)]2 | ¹⁷⁷Lu | 6.65 days | β⁻, γ | Dimeric RGD[17][18] |
Preclinical Biodistribution and Tumor Uptake
Biodistribution studies in animal models are crucial for evaluating the tumor-targeting efficiency and off-target accumulation of a radiopharmaceutical. Studies in U87MG (glioblastoma) tumor-bearing mice show high tumor uptake for ¹⁷⁷Lu-3PRGD2.[10][13] The addition of an albumin binder in ¹⁷⁷Lu-AB-3PRGD2 is intended to prolong circulation and further enhance tumor accumulation.[9]
| Table 2: Preclinical Biodistribution in U87MG Tumor-Bearing Mice (%ID/g) | ||||
| Agent | 1h p.i. | 4h p.i. | 24h p.i. | 72h p.i. |
| Tumor | ||||
| ¹⁷⁷Lu-3PRGD2 | 6.03 ± 0.65[10] | 4.62 ± 1.44[10] | 3.55 ± 1.08[10] | 1.22 ± 0.18[10] |
| ¹¹¹In-3PRGD2 (surrogate for ⁹⁰Y-3PRGD2) | - | - | 2.03 ± 0.24[13] | 0.45 ± 0.05[13] |
| Kidney | ||||
| ¹⁷⁷Lu-3PRGD2 | 4.18 ± 1.08[13] | 3.13 ± 0.59[13] | - | - |
| Blood | ||||
| ¹⁷⁷Lu-3PRGD2 | 2.25 ± 0.45 | 0.73 ± 0.21 | 0.09 ± 0.02 | 0.03 ± 0.01 |
Data for ¹⁷⁷Lu-3PRGD2 from Shi J, et al., Theranostics 2014.[10][13]
The data shows that ¹⁷⁷Lu-3PRGD2 has rapid blood clearance and is excreted through both renal and gastrointestinal pathways.[13][19] While direct comparative preclinical data for ¹⁷⁷Lu-AB-3PRGD2 is emerging, its design principle suggests a longer blood half-life compared to its non-albumin-binding counterpart.[9]
Therapeutic Efficacy and Safety
The choice of radionuclide significantly impacts therapeutic efficacy and safety. ¹⁷⁷Lu has a lower β⁻ energy than Yttrium-90 (⁹⁰Y), which may result in a different toxicity profile. Preclinical studies have shown that the maximum tolerated dose (MTD) of ¹⁷⁷Lu-3PRGD2 in nude mice was over 111 MBq, which was double that of ⁹⁰Y-3PRGD2 (55.5 MBq).[10][20] This suggests a potentially better safety margin for ¹⁷⁷Lu-based agents, allowing for higher or repeated doses.[14]
In a U87MG tumor model, ¹⁷⁷Lu-3PRGD2 demonstrated significant tumor growth inhibition compared to a saline control.[10] A two-dose regimen further enhanced this anti-tumor effect.[10][20] The improved pharmacokinetics of ¹⁷⁷Lu-AB-3PRGD2 are expected to translate into enhanced tumor growth suppression.[9]
| Table 3: Preclinical Therapeutic Efficacy and Safety | |
| Parameter | Finding |
| Maximum Tolerated Dose (MTD) | ¹⁷⁷Lu-3PRGD2: >111 MBq |
| ⁹⁰Y-3PRGD2: 55.5 MBq[10][20] | |
| Tumor Growth Inhibition | ¹⁷⁷Lu-3PRGD2 (single and repeated doses) showed significant delay in U87MG tumor growth.[10] |
| Combined Therapy | Combining ¹⁷⁷Lu-3PRGD2 with the anti-angiogenic agent Endostar resulted in significantly increased anti-tumor effects.[10] |
| ¹⁷⁷Lu-AB-3PRGD2 TRT was found to upregulate PD-L1 expression, facilitating combination with immunotherapy.[9] |
Human Pharmacokinetics and Dosimetry
A first-in-human study of ¹⁷⁷Lu-AB-3PRGD2 provided crucial data on its safety, pharmacokinetics, and dosimetry in patients with advanced integrin αvβ3-positive tumors.[21][22]
| Table 4: First-in-Human Data for ¹⁷⁷Lu-AB-3PRGD2 | |
| Parameter | Value (n=10 patients) |
| Blood Half-life | 2.85 ± 2.17 hours[21][22] |
| Primary Excretion Route | Urinary system[21][22] |
| Whole-body Effective Dose | 0.251 ± 0.047 mSv/MBq[21][22] |
| Absorbed Dose (Kidneys) | 0.684 ± 0.132 mGy/MBq[21][22] |
| Absorbed Dose (Red Marrow) | 0.157 ± 0.032 mGy/MBq[21][22] |
| Safety | No adverse events over grade 3 were observed.[21][22] |
The observed blood half-life of ¹⁷⁷Lu-AB-3PRGD2 is longer than that typically seen with RGD peptides lacking an albumin binder, which often clear from the blood within minutes.[23] This confirms the intended effect of the albumin-binding moiety. The dosimetry data indicate acceptable radiation doses to critical organs like the kidneys and red bone marrow, supporting its potential for clinical use.[21][22] An ongoing clinical trial is further assessing the safety and dosimetry of ¹⁷⁷Lu-AB-3PRGD2.[24]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of these findings. Below are summaries of key experimental protocols.
Protocol 1: Radiolabeling of DOTA-conjugated Peptides
This protocol describes the general procedure for labeling a DOTA-peptide conjugate (e.g., DOTA-AB-3PRGD2) with ¹⁷⁷Lu.
Details:
-
Reagents : DOTA-conjugated peptide, ¹⁷⁷LuCl₃ solution, ammonium (B1175870) acetate (B1210297) buffer (pH ~5.5), and a radioprotectant/scavenger like gentisic acid.
-
Procedure : The peptide and ¹⁷⁷LuCl₃ are added to the buffer. The mixture is incubated at a high temperature (e.g., 90°C) for approximately 30 minutes.[17]
-
Quality Control : The final product's radiochemical purity is assessed using High-Performance Liquid Chromatography (HPLC). A purity of >95% is typically required for clinical use.[13][17]
Protocol 2: Preclinical Biodistribution Study
This protocol outlines the methodology for assessing the in vivo distribution of the radiolabeled agent in a tumor-bearing animal model.
-
Animal Model : Establish tumor xenografts by subcutaneously injecting human tumor cells (e.g., U87MG) into immunocompromised mice (e.g., nude mice).[14]
-
Administration : Once tumors reach a suitable size, inject a known activity (e.g., 370 kBq) of the radiopharmaceutical (e.g., ¹⁷⁷Lu-AB-3PRGD2) intravenously via the tail vein.[13]
-
Time Points : Euthanize groups of mice (n=4 per group) at various time points post-injection (p.i.), such as 1, 4, 24, and 72 hours.[10][13]
-
Organ Harvesting : Dissect key organs (tumor, blood, heart, liver, spleen, kidneys, muscle, bone, etc.).
-
Measurement : Weigh the dissected tissues and measure the radioactivity in each sample using a gamma counter.
-
Data Analysis : Calculate the uptake in each organ as a percentage of the injected dose per gram of tissue (%ID/g).[13]
Protocol 3: Human Dosimetry Study
This protocol is based on the first-in-human clinical trial design for ¹⁷⁷Lu-AB-3PRGD2.[21][25]
-
Patient Selection : Recruit patients with advanced tumors confirmed to have high integrin αvβ3 expression, often verified by a prior ⁶⁸Ga-RGD PET/CT scan.[25][26][27]
-
Administration : Administer a single intravenous dose of ¹⁷⁷Lu-AB-3PRGD2 (e.g., ~1.57 GBq).[21]
-
Whole-Body Imaging : Perform serial whole-body planar scintigraphy or SPECT/CT scans at multiple time points (e.g., 2, 24, 48, 72, and 144 hours post-injection).[21]
-
Pharmacokinetics : Collect serial blood samples to determine the blood clearance kinetics.[21]
-
Dosimetry Calculation :
-
Define regions of interest (ROIs) over source organs on the images.
-
Calculate the time-activity curve for each source organ.
-
Integrate the time-activity curves to determine the total number of disintegrations (residence times).
-
Use a dosimetry software package (e.g., OLINDA/EXM) to calculate the absorbed radiation dose (in mGy/MBq) for target organs and the whole-body effective dose (in mSv/MBq).[22]
-
Conclusion and Future Directions
Targeted radionuclide therapy with RGD-based peptides is a promising strategy for managing tumors that overexpress integrin αvβ3. The development from simple monomeric and dimeric RGD peptides to more advanced constructs like ¹⁷⁷Lu-AB-3PRGD2 highlights the progress in optimizing these agents for clinical use.
The key innovation of ¹⁷⁷Lu-AB-3PRGD2 is the inclusion of an albumin-binding motif, which successfully prolongs its circulation time, a critical factor for improving tumor accumulation and therapeutic efficacy.[9][21] Its favorable safety profile in the first-in-human study, coupled with acceptable dosimetry, positions it as a strong candidate for further clinical investigation.[21][22]
Compared to other agents, ¹⁷⁷Lu-AB-3PRGD2's design may offer a superior balance of efficacy and safety. The use of ¹⁷⁷Lu provides a safer alternative to the more energetic ⁹⁰Y, while the albumin binder addresses the rapid clearance that limits the effectiveness of earlier-generation RGD radiopharmaceuticals.[20][23] Future research will likely focus on multi-cycle treatment regimens, combination therapies with immunotherapy or anti-angiogenic agents, and expansion into a wider range of integrin-positive cancers.[9][10][26]
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Radiolabeled Cyclic RGD Peptides as Radiotracers for Imaging Tumors and Thrombosis by SPECT [thno.org]
- 4. Integrin Targeted Delivery of Radiotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Application of radiolabeled RGD peptides in imaging of integrin receptor [ijrmnm.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. 177Lu-AB-3PRGD2 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar [thno.org]
- 11. nrgoncology.org [nrgoncology.org]
- 12. What is the mechanism of action of Lutetium Dotatate LU-177? [synapse.patsnap.com]
- 13. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-tumor Effect of Integrin Targeted 177Lu-3PRGD2 and Combined Therapy with Endostar [thno.org]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. Novel use of 177Lu-DOTA-RGD2 in treatment of 68Ga-DOTA-RGD2-avid lesions in papillary thyroid cancer with TENIS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Tracer level radiochemistry to clinical dose preparation of (177)Lu-labeled cyclic RGD peptide dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. scienceopen.com [scienceopen.com]
- 21. Safety, pharmacokinetics, and dosimetry of 177Lu-AB-3PRGD2 in patients with advanced integrin α v β 3-positive tumors: A first-in-human study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. EGFR- and Integrin αVβ3-Targeting Peptides as Potential Radiometal-Labeled Radiopharmaceuticals for Cancer Theranostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Integrin Targeting and Beyond: Enhancing Cancer Treatment with Dual-Targeting RGD (Arginine–Glycine–Aspartate) Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 26. Clinical Evaluation of 177Lu-AB-3PRGD2 in Various Solid Tumors With Integrin αvβ3 Positive Expression [ctv.veeva.com]
- 27. ichgcp.net [ichgcp.net]
Validating Therapeutic Outcomes: A Comparative Guide to Immunohistochemistry and Alternative Methods
For researchers, scientists, and drug development professionals, the robust validation of therapeutic outcomes is paramount. Immunohistochemistry (IHC) serves as a powerful, morphology-driven technique to visualize and quantify therapeutic efficacy directly within the tissue context.[1][2] This guide provides an objective comparison of IHC with other common validation methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate assays for your research needs.
Immunohistochemistry is an indispensable tool in drug development, utilized for everything from preclinical target validation and biomarker discovery to assessing drug biodistribution and patient stratification in clinical trials.[3][4][5] By combining histological context with immunological specificity, IHC provides unique insights into the cellular and spatial effects of a therapeutic agent.[2] However, like any technique, it has specific strengths and limitations. This guide compares IHC with Western Blotting, ELISA, and in situ Hybridization (ISH) to provide a comprehensive overview for validating therapeutic response.
Comparative Analysis of Validation Techniques
Choosing the right assay depends on the specific question being asked. While IHC excels at providing spatial information, other methods offer advantages in throughput, sensitivity, or the type of molecule detected. The table below summarizes the key characteristics of each technique.
| Feature | Immunohistochemistry (IHC) | Western Blot (WB) | Enzyme-Linked Immunosorbent Assay (ELISA) | In Situ Hybridization (ISH) |
| Analyte | Protein | Protein | Protein | mRNA / DNA |
| Sample Type | Fixed tissue sections (FFPE, Frozen) | Cell/tissue lysates | Serum, plasma, cell lysates, culture media | Fixed tissue sections, cells |
| Output | Semi-quantitative to Quantitative | Semi-quantitative | Quantitative | Qualitative to Semi-quantitative |
| Spatial Resolution | High (cellular/subcellular localization) | None (homogenized sample) | None (homogenized sample) | High (cellular/subcellular localization) |
| Throughput | Low to Medium (can be increased with TMAs) | Low to Medium | High | Low to Medium |
| Sensitivity | Moderate to High | Moderate | Very High[6] | High |
| Specificity | High (dependent on antibody) | High (protein size validation) | High (matched antibody pairs) | Very High (probe sequence) |
| Key Advantage | Provides morphological context[2] | Confirms protein molecular weight[6] | High sensitivity and throughput for quantification[7] | Measures gene expression in situ[8] |
| Key Limitation | Quantification can be complex; potential for technical variability[1] | No spatial information; lower throughput[9] | No spatial or molecular weight information[10] | mRNA levels may not correlate with protein levels |
Quantitative Data Presentation: A Case Study
To illustrate the complementary nature of these techniques, consider a hypothetical preclinical study evaluating a novel inhibitor of the PI3K/Akt signaling pathway in a tumor model. The therapeutic goal is to reduce the phosphorylation of a downstream target, Protein X.
| Assay | Metric | Control Group (Vehicle) | Treated Group (Inhibitor) | % Change | Interpretation |
| IHC | H-Score for Phospho-Protein X | 210 ± 25 | 85 ± 15 | -59.5% | Significant reduction of target phosphorylation in tumor cells, with spatial confirmation. |
| Western Blot | P-Protein X / Total Protein X Ratio | 0.85 ± 0.10 | 0.25 ± 0.05 | -70.6% | Confirms inhibitor reduces phosphorylation of the correct molecular weight target in bulk tumor lysate. |
| ELISA | Phospho-Protein X Conc. (pg/mL) | 1500 ± 120 | 450 ± 50 | -70.0% | Highly sensitive quantification of target reduction in bulk tumor lysate, suitable for screening. |
| ISH (for a downstream gene) | % Positive Cells for Gene Y mRNA | 75% ± 8% | 30% ± 5% | -60.0% | Shows a downstream effect on target gene transcription within the tumor tissue. |
Data are presented as Mean ± Standard Deviation and are hypothetical for illustrative purposes.
This integrated data provides a multi-faceted validation of the therapeutic's mechanism of action. ELISA and Western Blot confirm the biochemical efficacy in bulk tissue, while IHC and ISH provide crucial evidence that the drug is hitting its target in the correct cellular compartments and affecting downstream gene expression within the tumor microenvironment.[11][12]
Experimental Protocols
Detailed and standardized protocols are critical for generating reproducible and reliable data.[13][14] Below are foundational protocols for each technique.
Immunohistochemistry (IHC) Staining Protocol
This protocol is a standard workflow for chromogenic detection in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration :
-
Immerse slides in Xylene (2 changes, 5-10 min each).
-
Transfer to 100% Ethanol (2 changes, 5 min each).
-
Transfer to 95%, 80%, and 70% Ethanol (5 min each).
-
Rinse in deionized water.[15]
-
-
Antigen Retrieval :
-
Immerse slides in a target retrieval solution (e.g., Citrate Buffer, pH 6.0).
-
Heat using a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking :
-
Incubate sections with 3% Hydrogen Peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer (e.g., PBS-T).
-
-
Blocking :
-
Incubate with a blocking serum (e.g., Normal Goat Serum) for 30-60 minutes to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation :
-
Incubate sections with the primary antibody at the optimal dilution. Incubation is typically done for 1-2 hours at 37°C or overnight at 4°C.[15]
-
-
Secondary Antibody Incubation :
-
Wash slides 3x with wash buffer.
-
Incubate with a biotinylated or polymer-based enzyme-conjugated secondary antibody for 30-60 minutes at room temperature.
-
-
Detection :
-
Wash slides 3x with wash buffer.
-
Incubate with an enzyme complex (e.g., Streptavidin-HRP).
-
Wash and apply the chromogen substrate (e.g., DAB). Monitor for color development.
-
-
Counterstaining, Dehydration, and Mounting :
-
Rinse in deionized water.
-
Counterstain with Hematoxylin.
-
Dehydrate through graded alcohols and clear with xylene.
-
Coverslip with permanent mounting medium.[16]
-
Western Blot Protocol Outline
-
Sample Preparation : Lyse cells or tissues in RIPA buffer with protease and phosphatase inhibitors to extract proteins.[17]
-
Protein Quantification : Determine protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis : Separate proteins by molecular weight using SDS-PAGE.[18]
-
Protein Transfer : Transfer separated proteins from the gel to a nitrocellulose or PVDF membrane.[19]
-
Blocking : Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour.
-
Antibody Incubation : Incubate with a primary antibody (overnight at 4°C) followed by an HRP-conjugated secondary antibody (1 hour at RT).[9]
-
Detection : Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using an imaging system.[20]
Sandwich ELISA Protocol Outline
-
Plate Coating : Coat a 96-well plate with a capture antibody overnight at 4°C.
-
Blocking : Wash the plate and block with a blocking buffer for 1-2 hours.
-
Sample Incubation : Add standards and samples to the wells and incubate for 1-2 hours.[21]
-
Detection Antibody : Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours.
-
Enzyme Conjugate : Wash and add Streptavidin-HRP. Incubate for 30 minutes.
-
Substrate Addition : Wash and add a TMB substrate. Allow color to develop.
-
Read Plate : Stop the reaction with stop solution and read the absorbance at 450 nm on a microplate reader.[22]
In Situ Hybridization (ISH) Protocol Outline
-
Sample Preparation : Prepare FFPE tissue sections, similar to IHC.
-
Permeabilization : Treat sections with proteinase K to allow probe access.
-
Probe Hybridization : Apply the labeled nucleic acid probe (e.g., DIG-labeled) and incubate overnight in a humidified chamber to allow hybridization to the target mRNA.[23]
-
Washing : Perform stringent washes to remove any non-specifically bound probe.
-
Detection : Incubate with an anti-probe antibody conjugated to an enzyme (e.g., anti-DIG-AP).
-
Substrate Development : Add a chromogenic substrate (e.g., NBT/BCIP) to visualize the probe location.
-
Counterstaining and Mounting : Counterstain with a nuclear stain and coverslip.
Mandatory Visualizations
Diagrams help clarify complex biological pathways and experimental processes.
Caption: The PI3K/Akt signaling pathway is crucial for cell survival and proliferation.[24][25]
Caption: Standard experimental workflow for immunohistochemistry (IHC).[26]
Caption: Logical relationships between IHC and alternative validation methods.
References
- 1. ejmjih.com [ejmjih.com]
- 2. Overview of Immunohistochemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. precisionformedicine.com [precisionformedicine.com]
- 4. Immunohistochemistry In Precision Medicine From Biomarker To Clinical Trial Assay [clinicalleader.com]
- 5. Application of Immunohistochemistry in Basic and Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ELISA vs. Western Blot: Choosing the Best Immunoassay for Your Research - MetwareBio [metwarebio.com]
- 7. blog.cellsignal.com [blog.cellsignal.com]
- 8. In situ hybridization techniques for the analysis of gene expression: applications in tumor pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Western blot protocol | Abcam [abcam.com]
- 10. ELISA Assay Technique | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Quantitative Image Analysis for Tissue Biomarker Use: A White Paper From the Digital Pathology Association - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cap.objects.frb.io [cap.objects.frb.io]
- 14. researchgate.net [researchgate.net]
- 15. Immunohistochemistry (IHC): Experimental Protocols and Troubleshooting Guide_AntibodySystem [antibodysystem.com]
- 16. bosterbio.com [bosterbio.com]
- 17. Western Blot - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Application Verification Testing for Western Blot | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. youtube.com [youtube.com]
- 21. news-medical.net [news-medical.net]
- 22. Chromogenic Detection for Western Blot, IHC, and ELISA [jacksonimmuno.com]
- 23. In Situ Hybridization for Detection of AAV-Mediated Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 25. creative-diagnostics.com [creative-diagnostics.com]
- 26. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for AB-3PRGD2-Associated Waste
For researchers, scientists, and drug development professionals working with AB-3PRGD2, it is critical to understand that this compound is typically radiolabeled with Lutetium-177 (¹⁷⁷Lu) to form the radiopharmaceutical ¹⁷⁷Lu-AB-3PRGD2. Consequently, all waste generated is considered low-level radioactive waste (LLRW), and its disposal is governed by regulations for radioactive materials, not standard chemical waste protocols. The primary hazard is the radioactivity of ¹⁷⁷Lu, a beta and gamma emitter with a physical half-life of 6.65 days.
Immediate Safety and Handling Precautions
-
Personnel Protective Equipment (PPE): Always wear a lab coat, safety glasses, and two pairs of disposable gloves when handling ¹⁷⁷Lu-AB-3PRGD2 or any resulting waste.
-
Radiation Shielding: Use appropriate shielding to minimize exposure. While the polyethylene (B3416737) of waste containers can stop some beta particles, additional shielding may be necessary for higher activity waste.
-
Contamination Monitoring: Regularly monitor work areas, gloves, and lab coats with a suitable radiation detector (e.g., a Geiger-Müller counter) to detect any contamination.
-
Designated Work Area: All work with ¹⁷⁷Lu-AB-3PRGD2 should be conducted in a designated and properly labeled radioactive materials work area.
Step-by-Step Disposal Protocol for ¹⁷⁷Lu-AB-3PRGD2 Laboratory Waste
The following procedures provide a framework for the safe disposal of LLRW generated from laboratory use of ¹⁷⁷Lu-AB-3PRGD2. These steps are based on general guidelines for low-level radioactive waste and should be adapted to comply with your institution's specific Radiation Safety Program and local regulations.
-
Segregation of Waste at the Source:
-
Solid Waste Management:
-
Description: Includes contaminated items such as gloves, absorbent paper, plasticware (e.g., pipette tips, tubes), and empty vials.
-
Procedure:
-
Place all dry solid waste into a designated LLRW container lined with a plastic bag.[1]
-
Ensure no liquids, sharps, or lead shielding are placed in the solid waste container.
-
Deface or remove all radiation symbols from containers before they are placed in the waste bin.
-
When the container is full, seal the bag.
-
-
-
Liquid Waste Management:
-
Description: Includes aqueous solutions, buffer rinses, and cell culture media containing ¹⁷⁷Lu-AB-3PRGD2.
-
Procedure:
-
Collect radioactive liquid waste in a clearly labeled, shatter-resistant container (e.g., a plastic carboy).
-
Ensure the container is properly vented if there is a potential for gas generation.
-
Do not mix solvents or other hazardous chemicals with aqueous radioactive waste unless permitted by your institution's waste management program.
-
Some institutions may permit the disposal of very low concentrations of soluble radioactive material via designated sinks, followed by copious amounts of water.[3] However, this is highly regulated and requires prior approval from the Radiation Safety Officer (RSO).
-
-
-
Sharps Waste Management:
-
Description: Needles, syringes, glass pipettes, or any item that can puncture the skin.
-
Procedure:
-
Place all radioactive sharps in a designated, puncture-proof sharps container.[1]
-
Do not recap needles.
-
When the container is two-thirds full, seal it securely.
-
-
-
Labeling and Storage for Decay:
-
Labeling: All LLRW containers must be clearly labeled with the radiation symbol, the radionuclide (¹⁷⁷Lu), the estimated activity, the date, and the lab contact information.[2]
-
Decay-in-Storage (DIS): The primary method for ¹⁷⁷Lu waste disposal is to store it securely until the radioactivity has decayed to background levels. A general rule of thumb is to store for 10 half-lives (approximately 67 days for ¹⁷⁷Lu).
-
¹⁷⁷m Lu Contaminant: Be aware that ¹⁷⁷Lu produced via certain methods may contain the long-lived isomeric contaminant ¹⁷⁷m Lu (half-life of 160.4 days).[2][4][5] This impurity can extend the required storage time significantly (3-5 years).[4] The certificate of analysis for the radiopharmaceutical should indicate if ¹⁷⁷m Lu is present.[2] If detected, the waste must be managed as long-lived LLRW and may require transfer to a licensed disposal facility.[5]
-
-
Final Disposal:
-
After the required decay period, monitor the waste container with a radiation survey meter to confirm that radioactivity is indistinguishable from background levels.
-
Once confirmed, remove or deface all radioactive labels and dispose of the waste as normal trash, biohazardous waste, or chemical waste, as appropriate for the non-radioactive components.
-
Maintain meticulous records of all radioactive waste disposals, including surveys.
-
Quantitative Data: Dosimetry of ¹⁷⁷Lu-AB-3PRGD2
The following table summarizes the absorbed radiation doses in various organs from a first-in-human study, providing context for the potential radiation exposure.
| Organ/Parameter | Absorbed Dose / Effective Dose |
| Whole-Body Effective Dose | 0.251 ± 0.047 mSv/MBq |
| Red Bone Marrow | 0.157 ± 0.032 mGy/MBq |
| Kidneys | 0.684 ± 0.132 mGy/MBq |
| Bladder | 1.852 ± 1.047 mGy/MBq |
| Systemic (Non-targeted) | 0.128 ± 0.013 mGy/MBq |
(Data sourced from a first-in-human study of ¹⁷⁷Lu-AB-3PRGD2 treatment)
Visualizations
Experimental Workflow: Targeted Radionuclide Therapy
The diagram below outlines the typical workflow for developing and applying a targeted radionuclide therapy like ¹⁷⁷Lu-AB-3PRGD2.
Caption: Workflow for targeted radionuclide therapy from development to disposal.
Signaling Pathway: Integrin αvβ3
This diagram illustrates the signaling cascade initiated when a ligand, such as this compound, binds to the integrin αvβ3 receptor on a cancer cell.
Caption: Simplified Integrin αvβ3 signaling pathway initiated by ligand binding.
References
- 1. ehs.umich.edu [ehs.umich.edu]
- 2. Pardon Our Interruption [rltinstitute.novartis.com]
- 3. Radioactive Waste Disposal Guidelines | Environmental Health and Safety | University of Illinois Chicago [ehso.uic.edu]
- 4. Dealing with dry waste disposal issues associated with 177mLu impurities: a long-term challenge for nuclear medicine departments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scp.nrc.gov [scp.nrc.gov]
Safeguarding Your Research: Essential Safety and Handling Protocols for AB-3PRGD2
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling AB-3PRGD2, a Lutetium-177 (Lu-177) labeled radiopharmaceutical. Adherence to these protocols is paramount to ensure personnel safety and maintain experimental integrity.
This compound is a cutting-edge compound for targeted radionuclide therapy research. Its active component, Lutetium-177, is a beta- and gamma-emitting radioisotope, necessitating stringent handling procedures to mitigate radiation exposure. This guide outlines the essential personal protective equipment (PPE), operational workflows, and disposal plans to facilitate a safe and efficient laboratory environment.
Essential Safety Information: Lutetium-177 Data
A comprehensive understanding of the physical properties of Lutetium-177 is fundamental to safe handling. The following table summarizes key quantitative data for Lu-177.
| Property | Value |
| Half-Life | 6.73 days |
| Primary Emissions | Beta (β⁻), Gamma (γ) |
| Max Beta Energy | 0.497 MeV |
| Principal Gamma Energies | 113 keV (6.4%), 208 keV (11%) |
| Specific Activity | ~1.1 x 10⁵ Ci/g |
Operational Workflow for Handling this compound
A systematic approach to handling this compound is crucial for minimizing contamination and radiation exposure. The following workflow diagram illustrates the key stages, from receiving the radiolabeled compound to its final disposal.
Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound is designed to protect against radioactive contamination and external radiation exposure.[1]
| PPE Item | Specification |
| Gloves | Two pairs of disposable nitrile gloves should be worn at all times. Change gloves frequently, especially if contamination is suspected.[2] |
| Lab Coat | A full-length laboratory coat with cuffed sleeves is mandatory.[1] |
| Eye Protection | Safety glasses with side shields or goggles must be worn.[1] |
| Dosimetry | A whole-body dosimeter and a ring dosimeter (worn on the dominant hand) are required to monitor radiation dose.[1] |
| Shielding | Use lead or high-density plastic shielding to reduce exposure to gamma radiation. The half-value layer of lead for Lu-177 is approximately 0.5 mm.[3] |
Experimental Protocols: General Guidelines for Handling Lu-177 Labeled Peptides
The following are generalized, step-by-step procedures for the preparation and handling of Lu-177 labeled peptides like this compound. These should be adapted based on specific experimental requirements and institutional safety protocols.
Preparation of the Work Area
-
Designate the Work Area: Clearly demarcate a specific area for handling radioactive materials with "Caution: Radioactive Material" signs and tape.[1]
-
Cover Surfaces: Cover the work surface with absorbent, plastic-backed paper to contain any potential spills.[1]
-
Assemble Materials: Gather all necessary equipment, including shielding, pipettes, vials, and waste containers, before introducing the radioactive material.
Radiolabeling Procedure (Illustrative Example)
This is a generalized protocol and may not be directly applicable to pre-labeled this compound.
-
Reagent Preparation: Prepare all non-radioactive reagents and buffers in a separate, non-radioactive area.
-
Radioisotope Handling: In a shielded fume hood, carefully transfer the required activity of Lutetium-177 chloride to the reaction vial containing the peptide and chelator.
-
Incubation: Gently mix the solution and incubate at the specified temperature and time to allow for radiolabeling.
-
Quality Control: After incubation, perform quality control tests, such as radio-TLC or radio-HPLC, to determine the radiochemical purity of the final product.
Administration to in vitro or in vivo Models
-
Aliquoting and Dilution: In a shielded environment, dilute the radiolabeled compound to the desired concentration for the experiment.
-
Handling of Subjects/Cultures: When administering to animals or cell cultures, use appropriate handling techniques to prevent contamination and ensure accurate dosing.
-
Post-Administration Monitoring: Monitor the subjects or cultures as per the experimental protocol, ensuring that all waste generated is handled as radioactive.
Disposal Plan
Proper disposal of radioactive waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste: All contaminated solid materials, including gloves, absorbent paper, vials, and pipette tips, must be placed in a designated, clearly labeled radioactive waste container.
-
Liquid Waste: Aqueous radioactive waste should be collected in a labeled, shatter-proof container. Organic radioactive waste must be collected separately. Do not mix radioactive waste with hazardous chemical waste.
-
Sharps Waste: Contaminated needles and syringes should be placed in a designated radioactive sharps container.
Decay-in-Storage
Given the 6.73-day half-life of Lutetium-177, the primary method of disposal for most laboratory waste will be decay-in-storage.[3]
-
Storage: Store the segregated radioactive waste in a secure, shielded location.
-
Labeling: Each waste container must be labeled with the isotope (Lu-177), the date, the initial activity, and the name of the responsible researcher.
-
Decay Period: The waste must be stored for a minimum of 10 half-lives (approximately 68 days) or until the radioactivity is indistinguishable from background levels, as measured with a suitable survey meter.
-
Final Disposal: Once the waste has decayed, it can be disposed of as regular biohazardous or non-hazardous waste, with all radioactive labels removed or defaced.
Note on Lu-177m: Some production methods of Lu-177 may result in the presence of a long-lived metastable isomer, Lu-177m (half-life of 160.4 days).[4][5] If this is present, decay-in-storage may not be feasible, and the waste will require disposal through a licensed radioactive waste vendor. Always consult the certificate of analysis for the specific batch of Lu-177 to determine the presence of Lu-177m.[4]
Decontamination Procedures
In the event of a spill or contamination, immediate action is required.
-
Minor Spills:
-
Notify others in the area.
-
Contain the spill with absorbent paper.
-
Wearing appropriate PPE, clean the area from the outside in with a suitable decontamination solution (e.g., a commercially available radioactive decontaminant or a solution of detergent and water).
-
Place all cleaning materials in the solid radioactive waste.
-
Survey the area with a Geiger-Mueller counter to ensure it is free of contamination.
-
-
Major Spills:
-
Evacuate the immediate area.
-
Notify the institution's Radiation Safety Officer (RSO) immediately.
-
Prevent entry into the contaminated area.
-
Follow the instructions of the RSO for cleanup.
-
By adhering to these safety protocols, researchers can confidently and safely work with this compound, advancing critical research in targeted radionuclide therapy while maintaining a secure laboratory environment.
References
- 1. hpschapters.org [hpschapters.org]
- 2. scribd.com [scribd.com]
- 3. Lutetium-177 - isotopic data and properties [chemlin.org]
- 4. Preparation of 177Lu-PSMA-617 in Hospital Radiopharmacy: Convenient Formulation of a Clinical Dose Using a Single-Vial Freeze-Dried PSMA-617 Kit Developed In-House - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6. Procedures for Work with Radioactive Materials | Office of Environment, Health & Safety [ehs.berkeley.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
